molecular formula C4H8IN3 B176291 1,4-Dimethyl-1,2,4-triazolium Iodide CAS No. 120317-69-3

1,4-Dimethyl-1,2,4-triazolium Iodide

Cat. No.: B176291
CAS No.: 120317-69-3
M. Wt: 225.03 g/mol
InChI Key: IMFBMMNQDMTHGG-UHFFFAOYSA-M
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Description

1,4-Dimethyl-1,2,4-triazolium Iodide is a useful research compound. Its molecular formula is C4H8IN3 and its molecular weight is 225.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4-dimethyl-1,2,4-triazol-4-ium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H8N3.HI/c1-6-3-5-7(2)4-6;/h3-4H,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMFBMMNQDMTHGG-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=[N+](C=N1)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40450929
Record name 1,4-Dimethyl-1,2,4-triazolium Iodide
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Molecular Weight

225.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120317-69-3
Record name 1,4-Dimethyl-1,2,4-triazolium Iodide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-Dimethyl-1,2,4-triazolium Iodide
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1,4-Dimethyl-1,2,4-triazolium Iodide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 1,4-Dimethyl-1,2,4-triazolium Iodide

This compound is a key chemical intermediate, primarily recognized as a precursor to N-heterocyclic carbenes (NHCs). These NHCs are powerful organocatalysts and ligands in transition metal catalysis, finding applications in a myriad of chemical transformations, including oxidative Michael additions and amidations. The synthesis of this triazolium salt is therefore of considerable interest to researchers in organic synthesis, materials science, and drug development. This guide provides a comprehensive overview of the synthetic methodologies for preparing this compound, with a focus on practical, scalable, and regioselective approaches. We will delve into the mechanistic underpinnings of the reactions, provide detailed experimental protocols, and offer insights into the characterization of the final product.

Strategic Overview of the Synthesis

The most direct and widely employed route to this compound involves a two-step process. This strategy hinges on the sequential alkylation of the 1,2,4-triazole ring system.

Step 1: Regioselective N-Methylation of 1,2,4-Triazole. The initial and most critical step is the methylation of 1,2,4-triazole to produce 1-methyl-1,2,4-triazole. The primary challenge in this step is controlling the regioselectivity, as methylation can occur at the N1 or N4 position.

Step 2: Quaternization of 1-Methyl-1,2,4-triazole. The second step involves the quaternization of the N4 position of 1-methyl-1,2,4-triazole with an appropriate methylating agent, typically methyl iodide, to yield the desired this compound.

Synthesis_Overview Triazole 1,2,4-Triazole Methyltriazole 1-Methyl-1,2,4-triazole Triazole->Methyltriazole Step 1: N-Methylation FinalProduct This compound Methyltriazole->FinalProduct Step 2: Quaternization

Figure 1: A high-level overview of the two-step synthesis of this compound.

Part 1: Synthesis of 1-Methyl-1,2,4-triazole - A Deep Dive into Regioselectivity

The alkylation of 1,2,4-triazole can lead to a mixture of 1-substituted and 4-substituted isomers. For the synthesis of our target molecule, the 1-methyl isomer is the required intermediate. The regiochemical outcome of this reaction is influenced by several factors, including the choice of base, solvent, and alkylating agent.[1]

The Role of the Base and Solvent in Directing N1-Alkylation

A highly effective and scalable method for the regioselective synthesis of 1-methyl-1,2,4-triazole involves the use of sodium methoxide in methanol.[1] This method proceeds via the formation of the sodium salt of 1,2,4-triazole. The subsequent reaction with iodomethane preferentially yields the 1-methyl isomer. This preference can be attributed to a combination of steric and electronic factors. The N1 position is generally more nucleophilic and sterically accessible for alkylation.

Experimental Protocol: Synthesis of 1-Methyl-1,2,4-triazole

This protocol is adapted from a scalable procedure and is designed to be robust and reproducible.[1]

Materials:

  • 1,2,4-Triazole

  • Sodium methoxide (25% in methanol)

  • Iodomethane

  • Methanol

  • Chloroform

  • Water

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,2,4-triazole in methanol.

  • Deprotonation: Cool the solution in an ice bath and slowly add a stoichiometric equivalent of sodium methoxide solution. Stir the resulting suspension for 30 minutes at room temperature.

  • Methylation: Add a slight excess of iodomethane to the suspension. Stir the reaction mixture at room temperature overnight.

  • Work-up: Remove the methanol under reduced pressure. To the resulting residue, add water and perform a continuous extraction with chloroform overnight.

  • Purification: Dry the combined chloroform extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by short-path distillation under a controlled vacuum to yield spectroscopically pure 1-methyl-1,2,4-triazole.[1]

Step1_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 1,2,4-triazole in Methanol B Add Sodium Methoxide A->B Cool to 0°C C Add Iodomethane B->C Stir at RT D Remove Methanol C->D E Add Water & Chloroform D->E F Continuous Extraction E->F G Dry & Concentrate F->G H Short-Path Distillation G->H

Figure 2: Workflow for the synthesis of 1-methyl-1,2,4-triazole.

Part 2: Quaternization to this compound

The second and final step in the synthesis is the quaternization of the N4 position of 1-methyl-1,2,4-triazole. This is a classic SN2 reaction where the lone pair of electrons on the N4 nitrogen atom attacks the methyl group of methyl iodide, displacing the iodide ion.

Reaction Conditions: Solvent vs. Neat

This quaternization can be carried out under various conditions. One effective method involves reacting 1-methyl-1,2,4-triazole with an excess of methyl iodide in a suitable solvent like methanol.[2] Alternatively, for a more atom-economical and potentially faster reaction, the quaternization can be performed under neat (solvent-free) conditions at an elevated temperature.

Experimental Protocol: Synthesis of this compound

This protocol is based on a literature procedure and is designed for high yield and purity.[2]

Materials:

  • 1-Methyl-1,2,4-triazole

  • Iodomethane

  • Methanol

  • Diethyl ether

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1-methyl-1,2,4-triazole (1.0 equivalent) in a minimal amount of methanol.

  • Quaternization: Add a significant excess of iodomethane (e.g., 2.2 equivalents). It is crucial to handle iodomethane with care in a well-ventilated fume hood due to its toxicity and volatility.[2]

  • Reaction: The reaction flask should be wrapped in aluminum foil to protect the light-sensitive product from degradation.[2] Allow the reaction to proceed at room temperature for an extended period (e.g., 96 hours). The progress can be monitored by the formation of a precipitate.

  • Isolation and Purification: Upon completion, the product often crystallizes from the reaction mixture. The crystalline solid can be collected by filtration. To maximize recovery, the filtrate can be concentrated, and the residue triturated with diethyl ether to precipitate any remaining product. The collected solid should be washed with diethyl ether and dried under vacuum. The product, this compound, is a white to off-white crystalline solid.[2]

Comparative Summary of Synthesis Parameters

ParameterStep 1: N-MethylationStep 2: Quaternization
Starting Material 1,2,4-Triazole1-Methyl-1,2,4-triazole
Reagents Sodium methoxide, IodomethaneIodomethane
Solvent MethanolMethanol (or neat)
Temperature 0°C to Room TemperatureRoom Temperature
Typical Yield ~63% (after distillation)[1]>95%
Purification DistillationCrystallization/Trituration

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized product.

  • Appearance: White to light yellow or light orange crystalline powder.[3]

  • Melting Point: 120-125 °C.

  • 1H NMR Spectroscopy: The 1H NMR spectrum is expected to show three distinct singlets. One for the N1-methyl protons, another for the N4-methyl protons, and two signals for the C3-H and C5-H protons of the triazolium ring. The downfield shift of the ring protons is indicative of the positively charged aromatic system.

  • 13C NMR Spectroscopy: The 13C NMR spectrum will show signals for the two methyl carbons and the two triazolium ring carbons (C3 and C5).

  • Mass Spectrometry (ESI-MS): Positive ion mode will show a peak corresponding to the 1,4-dimethyl-1,2,4-triazolium cation.

Conclusion and Future Outlook

The synthesis of this compound is a well-established and reproducible process. The key to a successful synthesis lies in the careful control of regioselectivity during the initial N-methylation of 1,2,4-triazole. The subsequent quaternization is a straightforward and high-yielding reaction. As the demand for novel N-heterocyclic carbenes and ionic liquids continues to grow, robust and scalable synthetic routes to their precursors, such as the one detailed in this guide, will remain of paramount importance to the chemical research community.

References

  • Belletire, J. L., Bills, R. A., & Shackelford, S. A. (n.d.). A Practical Methylation Procedure for (1H)-1,2,4-Triazole. Defense Technical Information Center. Retrieved from [Link]

  • Belletire, J. L., & Shackelford, S. A. (2006). A Practical Methylation Procedure for (1H)-1,2,4-Triazole.

Sources

chemical and physical properties of 1,4-Dimethyl-1,2,4-triazolium Iodide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical and Physical Properties of 1,4-Dimethyl-1,2,4-triazolium Iodide

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, characterization, and applications of this compound (CAS No. 120317-69-3). As a member of the triazolium-based ionic liquid family, this compound has garnered significant interest as a versatile catalyst and a precursor to N-heterocyclic carbene (NHC) ligands. This document consolidates critical data for researchers, chemists, and drug development professionals, covering its structural attributes, spectroscopic profile, physicochemical parameters, and catalytic utility in modern organic synthesis. Safety, handling, and storage protocols are also detailed to ensure proper laboratory use.

Molecular Structure and Chemical Identity

This compound is a quaternary ammonium salt featuring a five-membered triazole ring. The positive charge is delocalized across the heterocyclic system, which is key to its stability and chemical behavior. The presence of two distinct methyl groups, one at the N1 position and the other at the N4 position, results in an asymmetric cationic structure.

Caption: Molecular structure of this compound.

Table 1: Chemical Identifiers and Core Properties

Identifier Value Reference(s)
IUPAC Name 1,4-dimethyl-1,2,4-triazol-4-ium iodide [1]
CAS Number 120317-69-3 [1][2][3][4]
Molecular Formula C₄H₈IN₃ [1][2][4][5]
Molecular Weight 225.03 g/mol [1][2][3][4]
InChI Key IMFBMMNQDMTHGG-UHFFFAOYSA-M [1][2][6]

| SMILES String | CN1C=C.[I-] |[1][2][3] |

Synthesis and Characterization

Synthetic Pathway

The synthesis of this compound is typically achieved through the quaternization of a substituted triazole. A common and direct method involves the N-alkylation of 1-methyl-1,2,4-triazole with methyl iodide. In this Sₙ2 reaction, the lone pair of electrons on the N4 nitrogen atom of the triazole ring acts as a nucleophile, attacking the electrophilic methyl group of methyl iodide. The iodide ion serves as the resulting counter-ion.

start Start: 1-Methyl-1,2,4-triazole & Methyl Iodide dissolve Dissolve 1-methyl-1,2,4-triazole in a suitable aprotic solvent (e.g., Acetonitrile, THF) start->dissolve add_reagent Add Methyl Iodide (stoichiometric or slight excess) dissolve->add_reagent react Stir reaction mixture at room temperature or with gentle heating add_reagent->react precipitate Product precipitates as a solid from the reaction mixture react->precipitate isolate Isolate solid product by vacuum filtration precipitate->isolate wash Wash the solid with a non-polar solvent (e.g., diethyl ether) to remove unreacted starting materials isolate->wash dry Dry the purified product under vacuum wash->dry end_product Final Product: This compound dry->end_product

Caption: General workflow for the synthesis of this compound.

Illustrative Experimental Protocol
  • Preparation: To a solution of 1-methyl-1,2,4-triazole (1.0 eq) in anhydrous acetonitrile (10 mL/g of triazole) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methyl iodide (1.1 eq).

  • Reaction: Stir the mixture at room temperature for 24-48 hours or at a gentle reflux (e.g., 40-50 °C) for 6-12 hours. The progress can be monitored by TLC. As the reaction proceeds, a white or pale-yellow precipitate will form.

  • Isolation: After the reaction is complete, cool the mixture to room temperature and then in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.

  • Purification: Wash the filter cake with cold diethyl ether or another suitable non-polar solvent to remove any unreacted starting materials and impurities.

  • Drying: Dry the resulting white to light-yellow crystalline powder under high vacuum to remove residual solvent. The product should be stored under an inert atmosphere to prevent moisture absorption.[7]

Spectroscopic Profile

While specific spectra are proprietary to databases, the expected spectroscopic data can be inferred from the molecular structure.[8]

  • ¹H NMR: The spectrum in a solvent like DMSO-d₆ would show three distinct signals:

    • A singlet around 3.9-4.2 ppm corresponding to the three protons of the N1-methyl group.

    • A singlet around 4.2-4.5 ppm corresponding to the three protons of the N4-methyl group, likely shifted slightly downfield due to the positive charge on the adjacent nitrogen.

    • Two singlets in the aromatic region, typically between 9.0 and 11.0 ppm, corresponding to the C-H protons on the triazolium ring. The proton at the C5 position is generally more downfield than the proton at the C3 position.

  • ¹³C NMR: The spectrum would show four signals: two for the methyl carbons (typically in the 35-45 ppm range) and two for the aromatic carbons of the triazolium ring (in the 140-150 ppm range).

  • FT-IR: The infrared spectrum would exhibit characteristic peaks for C-H stretching of the methyl and aromatic groups (~2900-3100 cm⁻¹), C=N and C-N stretching vibrations within the triazole ring (~1400-1600 cm⁻¹), and various bending vibrations. The overall spectrum is characteristic of the heterocyclic ring structure.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode would prominently show the cationic species [C₄H₈N₃]⁺ at m/z 98.1.

Physicochemical Properties

The compound presents as a solid at room temperature, with properties characteristic of an organic salt.[2] Its ionic nature dictates its high melting point, low volatility, and solubility in polar solvents.

Table 2: Summary of Physicochemical Properties

Property Value Reference(s)
Appearance White to light yellow to light orange powder or crystals [7][9]
Physical Form Solid [2]
Melting Point 118-125 °C [2][6][7]
Purity Typically ≥95% to ≥98% [2][3][10]

| Topological Polar Surface Area (TPSA) | 21.7 Ų |[3][6] |

Thermal Stability

With a melting point well above 100 °C, this compound is thermally stable under typical laboratory conditions. Studies on related 1,2,4-triazolium ionic liquids confirm that this class of compounds generally possesses good thermal stability, which is a crucial property for their application as catalysts or electrolytes in reactions that require heating.[11]

Solubility and Electrical Conductivity

As an ionic salt, this compound is expected to be soluble in polar solvents such as water, methanol, DMSO, and acetonitrile, and insoluble in non-polar solvents like hexanes and diethyl ether.

A conductometric investigation in binary aqueous solutions of benzylamine and benzamide demonstrated its behavior as an electrolyte.[12] Key findings from this study include:

  • Molar conductivity decreases with increasing concentration , which is typical for electrolytes due to increased ion-ion interactions.[12]

  • Molar conductivity increases with increasing temperature , attributed to the higher mobility of ions at elevated temperatures.[12]

These properties underscore its potential use in electrochemical applications where ionic conductivity is required.

Reactivity and Applications in Catalysis

This compound is primarily valued in the field of organic synthesis as a stable precursor to N-heterocyclic carbenes (NHCs). Upon deprotonation of the C5 proton with a suitable base, it forms a highly reactive carbene that can serve as a potent organocatalyst or as a ligand for transition metals.

Its primary applications include:

  • Oxidative Michael Addition Reactions [2][6][13]

  • Oxidative Amidation and Azidation [2][6][13]

  • Asymmetric Acylation Reactions [2][6][13]

In these roles, it facilitates transformations under milder conditions and can offer greater control over product selectivity, making it a valuable tool for constructing complex molecules.[13]

precursor This compound (Precursor) base + Strong Base - H⁺ nhc N-Heterocyclic Carbene (NHC) (Active Catalyst) precursor->nhc Deprotonation intermediate Catalyst-Substrate Intermediate nhc->intermediate Nucleophilic Attack substrate Substrate (e.g., Aldehyde) substrate->intermediate product Acylated Product product->nhc Regenerated reagent Reagent (e.g., Acylating Agent) reagent->intermediate intermediate->product Product Release & Catalyst Regeneration

Caption: Catalytic cycle involving an NHC generated from the triazolium precursor.

Safety, Handling, and Storage

Hazard Identification

This compound is classified as a hazardous substance that requires careful handling.

  • GHS Pictogram: GHS05 (Corrosion)[2]

  • Signal Word: Danger [2]

  • Hazard Statement: H318 - Causes serious eye damage.[1][2]

  • Precautionary Statements:

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

    • P310: Immediately call a POISON CENTER or doctor/physician.

Storage and Handling Recommendations

To maintain its integrity and ensure safety, the following storage conditions are recommended:

  • Temperature: Store in a refrigerator at 2–8 °C.[7]

  • Atmosphere: Keep under an inert gas (e.g., Nitrogen or Argon) to prevent degradation from air and moisture.[7][9]

  • Light Sensitivity: Protect from light.[3][9]

  • Incompatibilities: Avoid contact with strong oxidizing agents.[9]

Conclusion

This compound is a well-characterized organic salt with a valuable profile for synthetic chemistry. Its defined physicochemical properties, including its solid state, high melting point, and predictable solubility, make it a reliable reagent. Its primary significance lies in its role as a stable and accessible precursor to N-heterocyclic carbene catalysts, which are instrumental in a variety of modern organic transformations. Proper adherence to safety and handling protocols is essential when working with this compound due to its corrosive nature and potential to cause serious eye damage. This guide provides the foundational knowledge required for its effective and safe utilization in a research and development setting.

References

  • The Role of this compound in Modern C
  • This compound | C4H8IN3 | CID 10987916 - PubChem. (URL: [Link])

  • This compound - CAS:120317-69-3 - Sunway Pharm Ltd. (URL: [Link])

  • 1-Alkyl-4-Amino-1.2.4-Triazolium Salts, New Families of Ionic Liquids - DTIC. (URL: [Link])

  • Physicochemical and Thermal Properties for a Series of 1-Alkyl-4-methyl-1,2,4-triazolium Bis(trifluoromethylsulfonyl)imide Ionic Liquids | Request PDF - ResearchGate. (URL: [Link])

  • This compound CAS#: 120317-69-3; ChemWhat Code: 41862. (URL: [Link])

  • 1-Ethyl-4-butyl-1,2,4-triazolium acetyl amino acid ionic liquids: preparation and characterization of physicochemical properties - NIH. (URL: [Link])

  • Dimethyl-4H-1,2,4-Triazolium Iodide in Binary Aqueous Solutions of Benzylamine and Benzamide - AIP Publishing. (URL: [Link])

  • Syntheses of 1-Alkyl-1,2,4-triazoles and the Formation of Quaternary 1-Alkyl-4-polyfluoroalkyl-1,2,4-triazolium Salts Leading to Ionic Liquids - ResearchGate. (URL: [Link])

  • This compound, 95% | 120317-69-3 - J&K Scientific. (URL: [Link])

  • 1-Ethyl-4-butyl-1,2,4-triazolium acetyl amino acid ionic liquids - RSC Publishing. (URL: [Link])

  • Crystal and molecular structure of series of triphilic ionic liquid-crystalline materials based on the 1,2,4-triazolium cation. (URL: [Link])

  • SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING - IJRPC. (URL: [Link])

  • Thermal Responsiveness of 1,2,4-Triazolium-Based Poly(ionic liquid)s and Their Applications in Dye Extraction and Smart Switch - NIH. (URL: [Link])

  • FT-IR spectra of control and treated 1,2,4-triazole. - ResearchGate. (URL: [Link])

Sources

An In-depth Technical Guide to 1,4-Dimethyl-1,2,4-triazolium Iodide: A Versatile N-Heterocyclic Carbene Precursor

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 120317-69-3 Molecular Formula: C₄H₈IN₃ Molecular Weight: 225.03 g/mol

Abstract

This technical guide provides a comprehensive overview of 1,4-Dimethyl-1,2,4-triazolium Iodide, a key N-heterocyclic carbene (NHC) precursor with significant applications in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development and related fields. It details the compound's physicochemical properties, provides a robust synthesis protocol, and explores its catalytic applications, particularly in oxidative Michael additions, amidation/azidation, and asymmetric acylation reactions. Furthermore, this guide delves into the mechanistic underpinnings of its catalytic activity and discusses its potential biological significance. Safety and handling protocols are also outlined to ensure its proper use in a laboratory setting.

Introduction: The Rise of a Versatile Catalyst Precursor

This compound has emerged as a compound of significant interest within the scientific community, primarily for its role as a stable and accessible precursor to a highly reactive N-heterocyclic carbene (NHC). These carbenes are powerful organocatalysts that have revolutionized numerous chemical transformations. The unique electronic properties of the triazolium ring system, combined with the steric and electronic influence of the two methyl groups, make the corresponding NHC an effective catalyst for a variety of organic reactions. This guide aims to provide a detailed exploration of this compound, from its fundamental properties to its practical applications in the laboratory.

Physicochemical Properties

This compound is a white to light yellow or light orange crystalline powder. It is a salt consisting of a 1,4-dimethyl-1,2,4-triazolium cation and an iodide anion. A summary of its key physical and chemical properties is presented in the table below.

PropertyValueSource(s)
CAS Number 120317-69-3[1][2][3][4][5]
Molecular Formula C₄H₈IN₃[2][3]
Molecular Weight 225.03 g/mol [1][2][3]
Appearance White to light yellow/orange powder/crystal
Melting Point 120-125 °C[1]
Purity Typically ≥95%[1]
SMILES C[n+]1cn(C)cn1.[I-][2]
InChI 1S/C4H8N3.HI/c1-6-3-5-7(2)4-6;/h3-4H,1-2H3;1H/q+1;/p-1[1]

Synthesis of this compound

The synthesis of this compound can be readily achieved through the quaternization of 1-methyl-1,2,4-triazole with methyl iodide.[6][7] This two-step process begins with the regioselective methylation of 1H-1,2,4-triazole to yield 1-methyl-1,2,4-triazole, which is then further methylated to the desired product.

Step 1: Synthesis of 1-Methyl-1,2,4-triazole

A practical method involves the reaction of the sodium salt of 1,2,4-triazole with iodomethane.[7]

  • Protocol:

    • Prepare the sodium salt of (1H)-1,2,4-triazole by reacting it with sodium methoxide in methanol.

    • To the resulting solution, add iodomethane.

    • The reaction mixture is then worked up to isolate the 1-methyl-1,2,4-triazole. This often involves extraction and distillation for purification.[7]

Step 2: Synthesis of this compound

The second step involves the quaternization of the N4 position of 1-methyl-1,2,4-triazole.

  • Detailed Protocol:

    • In a round-bottom flask protected from light (e.g., wrapped in aluminum foil), dissolve 1-methyl-1,2,4-triazole in methanol.[6]

    • Add an excess of iodomethane to the solution. The use of excess iodomethane drives the reaction to completion.[6]

    • Flush the flask with nitrogen and allow the reaction to proceed at room temperature for an extended period (e.g., 96 hours).[6]

    • The product, this compound, will precipitate as a crystalline solid.

    • The solid can be collected by filtration, washed with a suitable solvent like ether, and dried under vacuum.[6]

It is important to handle iodomethane with care as it is toxic and volatile. The final product is light-sensitive and should be stored in a dark, dry place.[6]


"1H-1,2,4-Triazole" [fillcolor="#FBBC05"]; "1-Methyl-1,2,4-triazole" [fillcolor="#FBBC05"]; "1,4-Dimethyl-1,2,4-triazolium_Iodide" [shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

"1H-1,2,4-Triazole" -> "1-Methyl-1,2,4-triazole" [label="1. NaOMe, MeOH\n2. CH₃I"]; "1-Methyl-1,2,4-triazole" -> "1,4-Dimethyl-1,2,4-triazolium_Iodide" [label="CH₃I, MeOH"]; }

Synthesis of this compound.

Catalytic Applications as an N-Heterocyclic Carbene Precursor

The primary utility of this compound lies in its role as a precursor to the corresponding N-heterocyclic carbene. This is achieved through deprotonation at the C5 position of the triazolium ring using a suitable base. The resulting carbene is a strong nucleophile and a versatile catalyst.


Triazolium [label="this compound"]; Carbene [label="N-Heterocyclic Carbene", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Triazolium -> Carbene [label="Base (e.g., DBU, KHMDS)\n- HI"]; }

Formation of the N-Heterocyclic Carbene.

This NHC is particularly effective in catalyzing a range of important organic transformations:

Oxidative Michael Addition Reactions

In the presence of an oxidant, the NHC generated from this compound can catalyze the oxidative Michael addition of various nucleophiles to α,β-unsaturated compounds. This reaction is valuable for the formation of carbon-carbon and carbon-heteroatom bonds.

Oxidative Amidation and Azidation

The NHC catalyst also facilitates oxidative amidation and azidation reactions. These processes are crucial for the synthesis of amides and azides, which are important functional groups in pharmaceuticals and other bioactive molecules.

Asymmetric Acylation

While this compound itself is achiral, its derivatives with chiral substituents can be employed in asymmetric acylation reactions. These reactions are vital for the synthesis of enantiomerically enriched compounds, a critical aspect of modern drug development.

Representative Catalytic Cycle: Oxidative Esterification

NHC [label="N-Heterocyclic Carbene", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Aldehyde [label="Aldehyde (RCHO)"]; Breslow [label="Breslow Intermediate"]; Acyl_azolium [label="Acyl Azolium Intermediate"]; Alcohol [label="Alcohol (R'OH)"]; Ester [label="Ester (RCOOR')"];

NHC -> Breslow [label="+ Aldehyde"]; Breslow -> Acyl_azolium [label="Oxidant"]; Acyl_azolium -> Ester [label="+ Alcohol"]; Ester -> NHC [label="- Product"]; }

Generalized NHC Catalytic Cycle for Oxidative Esterification.

Biological Activities of Triazolium Salts

While specific studies on the biological activity of this compound are not extensively documented in the available search results, the broader class of triazolium salts has garnered significant attention for their potential as bioactive molecules. Research has shown that various triazolium derivatives exhibit a range of biological activities, including:

  • Antifungal Activity: Many azole-containing compounds are known for their antifungal properties, and triazolium salts are being investigated as potential new antifungal agents.

  • Antibacterial Activity: Certain triazolium salts have demonstrated efficacy against various bacterial strains.

  • Anticancer Activity: The anticancer potential of some triazolium-based compounds is an active area of research.

These biological activities are often attributed to the ability of the triazolium cation to interact with biological membranes and interfere with cellular processes.

Characterization

The characterization of this compound is typically performed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two methyl groups and the two protons on the triazolium ring. The chemical shifts will be influenced by the positive charge on the heterocyclic ring.

    • ¹³C NMR: The carbon NMR spectrum will provide information about the carbon skeleton, with characteristic shifts for the methyl carbons and the carbons of the triazolium ring.

  • Infrared (IR) Spectroscopy: The IR spectrum can be used to identify the functional groups present in the molecule.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the cation (C₄H₈N₃⁺) and the overall mass of the compound.

While specific spectral data for this compound was not found in the provided search results, general principles of NMR and other spectroscopic techniques can be applied for its characterization.[8][9][10][11][12]

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions.

  • Hazard Classification: It is known to cause serious eye damage.[1]

  • Personal Protective Equipment (PPE): When handling this compound, it is essential to wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Storage: Store in a cool, dry, and well-ventilated area, away from incompatible substances. It should be protected from light.[2][6]

  • Disposal: Dispose of the compound and its container in accordance with local, regional, and national regulations.

Conclusion

This compound is a valuable and versatile compound in the field of organic synthesis. Its utility as a stable precursor to a highly active N-heterocyclic carbene makes it a key tool for catalyzing a range of important chemical transformations. This technical guide has provided a comprehensive overview of its properties, synthesis, catalytic applications, and safety considerations. As research into NHC catalysis continues to expand, it is anticipated that the applications of this compound and its derivatives will continue to grow, offering new possibilities for the efficient and selective synthesis of complex molecules.

References

  • Belletire, J. L., Bills, R. A., & Shackelford, S. A. (n.d.). A Practical Methylation Procedure for (1H)-1,2,4-Triazole (Preprint).
  • Juen, M. A., Wunderlich, C. H., Nußbaumer, F., Tollinger, M., Kontaxis, G., Konrat, R., Hansen, D. F., & Kreutz, C. (n.d.). Supporting Information - Excited States of Nucleic Acids Probed by Proton Relaxation Dispersion NMR Spectroscopy. ScienceOpen.
  • SUPPORTING M
  • CAS 120317-69-3 this compound - Catalysts / Alfa Chemistry. (n.d.). Alfa Chemistry.
  • S1 1H NMR, 13C NMR, and HMBC Spectra Supplementary Information (SI) for Chemical Science. (n.d.). The Royal Society of Chemistry.
  • 1,4-Dimethyl-4H-1,2,4-triazolium iodide 95% | 120317-69-3. (n.d.). Sigma-Aldrich.
  • Practical Methylation Procedure for (1H)‐1,2,4‐Triazole. (2025, August 6).
  • Asymmetric synthesis of N–N axially chiral compounds via organocatalytic atroposelective N-acyl
  • 1H and 13C NMR Data for triazole 1. (n.d.). The Royal Society of Chemistry.
  • Giraldi, V., Magagnano, G., Giacomini, D., Cozzi, P. G., & Gualandi, A. (n.d.).
  • 1,4-Dimethyl-4H-1,2,4-triazolium iodide. (n.d.). ChemScene.
  • Organocatalytic Reactions Enabled by N-Heterocyclic Carbenes. (n.d.). Chemical Reviews.
  • Organocatalytic Reactions Enabled by N-Heterocyclic Carbenes. (n.d.). PMC.
  • Formation and decomposition of 1,2,4‐triazolium carbene at m/z 545.... (n.d.).
  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex. (n.d.). Williams College.
  • synthesis of 1,2,4 triazole compounds. (n.d.). ISRES.
  • ERIC - EJ826725 - Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates, Journal of Chemical Educ
  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022, September 26). PMC.
  • This compound | CAS 120317-69-3. (n.d.). Santa Cruz Biotechnology.
  • This compound CAS#: 120317-69-3; ChemWhat Code: 41862. (n.d.).
  • This compound | 120317-69-3. (n.d.). TCI Chemicals.
  • Highly Efficient and Practical N-Heterocyclic Carbene Organocatalyzed Chemoselective N1/C3-Functionalization of Isatins with Green Chemistry Principles. (n.d.). NIH.
  • Triazine Based N-Heterocyclic Carbenes - Synthesis, Coordination and Catalysis. (2015, July 9). -ORCA - Cardiff University.
  • I2/DMSO-Enabled Cascade Michael Addition/Oxidative Cyclization: Access to Imidazo[2,1-b][6][9]thiadiazoles | Request PDF. (2026, January 3). ResearchGate.

  • Redox Active N-Heterocyclic Carbenes in Oxidative NHC C
  • This compound | 120317-69-3. (n.d.). TCI Chemicals.

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molecular weight of 1,4-Dimethyl-1,2,4-triazolium Iodide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1,4-Dimethyl-1,2,4-triazolium Iodide for Research Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a significant compound in contemporary chemical research. The document delineates its core physicochemical properties, with a primary focus on its molecular weight, and extends to its structural characteristics, synthesis, and diverse applications. This guide is intended for researchers, scientists, and professionals in drug development, offering field-proven insights into its catalytic and electrochemical behavior, alongside practical protocols for its application and handling.

Introduction

This compound, a member of the triazolium-based ionic liquids (ILs), has garnered attention for its unique set of properties, including high thermal stability, chemical stability, and ionic conductivity.[1] These characteristics make it a versatile tool in various scientific domains. As a molten salt with a melting point typically below 100°C, it serves as a catalyst and a medium for chemical reactions, and its electrochemical properties are a subject of ongoing research.[1] This guide synthesizes critical data to facilitate its effective use in laboratory and development settings.

Core Physicochemical Properties

The fundamental characteristics of this compound are summarized below. The molecular weight is a cornerstone for all stoichiometric calculations, solution preparations, and analytical interpretations.

PropertyValueSource(s)
Molecular Weight 225.03 g/mol [2][3][4][5][6][7]
Molecular Formula C₄H₈IN₃[2][3][4][6]
CAS Number 120317-69-3[2][3]
Appearance White to very pale yellow crystalline powder[8][9]
Melting Point 118-125 °C[8]
IUPAC Name 1,4-dimethyl-1,2,4-triazol-4-ium iodide[2]

Chemical Structure and Identification

This compound is an ionic compound consisting of a 1,4-dimethyl-1,2,4-triazolium cation and an iodide anion. The positive charge is located on the triazolium ring, a five-membered heterocycle with three nitrogen atoms. This ionic structure is fundamental to its properties as an ionic liquid.

Ionic Structure of this compound cluster_cation 1,4-Dimethyl-1,2,4-triazolium Cation cluster_anion Iodide Anion N1 N1 C2 C2 N1->C2 Me_N1 CH3 N1->Me_N1 N3 N3+ C2->N3 C4 C4 N3->C4 Me_N3 CH3 N3->Me_N3 N5 N5 C4->N5 N5->N1 I I- Conductivity Measurement Workflow A 1. Instrument Calibration (0.01M KCl) B 2. Stock Solution Prep (0.01 mol/kg DMTI) A->B C 3. Serial Dilutions (0.001-0.009 mol/kg) B->C D 4. Temperature Equilibration (e.g., 288.15 K) C->D E 5. Measure Conductivity (Stir & Record) D->E F 6. Repeat for all Concentrations & Temperatures E->F F->D Next Condition G 7. Data Analysis (Calculate Molar Conductance) F->G

Caption: Workflow for experimental conductivity determination.

Safety, Handling, and Storage

Proper handling is crucial for ensuring laboratory safety and maintaining the integrity of the compound.

  • Hazards: this compound is classified as causing serious eye damage (GHS05, H318). Appropriate personal protective equipment (PPE), including eye shields and gloves, is mandatory. * Storage: The compound is sensitive to light and moisture. [9]It should be stored in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon) at 2–8 °C. [8][9]* Incompatibilities: Avoid contact with strong oxidizing agents. [9]

Conclusion

This compound is a well-characterized ionic liquid with a definitive molecular weight of 225.03 g/mol . Its utility as a catalyst in organic synthesis and as a subject for fundamental physicochemical studies makes it a valuable compound for the modern researcher. Understanding its properties, applications, and handling requirements is essential for leveraging its full potential in scientific discovery and development.

References

  • This compound | C4H8IN3 | CID 10987916 . PubChem. [Link]

  • This compound CAS#: 120317-69-3 . ChemWhat. [Link]

  • This compound - CAS:120317-69-3 . Sunway Pharm Ltd. [Link]

  • Dimethyl-4H-1,2,4-Triazolium Iodide in Binary Aqueous Solutions of Benzylamine and Benzamide . AIP Publishing. [Link]

  • Effect of triazolium-based ionic liquid (1, 4-dimethyl- 4H-1, 2, 4-triazolium iodide) on volumetric and ultrasonic properties of binary aqueous solutions of benzamide/benzylamine: experimental and computational study . Taylor & Francis Online. [Link]

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Spectroscopic Analysis of 1,4-Dimethyl-1,2,4-triazolium Iodide: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 1,4-Dimethyl-1,2,4-triazolium Iodide, a key intermediate in the synthesis of N-heterocyclic carbenes (NHCs) and a compound of significant interest in organocatalysis and materials science. This document details the theoretical underpinnings and practical considerations for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. While a definitive, publicly available repository of the complete raw spectral data for this compound is not readily accessible, this guide synthesizes established principles and data from analogous structures to provide a robust framework for its spectroscopic analysis.

Introduction: The Significance of this compound

This compound serves as a crucial precursor to a specific class of N-heterocyclic carbenes. NHCs have emerged as powerful tools in modern chemistry, finding applications as organocatalysts and ligands for transition metals. The purity and structural integrity of the triazolium salt precursor are paramount to the successful synthesis and performance of the corresponding NHC. Therefore, a thorough spectroscopic characterization is not merely a routine analysis but a critical quality control step. This guide addresses the "how" and "why" of applying fundamental spectroscopic techniques to this important molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are essential for confirming its identity and purity.

Expected ¹H NMR Spectral Features

The ¹H NMR spectrum of this compound is expected to be relatively simple, reflecting the symmetry of the molecule. The key resonances to anticipate are:

  • Triazolium Ring Protons (C-H): The two protons on the triazolium ring (at positions 3 and 5) are chemically equivalent in a symmetric environment and are expected to appear as a sharp singlet. Due to the positive charge on the heterocyclic ring, these protons are significantly deshielded and will appear at a downfield chemical shift, likely in the range of δ 9.0 - 10.0 ppm . The exact chemical shift can be influenced by the solvent and concentration. For instance, in DMSO-d₆, a common solvent for ionic liquids, these protons would be readily identifiable in this region.

  • N-Methyl Protons (N-CH₃): The two methyl groups attached to the nitrogen atoms (at positions 1 and 4) are also chemically equivalent. They will give rise to a single, sharp singlet. These protons will be found further upfield compared to the ring protons, typically in the region of δ 3.8 - 4.5 ppm .

Expected ¹³C NMR Spectral Features

The proton-decoupled ¹³C NMR spectrum provides insight into the carbon framework of the molecule. The expected signals are:

  • Triazolium Ring Carbons (C-H): The two equivalent carbons of the triazolium ring bonded to hydrogen will appear as a single resonance. Given their position in a heteroaromatic, positively charged ring, they are expected to be significantly downfield, likely in the range of δ 140 - 150 ppm .

  • N-Methyl Carbons (N-CH₃): The two equivalent methyl carbons will give rise to a single peak at a much higher field, anticipated in the range of δ 35 - 45 ppm .

Experimental Protocol: NMR Spectroscopy

A robust protocol for acquiring high-quality NMR spectra of this compound is crucial for accurate analysis.

Methodology:

  • Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for its ability to dissolve a wide range of ionic compounds.

  • Instrument Setup:

    • Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.

    • Lock the spectrometer to the deuterium signal of the solvent.

    • Shim the magnetic field to achieve a narrow and symmetrical solvent peak, ensuring high resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H NMR spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum using a standard pulse program (e.g., zgpg30).

    • Set the spectral width to encompass the expected carbon resonances (e.g., 0-160 ppm).

    • A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase correct the spectra and perform baseline correction.

    • Reference the spectra to the residual solvent peak (e.g., DMSO at δ 2.50 for ¹H and δ 39.52 for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum to confirm the proton ratios.

Causality in Experimental Choices:

  • Choice of Solvent: The selection of a deuterated solvent is critical for the NMR experiment. The solvent must be able to dissolve the analyte and should have a well-defined residual peak for referencing. For ionic compounds like this compound, polar aprotic solvents like DMSO-d₆ are often ideal as they prevent proton exchange with the analyte.

  • Spectrometer Frequency: A higher magnetic field strength (and thus higher operating frequency) increases the chemical shift dispersion, which is crucial for resolving closely spaced peaks and simplifying spectral interpretation.

Infrared (IR) Spectroscopy: Probing Functional Groups and Vibrational Modes

IR spectroscopy provides valuable information about the functional groups and the overall vibrational modes of a molecule. For this compound, the IR spectrum will be characterized by vibrations of the triazolium ring and the methyl groups.

Expected IR Spectral Features

The key absorption bands anticipated in the IR spectrum of this compound are:

  • C-H Stretching (Aromatic/Heteroaromatic): The C-H stretching vibrations of the triazolium ring are expected to appear as a series of weak to medium bands above 3000 cm⁻¹, typically in the 3100-3200 cm⁻¹ region.

  • C-H Stretching (Aliphatic): The C-H stretching vibrations of the methyl groups will be observed as stronger bands in the 2900-3000 cm⁻¹ region.

  • C=N and C=C Stretching: The stretching vibrations of the carbon-nitrogen and carbon-carbon double bonds within the triazolium ring will give rise to a series of characteristic absorptions in the fingerprint region, typically between 1500 cm⁻¹ and 1650 cm⁻¹ .

  • C-H Bending: The in-plane and out-of-plane bending vibrations of the ring C-H bonds and the methyl C-H bonds will appear at lower wavenumbers, contributing to the complex pattern in the fingerprint region (below 1500 cm⁻¹).

Experimental Protocol: IR Spectroscopy

As this compound is a solid, a common and effective method for obtaining its IR spectrum is the Potassium Bromide (KBr) pellet technique.

Methodology:

  • Sample Preparation (KBr Pellet):

    • Thoroughly grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry, spectroscopic grade KBr powder in an agate mortar and pestle. The mixture should be a fine, homogeneous powder.

    • Transfer the powder to a pellet press die.

    • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of an FTIR spectrometer.

    • Record a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • The resulting spectrum should be plotted as transmittance (%) versus wavenumber (cm⁻¹).

    • Identify and label the major absorption bands.

Causality in Experimental Choices:

  • KBr Pellet Technique: This method is chosen for solid samples because KBr is transparent to infrared radiation over a wide range of wavenumbers and provides a solid matrix to hold the sample in the beam path. Proper grinding is essential to minimize scattering of the infrared radiation, which can lead to a sloping baseline and distorted peak shapes.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern. For an ionic compound like this compound, Electrospray Ionization (ESI) is the most suitable ionization method.

Expected Mass Spectral Features
  • Molecular Ion Peak: In positive ion mode ESI-MS, the spectrum will be dominated by the cationic part of the molecule, [C₄H₈N₃]⁺. The theoretical exact mass of this cation is 98.0718 m/z . A high-resolution mass spectrometer should detect this ion with high accuracy.

  • Fragmentation Pattern: While ESI is a soft ionization technique, some fragmentation can be induced in the mass spectrometer. Potential fragmentation pathways for the 1,4-dimethyl-1,2,4-triazolium cation could involve the loss of neutral molecules such as methyl radical (CH₃•), acetonitrile (CH₃CN), or cleavage of the triazole ring. The iodide anion (I⁻) would be observed in the negative ion mode at m/z 126.904 .

Experimental Protocol: Mass Spectrometry

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of these with water.

  • Instrumentation and Data Acquisition:

    • Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion using a syringe pump or through an HPLC system.

    • Acquire the mass spectrum in positive ion mode to detect the cation.

    • Set the mass analyzer to scan a relevant m/z range (e.g., 50-300 m/z).

    • Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, and drying gas temperature) to obtain a stable and intense signal for the molecular ion.

  • Data Analysis:

    • Identify the peak corresponding to the molecular ion of the cation.

    • If fragmentation is observed, propose plausible fragmentation pathways based on the detected fragment ions.

Causality in Experimental Choices:

  • Electrospray Ionization (ESI): ESI is the method of choice for pre-charged and polar molecules like ionic liquids. It allows the transfer of ions from solution to the gas phase with minimal fragmentation, making it ideal for determining the molecular weight of the intact cation.

Data Summary and Visualization

To facilitate a clear understanding and comparison of the expected spectroscopic data, the following tables and diagrams are provided.

Tabulated Spectroscopic Data (Expected)
Spectroscopic Technique Expected Data
¹H NMR (DMSO-d₆) δ 9.0 - 10.0 ppm (s, 2H, triazolium C-H) δ 3.8 - 4.5 ppm (s, 6H, N-CH₃)
¹³C NMR (DMSO-d₆) δ 140 - 150 ppm (triazolium C-H) δ 35 - 45 ppm (N-CH₃)
IR (KBr Pellet) ~3150 cm⁻¹ (C-H stretch, aromatic) ~2950 cm⁻¹ (C-H stretch, aliphatic) ~1600-1500 cm⁻¹ (C=N, C=C stretch)
Mass Spec (ESI+) m/z 98.0718 ([C₄H₈N₃]⁺)
Experimental Workflow Visualization

Spectroscopic_Workflow cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy cluster_MS Mass Spectrometry NMR_Sample Dissolve in DMSO-d6 NMR_Acquire Acquire 1H & 13C Spectra (400 MHz Spectrometer) NMR_Sample->NMR_Acquire NMR_Process Process & Analyze (Reference to Solvent) NMR_Acquire->NMR_Process Results Comprehensive Spectroscopic Profile NMR_Process->Results IR_Sample Prepare KBr Pellet IR_Acquire Acquire FTIR Spectrum IR_Sample->IR_Acquire IR_Process Analyze Absorption Bands IR_Acquire->IR_Process IR_Process->Results MS_Sample Prepare Dilute Solution (MeOH) MS_Acquire Acquire ESI-MS (Positive Mode) MS_Sample->MS_Acquire MS_Process Identify Molecular Ion & Fragments MS_Acquire->MS_Process MS_Process->Results Compound 1,4-Dimethyl-1,2,4-triazolium Iodide Sample Compound->NMR_Sample Compound->IR_Sample Compound->MS_Sample

An In-depth Technical Guide to the Solubility of 1,4-Dimethyl-1,2,4-triazolium Iodide in Common Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the solubility characteristics of 1,4-Dimethyl-1,2,4-triazolium Iodide, an ionic liquid (IL) of interest in various chemical and pharmaceutical applications. Given the nascent state of publicly available quantitative data for this specific compound, this document focuses on the foundational principles governing its solubility and provides detailed, field-proven methodologies for its empirical determination.

Introduction: Understanding the Solubility of Ionic Liquids

Ionic liquids, salts with melting points below 100°C, represent a unique class of solvents with tunable physicochemical properties. Their solubility is a complex interplay between the constituent cation and anion and the properties of the solvent. For this compound, the relatively small, polarizable iodide anion and the methylated triazolium cation suggest a predisposition for solubility in polar solvents. The general principle of "like dissolves like" is a useful starting point; solvents with higher polarity are more likely to effectively solvate the ions and overcome the lattice energy of the ionic liquid.

The dissolution of an ionic liquid in a molecular solvent can be conceptually broken down into three steps:

  • Overcoming the IL's lattice energy: Energy is required to separate the cations and anions from their crystal lattice.

  • Disrupting solvent-solvent interactions: Energy is needed to create a cavity in the solvent to accommodate the ions.

  • Solvation of the ions: Energy is released as the solvent molecules arrange themselves around the individual ions.

The overall enthalpy of the solution, and thus the solubility, is determined by the balance of these energy changes.

Theoretical Considerations and Qualitative Solubility Profile

Solvent ClassPredicted SolubilityRationale
Polar Protic (e.g., Water, Methanol, Ethanol)HighThese solvents can engage in hydrogen bonding and have high dielectric constants, which facilitates the solvation of both the cation and the iodide anion. A study on the conductivity of 1,4-dimethyl-4H-1,2,4-triazolium iodide in aqueous solutions confirms its solubility in water.[1]
Polar Aprotic (e.g., DMSO, Acetonitrile, Acetone)Moderate to HighThese solvents have large dipole moments and can effectively solvate the cation. Dimethyl sulfoxide (DMSO) is known to be a powerful solvent for a wide range of organic and inorganic compounds, including many ionic liquids.
Nonpolar (e.g., Hexane, Toluene, Diethyl Ether)Low to InsolubleThe lack of polarity in these solvents makes it energetically unfavorable to solvate the charged ions of the ionic liquid.

It is important to note that these are predictions. Empirical determination is necessary for accurate quantitative data.

Experimental Determination of Solubility: A Step-by-Step Protocol

The following is a robust, self-validating protocol for determining the solubility of this compound in a given solvent. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved ionic liquid.

Materials and Equipment
  • This compound (purity ≥98%)

  • Selected solvents (analytical grade or higher)

  • Thermostatically controlled shaker or magnetic stirrer with heating capabilities

  • Analytical balance (± 0.0001 g)

  • Centrifuge

  • Volumetric flasks and pipettes

  • UV-Vis spectrophotometer or HPLC system

  • Syringe filters (0.45 µm pore size)

Experimental Workflow

Caption: Experimental workflow for determining the solubility of this compound.

Detailed Protocol
  • Preparation of a Calibration Curve:

    • Accurately prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

    • Measure the absorbance (using UV-Vis) or peak area (using HPLC) for each standard.

    • Plot a graph of absorbance/peak area versus concentration and determine the equation of the line. This will be used to determine the concentration of the unknown saturated solution.

  • Preparation of the Saturated Solution:

    • Add an excess amount of this compound to a known volume or mass of the solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

    • Place the vial in a thermostatically controlled shaker or on a stirrer with a controlled temperature bath.

  • Equilibration:

    • Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the solution is saturated. The time required may vary depending on the solvent and temperature. It is advisable to take measurements at different time points (e.g., 24, 36, and 48 hours) to confirm that equilibrium has been reached (i.e., the concentration no longer changes).

  • Phase Separation:

    • After equilibration, allow the undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe fitted with a syringe filter to remove any suspended solid particles.

    • Alternatively, centrifuge the vial at a high speed to pellet the undissolved solid and then sample the supernatant.

  • Quantification:

    • Accurately dilute a known volume or mass of the clear supernatant with the solvent to bring the concentration within the range of the calibration curve.

    • Measure the absorbance or peak area of the diluted sample using the same method as for the calibration standards.

  • Calculation of Solubility:

    • Use the equation from the calibration curve to determine the concentration of the diluted sample.

    • Account for the dilution factor to calculate the concentration of the original saturated solution.

    • Express the solubility in appropriate units, such as g/100 mL, mol/L, or mole fraction.

Factors Influencing Solubility

  • Temperature: The solubility of most solids in liquids increases with temperature. It is crucial to control and report the temperature at which solubility is determined.

  • Purity of Components: The presence of impurities in either the ionic liquid or the solvent can significantly affect the measured solubility.

  • Polymorphism: Different crystalline forms of the ionic liquid may exhibit different solubilities.

Data Presentation

When reporting solubility data, it is essential to include all relevant experimental conditions. A well-structured table is the most effective way to present this information.

Table 1: Experimentally Determined Solubility of this compound at [Specify Temperature]

SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)Method of Analysis
Water
Methanol
Ethanol
Acetonitrile
DMSO
Dichloromethane
Acetone

Conclusion

While a comprehensive, publicly available dataset on the solubility of this compound is currently lacking, this guide provides the theoretical framework and a detailed experimental protocol for its determination. By following the outlined procedures, researchers can generate reliable and reproducible solubility data, which is fundamental for the effective application of this ionic liquid in various scientific and industrial endeavors. The principles and methodologies described herein are broadly applicable to the characterization of other novel ionic liquids.

References

  • AIP Publishing. (n.d.). Dimethyl-4H-1,2,4-Triazolium Iodide in Binary Aqueous Solutions of Benzylamine and Benzamide. Retrieved from [Link]

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The Synthetic Evolution of a Privileged Scaffold: A Technical Guide to the Historical Development of 1,2,4-Triazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2,4-triazole core is a cornerstone of modern medicinal chemistry and drug development, embedded in a vast array of pharmaceuticals exhibiting antifungal, antiviral, anticancer, and anti-inflammatory properties. This enduring relevance is a testament to the synthetic versatility that has evolved over more than a century of chemical innovation. This in-depth technical guide provides a comprehensive journey through the historical development of 1,2,4-triazole synthesis. We will begin by exploring the foundational classical reactions that first unlocked this critical heterocycle, delving into their mechanistic underpinnings and inherent limitations. The guide will then traverse the significant advancements of the modern era, showcasing the advent of catalytic systems, microwave-assisted methodologies, and the increasing influence of green chemistry principles. This guide is intended for researchers, scientists, and drug development professionals, offering not just a historical overview, but also practical, field-proven insights and detailed experimental protocols to empower the next generation of discovery.

The Genesis: Early Discoveries and Foundational Syntheses

The story of the 1,2,4-triazole ring begins in the late 19th century. In 1885, the Swedish chemist J. A. Bladin first reported the synthesis of a 1,2,4-triazole derivative, laying the groundwork for the exploration of this new class of heterocyclic compounds.[1][2] These early forays were soon followed by the development of more robust and generalizable synthetic methods that would become the bedrock of 1,2,4-triazole chemistry for decades to come.

The Pellizzari Reaction (1911): A Foundation Built on Amides and Hydrazides

Discovered by Guido Pellizzari in 1911, this reaction provides a direct route to 3,5-disubstituted-1,2,4-triazoles through the thermal condensation of an amide and an acylhydrazide.[3][4] The Pellizzari reaction, while foundational, is often characterized by harsh reaction conditions, typically requiring high temperatures (often exceeding 200°C) and long reaction times, which can lead to lower yields and the formation of byproducts.[3][5]

Causality in Experimental Choices: The high temperatures are necessary to drive the dehydration steps and overcome the activation energy for the cyclization. The reaction can be performed neat or in a high-boiling solvent to achieve the required temperatures.[5] A significant challenge in unsymmetrical Pellizzari reactions, where the acyl groups of the amide and acylhydrazide differ, is the potential for acyl interchange, leading to a mixture of products.[6]

Reaction Mechanism: The reaction is initiated by the nucleophilic attack of the terminal nitrogen of the acylhydrazide on the carbonyl carbon of the amide. This is followed by a cyclization and dehydration cascade to form the stable 1,2,4-triazole ring.[3][6]

Pellizzari_Mechanism amide Amide (R1-C(=O)NH2) intermediate1 Tetrahedral Intermediate amide->intermediate1 Nucleophilic Attack acylhydrazide Acylhydrazide (R2-C(=O)NHNH2) acylhydrazide->intermediate1 acyl_amidrazone Acyl Amidrazone Intermediate intermediate1->acyl_amidrazone - H2O cyclic_intermediate Cyclized Intermediate acyl_amidrazone->cyclic_intermediate Intramolecular Cyclization triazole 3,5-Disubstituted- 1,2,4-Triazole cyclic_intermediate->triazole - H2O

Caption: Generalized mechanism of the Pellizzari reaction.

Experimental Protocol: Synthesis of 3,5-Diphenyl-1,2,4-triazole [6][7]

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine equimolar amounts of benzamide (e.g., 1.21 g, 10 mmol) and benzoylhydrazide (e.g., 1.36 g, 10 mmol).

  • Heating: Heat the reaction mixture to 220-250°C under a nitrogen atmosphere with constant stirring. The reaction can be performed neat or in a high-boiling solvent like nitrobenzene.

  • Reaction Monitoring: Maintain the temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, allow the mixture to cool to room temperature. The solid product can be triturated with a suitable solvent like ethanol to remove impurities. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield pure 3,5-diphenyl-1,2,4-triazole.

The Einhorn-Brunner Reaction (1905/1914): A Refined Approach with Imines and Hydrazines

First described by Alfred Einhorn in 1905 and later expanded upon by Karl Brunner in 1914, the Einhorn-Brunner reaction involves the condensation of diacylamines (imides) with hydrazines, typically in the presence of a weak acid, to form 1,2,4-triazoles.[8][9][10][11] This method often proceeds under milder conditions than the Pellizzari reaction and offers a degree of predictability in its outcome.[12]

Causality in Experimental Choices: The use of a weak acid, such as acetic acid, facilitates the reaction by protonating the carbonyl group of the imide, making it more susceptible to nucleophilic attack by the hydrazine.[12] A key feature of this reaction is its regioselectivity when unsymmetrical diacylamines are used. The hydrazine preferentially attacks the more electrophilic carbonyl carbon. Consequently, the acyl group derived from the stronger carboxylic acid will predominantly occupy the 3-position of the final 1,2,4-triazole product.[8]

Reaction Mechanism: The reaction begins with the protonation of one of the imide's carbonyl groups. The hydrazine then acts as a nucleophile, attacking the activated carbonyl carbon. This is followed by a series of dehydration and cyclization steps to yield the 1,2,4-triazole.[8]

Einhorn_Brunner_Mechanism imide Diacylamine (Imide) protonated_imide Protonated Imide imide->protonated_imide H+ hydrazine Hydrazine intermediate1 Tetrahedral Intermediate hydrazine->intermediate1 Nucleophilic Attack protonated_imide->intermediate1 dehydrated_intermediate Dehydrated Intermediate intermediate1->dehydrated_intermediate - H2O cyclic_intermediate Cyclic Intermediate dehydrated_intermediate->cyclic_intermediate Intramolecular Cyclization triazole 1,2,4-Triazole cyclic_intermediate->triazole - H2O

Caption: Generalized mechanism of the Einhorn-Brunner reaction.

Experimental Protocol: Synthesis of 1,5-Diphenyl-1,2,4-triazole [13]

  • Reactant Preparation: Dissolve N-formylbenzamide (e.g., 1.49 g, 10 mmol) and phenylhydrazine (e.g., 1.08 g, 10 mmol) in glacial acetic acid (20 mL).

  • Heating: Heat the mixture to reflux for 4 hours.

  • Work-up and Purification: Upon cooling, the product crystallizes from the solution. Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry. Further purification can be achieved by recrystallization from ethanol.

The Modern Era: Catalysis, Efficiency, and Sustainability

The latter half of the 20th century and the dawn of the 21st century witnessed a paradigm shift in synthetic organic chemistry, with a strong emphasis on efficiency, selectivity, and sustainability. This evolution has profoundly impacted the synthesis of 1,2,4-triazoles, leading to the development of a diverse array of modern methodologies.

Copper-Catalyzed Syntheses: A Versatile and Robust Approach

Copper catalysis has emerged as a powerful tool for the construction of 1,2,4-triazoles, offering mild reaction conditions and broad substrate scope. A notable example is the copper-catalyzed one-pot synthesis from amidines and nitriles.[14] This method involves a cascade addition-oxidative cyclization, often using air as the oxidant, which aligns with green chemistry principles by producing water as the only byproduct.[14]

Causality in Experimental Choices: Copper catalysts, being relatively inexpensive and less toxic than other transition metals, are an attractive choice. The use of a heterogeneous catalyst, such as a copper complex supported on MCM-41, allows for easy recovery and recycling of the catalyst, further enhancing the sustainability of the process.[14] The choice of base and solvent can be optimized to achieve high yields.[15]

Reaction Mechanism: The proposed mechanism for the copper-catalyzed reaction of two amidines involves a sequential base-promoted intermolecular coupling followed by an intramolecular aerobic oxidative dehydrogenation.[16]

Copper_Catalyzed_Workflow start Amidines/Nitriles reaction Copper Catalyst (e.g., CuBr) Base (e.g., Cs2CO3) Solvent (e.g., DMSO) Air (Oxidant) start->reaction product 1,2,4-Triazole reaction->product

Caption: General workflow for copper-catalyzed 1,2,4-triazole synthesis.

Table 1: Comparison of Classical and Copper-Catalyzed Methods

MethodStarting MaterialsConditionsReaction TimeYieldKey AdvantagesKey Disadvantages
Pellizzari Reaction Amide, Acylhydrazide220-250°C, neat2-4 hoursModerate to GoodDirect synthesis of 3,5-disubstituted triazolesHarsh conditions, potential for side products
Einhorn-Brunner Diacylamine, HydrazineReflux in acetic acid4 hoursGoodMilder conditions, predictable regioselectivityCan produce isomeric mixtures
Copper-Catalyzed Amidines, Nitriles120°C, CuBr, Cs2CO324 hours52-85%Mild conditions, broad substrate scope, one-potRequires a metal catalyst
Microwave-Assisted Synthesis: Accelerating Discovery

Microwave-assisted organic synthesis (MAOS) has revolutionized the synthesis of heterocyclic compounds, including 1,2,4-triazoles.[17] By utilizing microwave irradiation to rapidly and uniformly heat the reaction mixture, MAOS can dramatically reduce reaction times from hours to minutes, often leading to increased yields and cleaner reactions.[18][19]

Causality in Experimental Choices: The choice of a microwave-transparent or highly absorbing solvent can significantly impact the efficiency of the heating. In many cases, reactions can be performed under solvent-free conditions, further enhancing the green credentials of the method. The precise temperature and pressure control afforded by modern microwave reactors allows for the optimization of reaction conditions to minimize byproduct formation.

Experimental Protocol: Microwave-Assisted Synthesis of Substituted 1,2,4-Triazoles from Hydrazines and Formamide [20]

  • Reactant Preparation: In a microwave-safe reaction vial, add the hydrazine derivative (1 mmol) and formamide (20 mmol).

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 160°C for 10 minutes.

  • Work-up and Purification: After cooling, the product can be purified by standard techniques such as recrystallization or column chromatography.

Table 2: Conventional vs. Microwave-Assisted Synthesis of 1,2,4-Triazoles [18]

ReactionConventional Method (Time)Conventional Method (Yield)Microwave Method (Time)Microwave Method (Yield)
Synthesis of 4-(benzylideneamino)-3-(1-(2-fluoro-[1,1′-biphenyl]-4-yl)ethyl)-1H-1,2,4-triazole-5(4H)-thione derivatives8-12 hours78%10-15 minutes97%
Synthesis of piperazine-azole-fluoroquinolone derivatives27 hoursNot specified30 minutes96%
Green Chemistry Approaches: A Sustainable Future for Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes to 1,2,4-triazoles.[21] This includes the use of environmentally benign solvents, catalyst-free conditions, and energy-efficient methods like ultrasound and microwave irradiation. For instance, the use of water as a solvent or performing reactions under solvent-free conditions significantly reduces the environmental impact.

Synthesis from Thiosemicarbazides: An important and versatile route to 1,2,4-triazole-3-thiols involves the use of thiosemicarbazides. These can undergo intermolecular cyclization in an alkaline medium, followed by acidification, to yield the desired triazole.[22] This method is particularly valuable for accessing triazoles with a thiol group at the 3-position, which is a common motif in biologically active molecules.

Cycloaddition Reactions: Building the Ring with Precision

1,3-Dipolar cycloaddition reactions represent a powerful strategy for the construction of five-membered heterocyclic rings, including 1,2,4-triazoles.[23][24][25] While the Huisgen 1,3-dipolar cycloaddition of azides and alkynes is a cornerstone for the synthesis of 1,2,3-triazoles, analogous strategies have been developed for 1,2,4-triazoles, often involving nitriles as dipolarophiles.[26] These reactions can offer high regioselectivity and stereoselectivity, providing precise control over the final structure.

Conclusion and Future Outlook

The historical journey of 1,2,4-triazole synthesis is a compelling narrative of chemical ingenuity and adaptation. From the high-temperature condensations of the early 20th century to the elegant and efficient catalytic and microwave-assisted methods of today, the evolution of these synthetic strategies has been driven by the ever-increasing demand for this privileged scaffold in drug discovery and materials science.

Looking ahead, the future of 1,2,4-triazole synthesis will undoubtedly be shaped by the continued pursuit of sustainability and efficiency. The development of novel catalytic systems, the exploration of flow chemistry for continuous production, and the application of computational tools for reaction design will further expand the synthetic toolbox. As our understanding of the biological significance of the 1,2,4-triazole nucleus deepens, so too will the drive to create ever more sophisticated and effective methods for its construction, ensuring its continued prominence in the landscape of scientific innovation.

References

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safety and hazard information for 1,4-Dimethyl-1,2,4-triazolium Iodide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safety and Hazard Profile of 1,4-Dimethyl-1,2,4-triazolium Iodide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This document provides a comprehensive technical overview of the (CAS No. 120317-69-3). As a precursor to N-heterocyclic carbenes (NHCs) and a member of the ionic liquid family, this compound is increasingly utilized in catalysis and chemical synthesis.[1] A thorough understanding of its hazard profile is paramount for ensuring laboratory safety and procedural integrity. This guide moves beyond a simple recitation of safety data sheet (SDS) information, offering a synthesized perspective grounded in the compound's chemical nature to inform best practices in its handling, storage, and emergency response.

Chemical Identity and Physicochemical Properties

A foundational aspect of safety is the precise identification and understanding of the substance's physical characteristics. These properties dictate its behavior under various laboratory conditions and inform appropriate handling and storage protocols.

1.1. Identification

IdentifierValueSource(s)
Chemical Name This compound[2]
Synonyms 1,4-Dimethyl-4H-1,2,4-triazolium iodide, 1,4-dimethyl-1H-1,2,4-triazol-4-ium iodide[2][3][4]
CAS Number 120317-69-3[2][5]
Molecular Formula C₄H₈IN₃[2][5]
Molecular Weight 225.03 g/mol [2][4][5]
InChIKey IMFBMMNQDMTHGG-UHFFFAOYSA-M[2][4]

1.2. Physicochemical Data

The compound is typically supplied as a solid, ranging in appearance from a white to very pale yellow or light orange crystalline powder.[3][6] Its solid-state nature at room temperature is a key factor in its handling, primarily involving risks associated with dust inhalation and surface contamination.

PropertyValueSource(s)
Form Solid, powder to crystal[3][4]
Color White to Light yellow to Light orange[3]
Melting Point 118.0 to 125.0 °C[3][7]
Solubility While specific data is limited, it is noted as not easily soluble in water but has higher solubility in organic solvents.[8]

The melting point indicates good thermal stability at ambient temperatures. However, like many ionic liquids, its stability at elevated temperatures, particularly long-term, should be considered.[9][10] The iodide anion can influence the thermal stability of ionic liquids, sometimes leading to lower decomposition temperatures compared to salts with other anions like hexafluorophosphate or tetrafluoroborate.[9]

Comprehensive Hazard Assessment

The primary and most severe hazard associated with this compound is its potential to cause serious and irreversible eye damage. This is the basis for its formal GHS classification.

2.1. GHS Classification and Labeling

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a universal framework for hazard communication. For this compound, the classification is clear and consistent across suppliers.

GHS ElementClassificationSource(s)
Pictogram Corrosion[7]
Signal Word Danger [7][9]
Hazard Class Serious Eye Damage/Eye Irritation, Category 1[9]
Hazard Statement H318: Causes serious eye damage. [7][9][11]

The causal link for this classification is the corrosive nature of the compound to ocular tissue. The "Category 1" designation signifies that upon contact, the material can cause tissue damage to the eye that is not fully reversible within 21 days. This underscores the critical importance of mandatory eye protection.

GHS_Hazard cluster_GHS GHS Hazard Communication for this compound Pictogram {GHS05: Corrosion|{Symbolizes potential for severe skin burns and eye damage}} SignalWord Signal Word Danger HazardStatement Hazard Statement H318: Causes serious eye damage. Precaution Key Precautionary Statements P280: Wear eye protection/face protection. P305+P354+P338: IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P317: Get medical help.

Caption: GHS Labeling Elements for the Compound.

2.2. Other Potential Toxicological Effects

A critical aspect of a thorough safety review is acknowledging the absence of data. For this compound, there is a significant lack of published data regarding other toxicological endpoints.

  • Skin Irritation/Corrosion: No formal GHS classification. However, given its severe effect on eyes, skin contact should be diligently avoided.[8] Standard laboratory practice dictates treating compounds with unknown dermal toxicity as potentially hazardous.

  • Inhalation Toxicity: No data available. As a crystalline powder, dust generation is possible during handling. Inhalation of dust should be minimized by working in a well-ventilated area or a fume hood.

  • Ingestion Toxicity: No data available. Ingestion should always be avoided in a laboratory setting.

  • Carcinogenicity, Mutagenicity, Reproductive Toxicity: No data available from major regulatory bodies (IARC, NTP, OSHA).[5]

Expert Insight: The absence of evidence is not evidence of absence. Researchers must operate under the precautionary principle. Until comprehensive toxicological studies are published, this compound should be handled as if it were potentially irritating to skin and the respiratory tract. The focus on its known severe eye hazard should not lead to complacency regarding other exposure routes.

Safe Handling, Storage, and Emergency Protocols

A proactive approach to safety is built upon robust protocols for routine handling and preparation for emergencies.

3.1. Engineering Controls and Personal Protective Equipment (PPE)

The primary goal is to prevent any contact, especially with the eyes.

  • Ventilation: Handle in a well-ventilated area. For procedures that may generate significant dust (e.g., weighing, transferring large quantities), use a chemical fume hood.[12]

  • Personal Protective Equipment (PPE): The selection of PPE is non-negotiable and based directly on the hazard profile.

PPE_Workflow cluster_PPE Mandatory Personal Protective Equipment (PPE) Start Handling Protocol Initiation EyeProtection Eye/Face Protection (Chemical safety goggles AND face shield) Start->EyeProtection P280 Gloves Hand Protection (Chemically resistant gloves, e.g., Nitrile) EyeProtection->Gloves LabCoat Body Protection (Standard laboratory coat) Gloves->LabCoat Respiratory Respiratory Protection (N95 dust mask if fume hood is unavailable and dust is likely) LabCoat->Respiratory

Caption: Required PPE for handling the compound.

3.2. Storage and Stability

Proper storage is crucial for maintaining the compound's integrity and preventing hazardous situations.

  • Temperature: Store in a cool place.[3][6] Some suppliers recommend refrigeration (2–8 °C).[3]

  • Atmosphere: Store under an inert gas (e.g., Argon or Nitrogen).[3][6]

  • Container: Keep the container tightly closed.[12]

  • Sensitivities: The compound is reported to be light and moisture sensitive.[6] Store in a dark place and protect from humidity.

Causality: The sensitivity to moisture and air, combined with the recommendation for inert gas storage, is characteristic of many N-heterocyclic carbene precursors. NHCs themselves are highly reactive species, and their precursors can be susceptible to degradation. The iodide anion can also be susceptible to oxidation, which may be exacerbated by light, leading to discoloration and impurity formation. Incompatibility with strong oxidizing agents is a direct consequence of this.[6]

3.3. Emergency First Aid Measures

Rapid and correct response to an exposure is critical.

  • Eye Contact: This is the most critical exposure route.

    • Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open.[4][12]

    • Remove contact lenses, if present and easy to do. Continue rinsing.[4][12]

    • Immediately call a POISON CENTER or doctor. [4] Due to the Category 1 hazard, professional medical evaluation is essential.

  • Skin Contact:

    • Remove all contaminated clothing immediately.[12]

    • Rinse the affected skin area with plenty of water.[12]

    • If skin irritation occurs, seek medical advice.[12]

  • Inhalation:

    • Move the victim to fresh air and keep them at rest in a comfortable breathing position.[12]

    • If feeling unwell, seek medical attention.[12]

  • Ingestion:

    • Rinse mouth with water.[12]

    • Seek medical advice if you feel unwell.[12]

3.4. Spill and Fire Response

  • Spill Response: For a solid spill, avoid generating dust. Carefully sweep the material into an airtight container for disposal.[12] Prevent the product from entering drains.[12]

  • Fire-Fighting Measures: The compound is a non-combustible solid.[7] Use extinguishing media appropriate for the surrounding fire, such as dry chemical, foam, water spray, or carbon dioxide.[12] Upon thermal decomposition, it may generate poisonous fumes (e.g., nitrogen oxides, hydrogen iodide), so firefighters should wear appropriate personal protective equipment.[12]

Conclusion and Senior Scientist Recommendations

This compound is a valuable synthetic reagent whose primary, well-documented hazard is its capacity to cause severe, irreversible eye damage. All handling procedures must be designed around the absolute prevention of eye contact through mandatory use of chemical goggles and, where appropriate, a face shield.

The significant lack of toxicological data for other exposure routes necessitates a conservative approach. Researchers should treat this compound as potentially hazardous via skin contact, inhalation, and ingestion, and employ engineering controls and PPE to minimize all routes of exposure. The compound's sensitivity to light, moisture, and oxidizing agents requires stringent storage conditions to ensure its chemical integrity and prevent degradation. By integrating this in-depth understanding of its properties and hazards into daily laboratory practice, researchers can utilize this compound effectively while upholding the highest standards of safety.

References

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Methodological & Application

Application Notes and Protocols for 1,4-Dimethyl-1,2,4-triazolium Iodide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides in-depth application notes and detailed protocols for the use of 1,4-Dimethyl-1,2,4-triazolium Iodide in modern organic synthesis. As a stable, crystalline solid, this salt is a convenient and effective precursor to the N-heterocyclic carbene (NHC) 1,4-dimethyl-1,2,4-triazol-5-ylidene, a versatile organocatalyst. These notes are designed to move beyond simple procedural steps, offering insights into the causality behind experimental choices, ensuring scientific integrity, and providing a foundation for further methodological development.

Introduction: The Role of this compound as an NHC Precursor

This compound is an air-stable salt that serves as a bench-stable source for the corresponding N-heterocyclic carbene (NHC).[1] NHCs have emerged as a powerful class of organocatalysts and ligands in transition metal catalysis due to their strong σ-donating properties and tunable steric and electronic profiles.[2][3] The triazol-5-ylidene carbene generated from this salt is a mesoionic carbene (MIC), a class known for enhanced stability and strong nucleophilicity compared to more common imidazol-2-ylidenes.[4]

The primary utility of this compound lies in its deprotonation to form the active NHC catalyst in situ. This transformation is typically achieved with a suitable base, initiating a wide range of catalytic cycles. The causality behind its effectiveness stems from the ability of the carbene's nucleophilic carbon center to attack electrophilic substrates, most notably the carbonyl carbon of aldehydes, initiating the characteristic "umpolung" or reversal of polarity that underlies many NHC-catalyzed reactions.

Key Properties of this compound:

PropertyValueSource(s)
CAS Number 120317-69-3[5][6]
Molecular Formula C₄H₈IN₃[5][7]
Molecular Weight 225.03 g/mol [5][7]
Appearance White to light yellow crystalline powder[6]
Melting Point 120-125 °C[5]
Primary Application NHC Precursor for Organocatalysis & Ligand Synthesis[3][6][8]

Safety Considerations: this compound is known to cause serious eye damage.[8] Appropriate personal protective equipment (PPE), including eye protection and gloves, must be worn during handling. All manipulations should be performed in a well-ventilated fume hood.

Core Application: NHC-Catalyzed Oxidative Esterification of Aldehydes

A robust and field-proven application of the NHC generated from this compound is the direct oxidative esterification of unactivated aldehydes. This transformation provides a highly efficient, one-step method to synthesize esters, bypassing the often problematic two-step sequence of oxidation to a carboxylic acid followed by esterification.[9] This protocol is particularly valuable for substrates sensitive to epimerization or those containing electron-rich aromatic systems prone to side reactions under harsher oxidative conditions.[9]

Mechanistic Rationale

The catalytic cycle, grounded in the principles of NHC-mediated umpolung, is initiated by the nucleophilic attack of the in situ-generated 1,4-dimethyl-1,2,4-triazol-5-ylidene on the aldehyde carbonyl. This forms a tetrahedral intermediate known as the Breslow intermediate. This key intermediate, upon interaction with an alcohol, generates an activated hemiacetal-like species. An external oxidant, such as manganese (IV) oxide, then facilitates the irreversible oxidation to the desired ester product, regenerating the NHC catalyst for the next cycle. The aromaticity of the triazole ring in the catalyst is crucial as it activates the intermediate for the mild oxidation step.[9]

Oxidative_Esterification_Mechanism cluster_0 Catalyst Activation cluster_1 Catalytic Cycle Precatalyst 1,4-Dimethyl-1,2,4- triazolium Iodide Carbene Active NHC (1,4-Dimethyl-1,2,4-triazol-5-ylidene) Precatalyst->Carbene Base (DBU) Breslow Breslow Intermediate Carbene->Breslow + R-CHO Aldehyde R-CHO Activated_Intermediate Activated Intermediate Breslow->Activated_Intermediate + R'-OH Ester Ester (R-COOR') Activated_Intermediate->Ester + MnO2 - H2O, - Mn(II) Ester->Carbene Catalyst Regeneration

Caption: Catalytic cycle for NHC-mediated oxidative esterification.

Detailed Experimental Protocol

This protocol is adapted from the highly successful methodology developed by Maki and Scheidt for the oxidation of unactivated aldehydes.

Materials:

  • This compound (Precatalyst, 10 mol%)

  • Aldehyde (1.0 equiv)

  • Alcohol (Solvent and Reagent, e.g., Methanol)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, Base, 10 mol%)

  • Manganese (IV) Oxide (MnO₂, Oxidant, 5.0 equiv)

  • Dichloromethane (DCM, if required for solubility)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound (0.10 mmol, 22.5 mg) and Manganese (IV) Oxide (5.0 mmol, 435 mg).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert atmosphere (e.g., Argon or Nitrogen) for 5-10 minutes.

  • Reagent Addition: Through the septum, add the alcohol (e.g., Methanol, 2.0 mL). If the aldehyde is a solid or has poor solubility in the alcohol, dissolve it in a minimal amount of anhydrous DCM (approx. 0.5 M solution) and add it now.

  • Aldehyde & Base: Add the aldehyde (1.0 mmol) via syringe, followed by the addition of DBU (0.10 mmol, 15 µL).

  • Reaction Progress: Stir the resulting black suspension vigorously at room temperature. The reaction is typically complete within 1-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (10 mL). Filter the suspension through a pad of Celite® to remove the manganese salts. Rinse the pad with additional ethyl acetate (2 x 5 mL).

  • Purification: Combine the organic filtrates and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to afford the pure ester.

Representative Data & Substrate Scope

The NHC generated from this compound demonstrates broad applicability across various aldehyde and alcohol substrates.

EntryAldehydeAlcoholProductYield (%)
1CinnamaldehydeMethanolMethyl Cinnamate99
2HydrocinnamaldehydeMethanolMethyl 3-phenylpropanoate95
3BenzaldehydeIsopropanolIsopropyl Benzoate94
43-PhenylpropanalBenzyl AlcoholBenzyl 3-phenylpropanoate91
5DodecanalMethanolMethyl Dodecanoate96
6(S)-CitronellalMethanolMethyl (S)-Citronellate92
7FurfuralMethanolMethyl 2-furoate99

(Data adapted from Maki & Scheidt, Org. Lett. 2008, 10, 4331-4334)

Field Insights:

  • Oxidant Quality: The activity of MnO₂ can vary between suppliers. Use of activated MnO₂ is recommended for optimal results.

  • Base Sensitivity: While DBU is effective, other non-nucleophilic bases like potassium tert-butoxide can be screened if epimerization of sensitive substrates is a concern.

  • Substrate Compatibility: This method shows remarkable functional group tolerance. Aldehydes containing silyl ethers, heterocycles, and potentially epimerizable stereocenters are well-tolerated.[9] This represents a significant advantage over many traditional oxidation protocols.

Prospective Applications & Further Research

While the oxidative esterification is a well-validated application, the inherent reactivity of the 1,4-dimethyl-1,2,4-triazol-5-ylidene carbene suggests its utility in other cornerstone NHC-catalyzed reactions. The following sections outline potential applications based on established reactivity patterns of similar triazolylidene catalysts. Researchers are encouraged to use the following concepts as a basis for methods development.

Organocatalytic Transformations (Potential)

The umpolung of aldehydes can be leveraged for C-C bond formation. The following reactions are prime candidates for catalysis by the NHC derived from this compound.

  • Benzoin Condensation: The dimerization of aromatic aldehydes to form α-hydroxy ketones. This reaction is a classic test for NHC catalytic activity.

  • Stetter Reaction: The conjugate addition of an aldehyde to a Michael acceptor, forming a 1,4-dicarbonyl compound. This is a powerful C-C bond-forming reaction with broad synthetic utility.

Potential_Applications cluster_Organo Organocatalysis cluster_Metal Ligand for Transition Metals (Pd, Cu, etc.) NHC 1,4-Dimethyl-1,2,4-triazol-5-ylidene (from precatalyst) Benzoin Benzoin Condensation (Aldehyde Dimerization) NHC->Benzoin Umpolung Catalysis Stetter Stetter Reaction (1,4-Dicarbonyl Synthesis) NHC->Stetter Umpolung Catalysis Suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) NHC->Suzuki Forms Metal Complex Buchwald Buchwald-Hartwig Amination (C-N Bond Formation) NHC->Buchwald Forms Metal Complex

Caption: Potential synthetic applications of the NHC.

Ligand in Transition Metal Catalysis (Potential)

NHCs are excellent ligands for transition metals like palladium, copper, and gold, often imparting enhanced stability and reactivity to the metal center.[4] The 1,4-dimethyl-1,2,4-triazol-5-ylidene could serve as a ligand in various cross-coupling reactions.

  • Suzuki-Miyaura Coupling: The palladium-catalyzed cross-coupling of organoboron compounds with organic halides.

  • Buchwald-Hartwig Amination: The palladium-catalyzed formation of C-N bonds from aryl halides and amines.[9]

Experimental Design Considerations: For these applications, the NHC would typically be generated in situ from this compound in the presence of a palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃) and a base. The choice of base, solvent, and temperature would be critical and require careful optimization based on established cross-coupling protocols.

Conclusion

This compound is a highly valuable and practical precatalyst for the generation of the 1,4-dimethyl-1,2,4-triazol-5-ylidene N-heterocyclic carbene. Its utility has been authoritatively demonstrated in the mild and efficient oxidative esterification of a broad range of aldehydes. The operational simplicity, excellent yields, and high functional group tolerance of this protocol make it a superior alternative to many traditional methods. Furthermore, the fundamental reactivity of the derived NHC opens promising avenues for its application in other organocatalytic transformations and as a supporting ligand in transition metal catalysis, inviting further exploration by the chemical research community.

References

  • Maki, B. E., & Scheidt, K. A. (2008). N-Heterocyclic Carbene-Catalyzed Oxidation of Unactivated Aldehydes to Esters. Organic Letters, 10(19), 4331–4334. [Link]

  • MDPI. (2025). N-Heterocyclic Carbene-Catalyzed Aerobic Oxidation of Aromatic Aldehydes into Carboxylic Acids: A Critical Review. Molecules, 30(1), 123. [Link]

  • Paul, M., et al. (2015). Oxidative N‐Heterocyclic Carbene Catalysis. Chemistry – A European Journal, 21(34), 11996-12015. [Link]

  • Maki, B. E., & Scheidt, K. A. (2008). N-Heterocyclic Carbene-Catalyzed Oxidation of Unactivated Aldehydes to Esters. PubMed Central. [Link]

  • PubChem. (n.d.). This compound. Retrieved January 15, 2026, from [Link]

  • Rovis, T., et al. (2004). An Efficient Synthesis of Achiral and Chiral 1,2,4-Triazolium Salts: Bench Stable Precursors for N-Heterocyclic Carbenes. Organic Letters, 6(14), 2381–2384. [Link]

  • ResearchGate. (2015). Synthesis and Structure of 1,4-Diphenyl-3-methyl-1,2,3-triazol-5-ylidene Palladium Complexes and Application in Catalytic Hydroarylation of Alkynes. Retrieved January 15, 2026, from [Link]

  • Bertrand, G., et al. (2018). 1H-1,2,3-Triazol-5-ylidenes: Readily Available Mesoionic Carbenes. Accounts of Chemical Research, 51(12), 3228–3238. [Link]

  • Refubium - Freie Universität Berlin. (2021). Probing the influence of imidazolylidene- and triazolylidene-based carbenes on the catalytic potential of dioxomolybdenum and di. Retrieved January 15, 2026, from [Link]

  • Toste, F. D., et al. (2023). Catalytic Asymmetric Synthesis of Atropisomeric N-Aryl 1,2,4-Triazoles. PubMed Central. [Link]

  • Beilstein Journal of Organic Chemistry. (2023). Search Results for 1,2,4-triazolium. Retrieved January 15, 2026, from [Link]

  • National Institutes of Health. (2023). Asymmetric synthesis of N–N axially chiral compounds via organocatalytic atroposelective N-acylation. Retrieved January 15, 2026, from [Link]

  • O'Donoghue, A. C., & Hodgson, D. R. W. (2021). Triazolium Salt Organocatalysis: Mechanistic Evaluation of Unusual Ortho-Substituent Effects on Deprotonation. Molecules, 26(16), 4989. [Link]

  • Wikipedia. (n.d.). Triazol-5-ylidene. Retrieved January 15, 2026, from [Link]

  • Stetter Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 15, 2026, from [Link]

  • Wikipedia. (n.d.). Stetter reaction. Retrieved January 15, 2026, from [Link]

Sources

Application Notes and Protocols: Oxidative Michael Addition with Triazolium Catalysts

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide to the N-heterocyclic carbene (NHC) catalyzed oxidative Michael addition, a powerful transformation in modern organic synthesis. Moving beyond a simple recitation of steps, this guide delves into the mechanistic underpinnings of the reaction, offering field-proven insights into experimental design, optimization, and troubleshooting. It is structured to serve as a practical resource for researchers aiming to incorporate this methodology into their synthetic programs. Detailed, step-by-step protocols for a representative enantioselective reaction are provided, alongside data on substrate scope and catalyst performance.

Theoretical Background and Mechanistic Rationale

N-heterocyclic carbenes (NHCs) have emerged as a cornerstone of organocatalysis, largely due to their remarkable ability to induce "umpolung," or polarity inversion, in aldehydes.[1][2] In the context of the oxidative Michael addition, a triazolium salt precatalyst is deprotonated in situ by a base to generate the catalytically active triazolylidene NHC. This nucleophilic carbene then adds to an α,β-unsaturated aldehyde, initiating a cascade that ultimately forges a new carbon-carbon bond at the β-position of the aldehyde.

The Catalytic Cycle: From Breslow Intermediate to Michael Adduct

The catalytic cycle is a finely orchestrated sequence of events, each with specific requirements for reagents and conditions.[1][2]

  • Carbene Generation: The process begins with the deprotonation of a triazolium salt precatalyst at the C(3) position by a suitable base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), to generate the free NHC.[3]

  • Breslow Intermediate Formation: The highly nucleophilic NHC attacks the carbonyl carbon of an α,β-unsaturated aldehyde. A subsequent proton transfer generates the key enaminol species known as the Breslow intermediate.[1]

  • Oxidation to the Acyl Azolium: This is the pivotal "oxidative" step. An external oxidant intercepts the Breslow intermediate, converting it into a highly electrophilic α,β-unsaturated acyl azolium ion.[4] This intermediate is the key electrophile in the Michael addition.

  • Michael Addition: A nucleophile, typically a soft carbon nucleophile like a 1,3-dicarbonyl compound, attacks the β-position of the activated α,β-unsaturated acyl azolium.

  • Annulation and Catalyst Regeneration: Following the Michael addition, the intermediate undergoes an intramolecular cyclization (lactonization) to form the final product, typically a dihydropyranone. This step releases the NHC, allowing it to re-enter the catalytic cycle.[4]

The choice of a triazolium-derived NHC is critical; they are generally more electrophilic and have proven highly effective in promoting the desired oxidative pathway.

Catalytic Cycle cluster_main Oxidative Michael Addition Catalytic Cycle Triazolium Triazolium Precatalyst NHC Active NHC Catalyst Triazolium->NHC + Base - H-Base+ Breslow Breslow Intermediate NHC->Breslow + Enal (R¹CHO) AcylAzolium α,β-UnsaturatedAcyl Azolium Breslow->AcylAzolium + Oxidant - Reduced Oxidant Adduct Michael Adduct Intermediate AcylAzolium->Adduct + Nucleophile (Nu⁻) Product Dihydropyranone Product Adduct->Product Intramolecular Annulation Product->NHC Catalyst Regeneration

Figure 1: The catalytic cycle of the NHC-catalyzed oxidative Michael addition.

Experimental Design: Causality Behind the Choices

A successful oxidative Michael addition hinges on the careful selection of each reaction component. The interplay between the catalyst, base, oxidant, and solvent dictates the reaction's efficiency, selectivity, and fidelity.

  • Triazolium Precatalyst: Chiral, camphor-derived triazolium salts are frequently employed for enantioselective variants.[4] The bulky substituents on the catalyst create a chiral pocket that directs the approach of the nucleophile, thereby controlling the stereochemistry of the final product.

  • Base: The base must be strong enough to deprotonate the triazolium salt but not so strong as to cause undesired side reactions, such as polymerization of the enal. DBU is a common choice as its pKa is well-suited for this purpose, and it is generally non-nucleophilic.[3]

  • Oxidant: Quinones, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or simpler benzoquinones, are effective external oxidants.[4] They possess the appropriate redox potential to efficiently oxidize the Breslow intermediate to the acyl azolium without degrading other components of the reaction mixture.

  • Solvent: The solvent must solubilize all components and is often a non-protic solvent like tetrahydrofuran (THF) or dichloromethane (DCM). The polarity of the solvent can influence the stability of charged intermediates and the overall reaction rate.[5]

  • Additives: In some cases, Lewis acids or other additives like NaBF₄ can enhance reactivity or selectivity, potentially by coordinating to the carbonyl oxygen of the acyl azolium, further increasing its electrophilicity.[4]

Detailed Application Protocol: Enantioselective Synthesis of 3,4-Dihydro-α-pyrones

This protocol is adapted from the work of You and co-workers and describes the enantioselective Michael addition of a 1,3-dicarbonyl compound to an α,β-unsaturated aldehyde.[4]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Chiral Triazolium PrecatalystSynthesis Grade(As per literature)Camphor-derived salt D in the cited paper.
1,3-Diphenylpropane-1,3-dione≥98%CommercialMichael Donor
Cinnamaldehyde≥98%CommercialMichael Acceptor (Enal)
1,4-Benzoquinone≥98%CommercialOxidant
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)≥98%CommercialBase
Sodium Tetrafluoroborate (NaBF₄)≥99%CommercialAdditive
Tetrahydrofuran (THF)AnhydrousCommercialSolvent
Standard Glassware--Oven-dried before use.
Magnetic Stirrer & Stir Bars---
Inert Atmosphere Setup--Nitrogen or Argon manifold.
Step-by-Step Experimental Procedure

Figure 2: General experimental workflow for the oxidative Michael addition.

  • Preparation: To an oven-dried 10 mL round-bottom flask equipped with a magnetic stir bar, add the chiral triazolium precatalyst (0.02 mmol, 10 mol%), 1,4-benzoquinone (0.2 mmol, 1.0 equiv), and sodium tetrafluoroborate (0.01 mmol, 5 mol%).

  • Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 5-10 minutes.

  • Solvent and Reagent Addition: Using a syringe, add 2.0 mL of anhydrous THF. Stir the mixture for 5 minutes at room temperature. Add the 1,3-diphenylpropane-1,3-dione (0.6 mmol, 3.0 equiv) followed by the cinnamaldehyde (0.2 mmol, 1.0 equiv).

  • Initiation: Add DBU (0.03 mmol, 15 mol%) dropwise via syringe.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting enal is consumed (typically 12-24 hours).

  • Quenching and Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: ethyl acetate/petroleum ether) to afford the desired 3,4-dihydro-α-pyrone product.

  • Analysis: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Substrate Scope and Performance Data

The protocol is robust and tolerates a range of substituents on both the enal and the 1,3-dicarbonyl nucleophile. The following table summarizes representative results.[4]

EntryEnal (R¹)Dicarbonyl (R², R³)ProductTime (h)Yield (%)ee (%)
1PhenylPhenyl, Phenyl6a 249193
24-MeC₆H₄Phenyl, Phenyl6b 249392
34-ClC₆H₄Phenyl, Phenyl6c 249594
42-NaphthylPhenyl, Phenyl6d 368293
5PhenylMe, OEt6e 248590
6PhenylPh, Me6f 486591
72-FurylPhenyl, Phenyl6g 367891
8(E)-Hex-2-enalPhenyl, Phenyl6h 485588

Optimization and Troubleshooting

IssuePotential Cause(s)Recommended Action(s)
Low or No Conversion 1. Inactive catalyst (degradation by air/moisture).2. Insufficiently strong base.3. Ineffective oxidant.1. Ensure rigorous inert atmosphere and use of anhydrous solvents. Prepare fresh catalyst solution.2. Screen alternative bases (e.g., K₂CO₃, Cs₂CO₃), but be wary of side reactions.3. Try an alternative oxidant like DDQ.
Low Enantioselectivity 1. Reaction temperature is too high.2. Non-optimal catalyst structure.3. Racemization of the product.1. Run the reaction at a lower temperature (e.g., 0 °C or -20 °C), though this may increase reaction time.2. Screen different chiral triazolium precatalysts.3. Ensure workup and purification conditions are mild.
Formation of Side Products 1. Presence of oxygen leading to undesired oxidation pathways.2. Benzoin condensation as a competing pathway.3. Polymerization of the enal.1. Thoroughly degas all solvents and reagents.[5]2. This indicates inefficient oxidation of the Breslow intermediate. Increase oxidant loading or try a stronger oxidant.3. Add the base slowly at a low temperature.
Catalyst Decomposition Reaction with oxidizing agents or impurities.Ensure high purity of all reagents and solvents. Avoid overly harsh oxidants if possible.[5]

Conclusion

The oxidative Michael addition catalyzed by triazolium salts is a versatile and powerful method for the asymmetric synthesis of valuable heterocyclic scaffolds. A thorough understanding of the underlying mechanism and the specific role of each reaction component is paramount for success. By carefully selecting the catalyst, base, oxidant, and reaction conditions, researchers can achieve high yields and excellent enantioselectivities for a broad range of substrates. This guide provides a robust starting point for the implementation and optimization of this important synthetic transformation.

References

  • Enders, D., & Teles, J. H. (1996). N-Heterocyclic Carbenes: A New Concept in Organocatalysis. Angewandte Chemie International Edition in English, 35(13-14), 1579-1581. [Link]

  • Flanigan, D. M., Romanov-Michailidis, F., White, N. A., & Rovis, T. (2015). Organocatalysis by N-Heterocyclic Carbenes. Chemical Reviews, 115(17), 9307–9387. [Link]

  • Grossmann, A., & Enders, D. (2012). N-Heterocyclic Carbene Catalyzed Domino Reactions. Angewandte Chemie International Edition, 51(2), 314-325. [Link]

  • Breslow, R. (1958). On the Mechanism of Thiamine Action. IV. Evidence from Studies on Model Systems. Journal of the American Chemical Society, 80(14), 3719–3726. [Link]

  • Bugaut, X., & Glorius, F. (2012). Organocatalysis by N-heterocyclic carbenes. Chemical Society Reviews, 41(9), 3511-3522. [Link]

  • De Sarkar, S., Grimme, S., & Studer, A. (2010). NHC-Catalyzed Michael Addition to α,β-Unsaturated Aldehydes by Redox Activation. Angewandte Chemie International Edition, 49(48), 9274-9277. [Link]

  • Verma, P., Patni, P. A., & Sunoj, R. B. (2011). Mechanistic insights on N-heterocyclic carbene-catalyzed annulations: the role of base-assisted proton transfers. The Journal of Organic Chemistry, 76(14), 5606–5613. [Link]

  • Enders, D., Niemeier, O., & Henseler, A. (2007). Organocatalysis by N-Heterocyclic Carbenes. Chemical Reviews, 107(12), 5606–5655. [Link]

  • Rong, Z.-Q., Jia, M.-Q., & You, S.-L. (2011). Enantioselective N-Heterocyclic Carbene-Catalyzed Michael Addition to α,β-Unsaturated Aldehydes by Redox Oxidation. Organic Letters, 13(16), 4080–4083. [Link]

  • Biju, A. T., Kumatabara, A., & Glorius, F. (2011). N-Heterocyclic Carbene-Catalyzed Umpolung of Michael Acceptors. Accounts of Chemical Research, 44(11), 1182–1195. [Link]

  • Menon, R. S., Biju, A. T., & Nair, V. (2011). N-Heterocyclic carbene (NHC) catalysed reactions of aldehydes. Beilstein Journal of Organic Chemistry, 7, 829–847. [Link]

  • Yetra, S. R., Bhaskararao, B., & Biju, A. T. (2017). Recent advances in the N-heterocyclic carbene (NHC)-catalysed annulation of 1,3-dicarbonyl compounds. Organic & Biomolecular Chemistry, 15(43), 9136-9147. [Link]

Sources

Application Notes and Protocols: 1,4-Dimethyl-1,2,4-triazolium Iodide as a Precursor for N-Heterocyclic Carbene (NHC) Organocatalysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of Triazolium Salts in Modern Catalysis

N-Heterocyclic Carbenes (NHCs) have emerged as a powerful class of organocatalysts, rivaling the utility of traditional metal-based catalysts in a vast array of chemical transformations. Their remarkable efficacy stems from their ability to act as potent nucleophiles and strong σ-donors. A key feature of NHC catalysis is the generation of "umpolung" reactivity, or the inversion of polarity, most notably in aldehydes. This allows for the formation of acyl anion equivalents, unlocking synthetic pathways that are otherwise challenging to access.[1][2]

Among the various precursors to NHCs, azolium salts are the most common, providing stable, crystalline solids that can be stored with ease. Upon deprotonation with a suitable base, these salts generate the active carbene in situ. The 1,2,4-triazolium scaffold is of particular interest; the additional nitrogen atom in the heterocyclic ring, compared to the more common imidazolium salts, modulates the electronic properties of the resulting carbene. 1,4-Dimethyl-1,2,4-triazolium iodide is an accessible and effective precursor to the 1,4-dimethyl-1,2,4-triazol-5-ylidene carbene, a catalyst competent in promoting cornerstone C-C bond-forming reactions such as the benzoin condensation and the Stetter reaction.[3][4] This guide provides detailed protocols and technical insights for the application of this versatile precursor in organic synthesis.

Physicochemical Properties, Safety, and Handling

This compound is a stable solid, but requires appropriate handling due to its potential as an irritant and its sensitivity to light and moisture.[5][6]

PropertyValueSource
CAS Number 120317-69-3[5][7]
Molecular Formula C₄H₈IN₃[7]
Molecular Weight 225.03 g/mol [5][7]
Appearance White to pale yellow crystalline powder[6]
Melting Point 120-125 °C[5]
Solubility Soluble in polar solvents like DMSO, DMF, and alcohols.Inferred from structure
Storage Store in a cool, dark place under an inert atmosphere (e.g., Nitrogen or Argon). Keep tightly sealed to protect from light and moisture.[6][8]

Safety and Handling Protocol:

  • Personal Protective Equipment (PPE): Always wear safety goggles with side shields, nitrile gloves, and a laboratory coat. If handling large quantities or generating dust, use a dust mask or work in a ventilated hood.[5]

  • Inhalation: May cause respiratory irritation. Avoid breathing dust. Handle in a well-ventilated area.

  • Skin Contact: Causes skin irritation. In case of contact, wash immediately with plenty of soap and water.

  • Eye Contact: Causes serious eye damage.[5] If contact occurs, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Protocol I: In-situ Generation of 1,4-Dimethyl-1,2,4-triazol-5-ylidene

The active NHC is generated by the deprotonation of the triazolium salt at the C5 position. The choice of base is critical; it must be strong enough to deprotonate the acidic triazolium proton but not so strong as to cause unwanted side reactions with the substrates.

Causality of Experimental Choices:

  • Base: A non-nucleophilic, strong base is ideal. Potassium tert-butoxide (KOtBu) is an excellent choice as its conjugate acid (t-butanol) is weakly acidic and the bulky tert-butoxide anion is unlikely to act as a nucleophile. Other bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or sodium hydride (NaH) can also be effective.

  • Solvent: Anhydrous, polar aprotic solvents such as Tetrahydrofuran (THF) or Dichloromethane (DCM) are preferred. They are capable of dissolving the precursor salt and do not possess acidic protons that could quench the carbene.

  • Atmosphere: The carbene is sensitive to oxygen and moisture. Therefore, the reaction must be conducted under an inert atmosphere (Nitrogen or Argon).

Step-by-Step Methodology:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq, catalyst precursor).

  • Seal the flask, and evacuate and backfill with inert gas (Nitrogen or Argon) three times.

  • Add anhydrous solvent (e.g., THF, 0.1-0.5 M concentration relative to the final aldehyde substrate) via syringe.

  • While stirring, add a strong, non-nucleophilic base (e.g., KOtBu, 1.0 eq relative to the precursor) portion-wise at room temperature.

  • Stir the resulting suspension for 20-30 minutes at room temperature. The formation of the free carbene will typically result in a color change (often to yellow or brown). The active catalyst is now ready for use in subsequent reactions.

Caption: In-situ generation of the active NHC.

Application Protocol II: The Benzoin Condensation

The benzoin condensation is the classic NHC-catalyzed dimerization of two aldehydes to form an α-hydroxy ketone.[2] This protocol details the homocoupling of benzaldehyde as a model reaction.

Step-by-Step Methodology:

  • Catalyst Generation: In a flame-dried Schlenk flask under an inert atmosphere, prepare the active NHC from this compound (22.5 mg, 0.1 mmol, 10 mol%) and KOtBu (11.2 mg, 0.1 mmol) in 1.0 mL of anhydrous THF as described in Protocol I. Stir for 20 minutes.

  • Substrate Addition: To the stirring catalyst mixture, add freshly distilled benzaldehyde (102 µL, 1.0 mmol, 1.0 eq) via syringe.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 4:1 Hexanes:Ethyl Acetate). The disappearance of benzaldehyde and the appearance of a new, lower Rf spot indicates product formation.

  • Work-up: Upon completion, quench the reaction by adding 5 mL of deionized water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (1 x 10 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel (using a gradient of Hexanes:Ethyl Acetate) or by recrystallization from ethanol/water to yield pure benzoin as a white solid.

Expected Yield: 80-95%

G cluster_cycle Catalytic Cycle cluster_overall Overall Reaction NHC NHC Carbene Adduct NHC-Aldehyde Adduct NHC->Adduct + RCHO Ald1 Aldehyde (RCHO) Breslow Breslow Intermediate Adduct->Breslow Proton Transfer Intermediate Coupled Intermediate Breslow->Intermediate + RCHO Ald2 Second Aldehyde Intermediate->NHC - Product Product Benzoin Product Intermediate->Product Proton Transfer & Catalyst Regen. Start 2 x Benzaldehyde End Benzoin Start->End NHC (10 mol%) Base, THF, RT

Caption: Catalytic cycle for the Benzoin Condensation.

Application Protocol III: The Intermolecular Stetter Reaction

The Stetter reaction is the NHC-catalyzed conjugate addition of an aldehyde to a Michael acceptor, such as an α,β-unsaturated ketone, to form a 1,4-dicarbonyl compound.[1][9] This reaction is synthetically powerful as 1,4-dicarbonyls are versatile building blocks, for instance, in the Paal-Knorr synthesis of furans and pyrroles.

Step-by-Step Methodology:

  • Catalyst Generation: In a flame-dried Schlenk flask under an inert atmosphere, prepare the active NHC from this compound (45.0 mg, 0.2 mmol, 20 mol%) and KOtBu (22.4 mg, 0.2 mmol) in 2.0 mL of anhydrous THF as described in Protocol I. Stir for 20 minutes.

  • Substrate Addition: In a separate vial, prepare a solution of the aldehyde (e.g., benzaldehyde, 122 µL, 1.2 mmol, 1.2 eq) and the Michael acceptor (e.g., methyl vinyl ketone, 84 µL, 1.0 mmol, 1.0 eq).

  • Reaction: Add the substrate solution to the stirring catalyst mixture via syringe. Heat the reaction to 50-60 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool to room temperature and concentrate the solvent under reduced pressure.

  • Purification: Directly purify the crude residue by flash column chromatography on silica gel (using a suitable eluent system like Hexanes:Ethyl Acetate) to afford the desired 1,4-diketone product.

Expected Yield: 65-85%

G cluster_cycle Catalytic Cycle cluster_overall Overall Reaction NHC NHC Carbene Breslow Breslow Intermediate NHC->Breslow + Aldehyde (Proton Transfer) Aldehyde Aldehyde Enolate Enolate Intermediate Breslow->Enolate + Michael Acceptor (1,4-Addition) Michael Michael Acceptor Enolate->NHC - Product Product 1,4-Dicarbonyl Enolate->Product Proton Transfer & Catalyst Regen. Start Aldehyde + Michael Acceptor End 1,4-Dicarbonyl Start->End NHC (20 mol%) Base, THF, 60°C

Caption: Catalytic cycle for the Stetter Reaction.

Characterization of Precursor and Products

Proper characterization is essential to confirm the identity and purity of the starting materials and products.

CompoundTechniqueExpected Observations
This compound ¹H NMR (DMSO-d₆)Singlet ~9.5-10.0 ppm (1H, NCHN proton); Singlet ~4.0-4.2 ppm (3H, N-CH₃); Singlet ~3.8-4.0 ppm (3H, N-CH₃). Note: Exact shifts can vary with solvent and concentration.
¹³C NMR (DMSO-d₆)Signal ~145 ppm (NCHN); Signals ~40-45 ppm (N-CH₃ carbons).
Benzoin (Product of Protocol II)¹H NMR (CDCl₃)Multiplets ~7.9-8.0 ppm (2H, Ar-H ortho to C=O); Multiplets ~7.2-7.6 ppm (8H, other Ar-H); Singlet ~6.0 ppm (1H, CH-OH); Broad singlet ~4.5 ppm (1H, OH).
1-Phenylbutane-1,4-dione (Product of Protocol III)¹H NMR (CDCl₃)Multiplet ~7.9-8.0 ppm (2H, Ar-H); Multiplet ~7.4-7.6 ppm (3H, Ar-H); Triplet ~3.3 ppm (2H, -CH₂-C=O); Triplet ~2.9 ppm (2H, -CH₂-); Singlet ~2.2 ppm (3H, -CH₃).

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
No reaction or very low conversion 1. Inactive catalyst (degraded precursor).2. Insufficiently strong or wet base.3. Presence of oxygen or moisture.4. Impure aldehyde (e.g., oxidized to carboxylic acid).1. Use fresh, properly stored triazolium salt.2. Use freshly opened or sublimed KOtBu. Ensure all reagents and solvents are anhydrous.3. Ensure the reaction is performed under a robust inert atmosphere.4. Use freshly distilled or purified aldehyde.
Formation of side products (e.g., Cannizzaro reaction) 1. Base is too strong or nucleophilic.2. Reaction temperature is too high.1. Switch to a bulkier, non-nucleophilic base like DBU or KHMDS.2. Run the reaction at room temperature or lower, even if it requires a longer reaction time.
Low yield in Stetter Reaction 1. Reversible benzoin condensation is competing and favored.2. Michael acceptor is not sufficiently reactive.1. Increase the temperature slightly (e.g., from RT to 50°C) to favor the irreversible Stetter pathway.2. Use a more electron-deficient Michael acceptor.
Difficult purification Product co-elutes with residual catalyst or byproducts.1. Perform an aqueous workup to remove most of the ionic catalyst precursor before chromatography.2. Consider recrystallization as an alternative to chromatography if the product is a solid.

Conclusion

This compound serves as a readily accessible and highly effective precursor for generating an N-heterocyclic carbene catalyst. Its application in fundamental carbon-carbon bond-forming reactions like the benzoin condensation and the Stetter reaction highlights its utility for researchers in synthetic chemistry and drug development. The straightforward protocols provided herein, grounded in the established principles of NHC catalysis, offer a reliable foundation for employing this versatile reagent in the synthesis of valuable α-hydroxy ketones and 1,4-dicarbonyl compounds.

References

  • Palencia, H., et al. (2011). Benzoin condensation of aromatic aldehydes catalyzed by N-heterocyclic carbenes under mild conditions. This paper provides a general protocol for benzoin condensation using NHCs generated in situ. Available at: [Link]

  • Advancements in N-heterocyclic Carbenes (NHCs) Catalysis for Benzoin Reactions: A Comprehensive Review from Past to Present. (2023). A review covering various conditions for NHC-catalyzed benzoin reactions. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10987916, this compound. Provides chemical identifiers and properties. Available at: [Link]

  • Stetter Reaction - Organic Chemistry Portal. Details the mechanism and scope of the Stetter reaction. Available at: [Link]

  • Benzoin Condensation - Organic Chemistry Portal. Details the mechanism and scope of the Benzoin condensation. Available at: [Link]

  • Enders, D., Han, J., & Henseler, A. (2008). Asymmetric intermolecular Stetter reactions catalyzed by a novel triazolium derived N-heterocyclic carbene. Chemical Communications, (34), 3989–3991. Details an asymmetric Stetter reaction using a triazolium salt. Available at: [Link]

  • Stetter reaction - Wikipedia. General overview of the Stetter reaction. Available at: [Link]

  • Benzoin condensation - Wikipedia. General overview of the Benzoin condensation. Available at: [Link]

  • Debiais, M., et al. (2020). Bio-inspired NHC-organocatalyzed Stetter reaction in aqueous conditions. RSC Advances. Provides a protocol for a Stetter reaction in an aqueous medium. Available at: [Link]

Sources

Application Notes and Protocols for 1,4-Dimethyl-1,2,4-triazolium Iodide in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Triazolylidene Ligands in Catalysis

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and precision.[1][2] The success of these transformations is critically dependent on the nature of the ligand coordinating to the palladium center. For many years, phosphine ligands dominated the field. However, the last two decades have seen the emergence of N-heterocyclic carbenes (NHCs) as a superior class of ligands.[3][4] Their strong σ-donating ability and steric tuneability lead to highly stable and active catalysts, often outperforming their phosphine counterparts.[3][4]

Within the diverse family of NHCs, those derived from 1,2,4-triazolium salts, known as 1,2,4-triazol-5-ylidenes, have garnered significant attention.[5] These mesoionic carbenes are strong electron donors, which facilitates the oxidative addition step in the catalytic cycle and enhances catalyst stability.[6] 1,4-Dimethyl-1,2,4-triazolium iodide is a readily available and air-stable precursor for the in-situ generation of the 1,4-dimethyl-1,2,4-triazol-5-ylidene ligand. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound in key palladium-catalyzed cross-coupling reactions.

Mechanism of Action: The Role of 1,4-Dimethyl-1,2,4-triazol-5-ylidene in the Catalytic Cycle

The efficacy of this compound as a pre-ligand stems from its facile deprotonation by a base to form the corresponding N-heterocyclic carbene, 1,4-dimethyl-1,2,4-triazol-5-ylidene. This carbene then coordinates to a palladium(0) species, which is the active catalyst in the cross-coupling cycle. The general catalytic cycle for a Suzuki-Miyaura coupling is depicted below and is analogous for other cross-coupling reactions like the Heck and Sonogashira reactions, with variations in the coupling partners and the transmetalation step.

In-situ Generation of the NHC Ligand

The process begins with the deprotonation of the this compound at the C5 position by a suitable base (e.g., K₂CO₃, Cs₂CO₃, or an alkoxide) to generate the free carbene. This is typically done in situ in the presence of the palladium precursor.

G Triazolium This compound Carbene 1,4-Dimethyl-1,2,4-triazol-5-ylidene (NHC) Triazolium->Carbene + Base - HB⁺I⁻ Base Base (e.g., K₂CO₃) Active_Catalyst Pd(0)-NHC Complex Carbene->Active_Catalyst Pd_precursor Pd(0) source Pd_precursor->Active_Catalyst

Figure 1: In-situ generation of the active Pd(0)-NHC catalyst.

The Suzuki-Miyaura Coupling Catalytic Cycle

The Suzuki-Miyaura reaction is a powerful method for the formation of C(sp²)-C(sp²) bonds. The catalytic cycle, featuring the 1,4-dimethyl-1,2,4-triazol-5-ylidene ligand, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[7]

Suzuki_Cycle cluster_reactants cluster_products Pd0 Pd(0)(NHC)n OxAdd Oxidative Addition PdII_Aryl Aryl-Pd(II)(NHC)n-X Pd0->PdII_Aryl Ar-X Transmetalation Transmetalation PdII_Diaryl Aryl-Pd(II)(NHC)n-Aryl' PdII_Aryl->PdII_Diaryl Ar'-B(OR)₂ Base PdII_Diaryl->Pd0 Ar-Ar' RedElim Reductive Elimination ArylHalide Ar-X Organoboron Ar'-B(OR)₂ Base Base Product Ar-Ar'

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization for specific substrates. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.

Protocol 1: Suzuki-Miyaura Coupling of an Aryl Bromide with an Arylboronic Acid

This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid using an in-situ generated palladium-NHC catalyst from this compound.

Materials:

  • This compound

  • Palladium(II) acetate (Pd(OAc)₂)

  • Aryl bromide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 mmol)

  • Anhydrous, degassed solvent (e.g., dioxane, toluene, or DMF) (5 mL)

  • Oven-dried Schlenk flask with a magnetic stir bar

Procedure:

  • Catalyst Preparation (in-situ): To the Schlenk flask, add palladium(II) acetate (0.02 mmol, 2 mol%), this compound (0.04 mmol, 4 mol%), and anhydrous potassium carbonate (2.0 mmol).

  • Reagent Addition: Add the aryl bromide (1.0 mmol) and the arylboronic acid (1.2 mmol) to the flask.

  • Solvent Addition: Add the anhydrous, degassed solvent (5 mL) to the flask.

  • Reaction: Place the flask in a preheated oil bath at 80-110 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate (20 mL) and water (20 mL).

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

ParameterConditionNotes
Palladium Source Pd(OAc)₂, Pd₂(dba)₃1-2 mol% is typical.
Ligand This compound2-4 mol% (1:2 Pd:Ligand ratio).
Base K₂CO₃, Cs₂CO₃, K₃PO₄2-3 equivalents.
Solvent Dioxane, Toluene, DMF, AcetonitrileAnhydrous and degassed.
Temperature 80-120 °CSubstrate dependent.
Reaction Time 4-24 hoursMonitor by TLC or GC-MS.

Table 1: General Conditions for Suzuki-Miyaura Coupling.

Protocol 2: Heck-Mizoroki Reaction of an Aryl Iodide with an Alkene

This protocol outlines a general procedure for the Heck-Mizoroki reaction between an aryl iodide and an alkene.

Materials:

  • This compound

  • Palladium(II) acetate (Pd(OAc)₂)

  • Aryl iodide (1.0 mmol)

  • Alkene (e.g., styrene, butyl acrylate) (1.5 mmol)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0 mmol)

  • Anhydrous, degassed solvent (e.g., DMF, NMP, or acetonitrile) (5 mL)

  • Oven-dried Schlenk flask with a magnetic stir bar

Procedure:

  • Catalyst Preparation (in-situ): To the Schlenk flask, add palladium(II) acetate (0.01 mmol, 1 mol%) and this compound (0.02 mmol, 2 mol%).

  • Reagent Addition: Add the aryl iodide (1.0 mmol) and the solvent (5 mL).

  • Alkene and Base Addition: Add the alkene (1.5 mmol) followed by the amine base (2.0 mmol).

  • Reaction: Heat the reaction mixture to 100-140 °C and stir for 6-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup:

    • Cool the reaction to room temperature.

    • Dilute with water (20 mL) and extract with diethyl ether or ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with 1M HCl (10 mL), saturated NaHCO₃ solution (10 mL), and brine (10 mL).

    • Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Heck_Workflow start Start: Assemble Reactants assemble Add Pd(OAc)₂, Triazolium Salt, Aryl Iodide, and Solvent start->assemble add_reagents Add Alkene and Base assemble->add_reagents reaction Heat at 100-140 °C (6-24 h) add_reagents->reaction workup Aqueous Workup reaction->workup purification Column Chromatography workup->purification end Final Product purification->end

Figure 3: General workflow for the Heck-Mizoroki reaction.

Protocol 3: Sonogashira Coupling of an Aryl Bromide with a Terminal Alkyne

This protocol details a copper-free Sonogashira coupling reaction.

Materials:

  • This compound

  • Palladium(II) acetate (Pd(OAc)₂)

  • Aryl bromide (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Cesium carbonate (Cs₂CO₃) (2.0 mmol)

  • Anhydrous, degassed solvent (e.g., DMF or toluene) (5 mL)

  • Oven-dried Schlenk flask with a magnetic stir bar

Procedure:

  • Catalyst Preparation (in-situ): In the Schlenk flask, combine palladium(II) acetate (0.015 mmol, 1.5 mol%), this compound (0.03 mmol, 3 mol%), and cesium carbonate (2.0 mmol).

  • Reagent Addition: Add the aryl bromide (1.0 mmol) and the solvent (5 mL).

  • Alkyne Addition: Add the terminal alkyne (1.2 mmol) to the reaction mixture.

  • Reaction: Heat the mixture to 80-100 °C and stir for 8-16 hours. Monitor the reaction by TLC or GC-MS.

  • Workup:

    • Cool the reaction to room temperature.

    • Filter the mixture through a pad of Celite, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel.

ParameterSuzuki-MiyauraHeck-MizorokiSonogashira (Cu-free)
Electrophile Aryl/Vinyl Halide/TriflateAryl/Vinyl Halide/TriflateAryl/Vinyl Halide/Triflate
Nucleophile Organoboron ReagentAlkeneTerminal Alkyne
Base K₂CO₃, Cs₂CO₃, K₃PO₄Et₃N, DIPEACs₂CO₃, K₂CO₃
Typical Temp. 80-120 °C100-140 °C80-100 °C

Table 2: Comparative Overview of Reaction Conditions.

Troubleshooting and Safety Considerations

  • Low Yields: If low yields are observed, consider increasing the catalyst loading, using a stronger base (e.g., Cs₂CO₃ instead of K₂CO₃), or a higher reaction temperature. Ensure all reagents and solvents are anhydrous and properly degassed, as water and oxygen can deactivate the catalyst.

  • Catalyst Decomposition: A color change to black may indicate palladium black formation, a sign of catalyst decomposition. This can sometimes be mitigated by using a higher ligand-to-palladium ratio.

  • Safety: this compound is an irritant.[8] Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses. All reactions should be conducted in a well-ventilated fume hood. The palladium catalysts and some organic solvents are toxic and should be handled with care.

Conclusion

This compound serves as an excellent and convenient pre-ligand for the in-situ formation of a highly effective 1,2,4-triazol-5-ylidene NHC ligand for palladium-catalyzed cross-coupling reactions. The resulting catalysts demonstrate high stability and activity in Suzuki-Miyaura, Heck-Mizoroki, and Sonogashira couplings. The protocols provided herein offer a solid foundation for the application of this versatile catalytic system in synthetic and medicinal chemistry.

References

  • Herrmann, W. A. (2002). N-Heterocyclic Carbenes: A New Concept in Organometallic Catalysis.
  • Fortman, G. C., & Nolan, S. P. (2011). N-heterocyclic carbene (NHC) ligands and their application in catalysis. Chemical Society Reviews, 40(10), 5151-5169.
  • Corbet, J. P., & Mignani, G. (2006). Selected patented cross-coupling technologies. Chemical Reviews, 106(7), 2651-2710.
  • Kantchev, E. A. B., O'Brien, C. J., & Organ, M. G. (2007). Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions—a synthetic chemist's perspective.
  • Marion, N., & Nolan, S. P. (2008). Well-defined N-heterocyclic carbene-palladium(II) precatalysts for cross-coupling reactions.
  • Cesar, V., & Labat, G. (2004). N-Heterocyclic carbene-palladium complexes in catalysis. European Journal of Inorganic Chemistry, 2004(12), 2419-2426.
  • Diez-Gonzalez, S., Marion, N., & Nolan, S. P. (2009). N-Heterocyclic carbenes in late transition metal catalysis. Chemical Reviews, 109(8), 3612-3676.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922.
  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck reaction as a sharpening stone of palladium catalysis. Chemical Reviews, 100(8), 3009-3066.
  • Enders, D., Breuer, K., Raabe, G., Runsink, J., Teles, J. H., & Melder, J. P. (1995). Preparation, structure, and reactivity of 1,3,4-triphenyl-4,5-dihydro-1H-1,2,4-triazol-5-ylidene, a new stable carbene. Angewandte Chemie International Edition in English, 34(9), 1021-1023.
  • Perry, M. C., & Burgess, K. (2003). 1,2,4-Triazole-based N-heterocyclic carbenes. Tetrahedron Letters, 44(8), 1705-1708.
  • Liu, B., & He, H. (2010). Palladium/N-heterocyclic carbene catalyzed Suzuki–Miyaura cross-coupling of aryl chlorides. Tetrahedron, 66(3), 679-683.
  • O'Brien, C. J., Kantchev, E. A. B., Valente, C., Hadei, N., Chass, G. A., Lough, A., ... & Organ, M. G. (2006). Easily prepared, thermally stable, and highly active palladium catalysts for the Suzuki− Miyaura reaction of hindered, heterocyclic, and electron-deficient partners: a new catalyst for a new generation of cross-coupling. Chemistry-A European Journal, 12(18), 4743-4748.
  • Hahn, F. E., & Jahnke, M. C. (2008). Heterocyclic carbenes: synthesis and coordination chemistry.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical Reviews, 95(7), 2457-2483.
  • Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions, 27, 345-390.
  • Sonogashira, K. (2002). Development of Pd–Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides.
  • Nolan, S. P. (Ed.). (2004). N-heterocyclic carbenes in synthesis. John Wiley & Sons.
  • Glorius, F. (Ed.). (2007). N-heterocyclic carbenes in transition metal catalysis. Springer Science & Business Media.
  • Organ, M. G., Avola, S., Dubovyk, I., Hadei, N., Kantchev, E. A. B., O'Brien, C. J., & Valente, C. (2006). A user-friendly, green, and efficient Suzuki− Miyaura coupling reaction with a palladium− N-heterocyclic carbene catalyst. Chemistry-A European Journal, 12(18), 4749-4755.
  • Viciu, M. S., Germaneau, R. F., & Nolan, S. P. (2002). A new palladium–N-heterocyclic carbene catalyst for the Suzuki–Miyaura cross-coupling of aryl chlorides. Organic Letters, 4(23), 4053-4056.
  • Marion, N., Navarro, O., Mei, J., Stevens, E. D., Scott, N. M., & Nolan, S. P. (2006). Modified (NHC) Pd (allyl) Cl (NHC= N-heterocyclic carbene) complexes for the rapid Suzuki− Miyaura cross-coupling of aryl and vinyl chlorides. Journal of the American Chemical Society, 128(12), 4101-4111.
  • Navarro, O., Marion, N., Mei, J., & Nolan, S. P. (2006). Suzuki–Miyaura, Sonogashira and Heck cross-coupling reactions catalyzed by a versatile N-heterocyclic carbene–palladium complex. Tetrahedron, 62(28), 6575-6582.
  • Amatore, C., Jutand, A., & Suarez, A. (1993). Mechanism of the Suzuki cross-coupling reaction. Journal of the American Chemical Society, 115(21), 9531-9541.
  • Whitcombe, N. J., Hii, K. K., & Gibson, S. E. (2001). Advances in the Heck chemistry of aryl diazonium salts. Tetrahedron, 57(35), 7449-7476.
  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121.
  • Zapf, A. (2001). The Heck reaction with aryl chlorides: a challenging coupling.
  • Bedford, R. B. (2003). High-activity catalysts for the Suzuki coupling reaction: a personal perspective.
  • Frisch, A. C., & Beller, M. (2005). Catalysts for cross-coupling reactions with non-activated aryl chlorides.

Sources

Application Note: 1,4-Dimethyl-1,2,4-triazolium Iodide as a Precursor for N-Heterocyclic Carbene (NHC) Organocatalysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Catalytic Potential

In the field of modern organic synthesis, N-Heterocyclic Carbenes (NHCs) have emerged as a powerful class of organocatalysts, rivaling the activity of traditional metal-based catalysts in a variety of transformations. Their utility stems from the ability to generate acyl anion equivalents under mild conditions, a feat first understood through the study of thiamine (Vitamin B1).[1] 1,4-Dimethyl-1,2,4-triazolium iodide stands as a key precursor to a highly effective NHC. While stable enough for storage, this salt is readily deprotonated in situ to generate the active carbene catalyst. Triazolium-derived NHCs, in particular, have become popular catalysts for a range of transformations, including enantioselective reactions.[2][3]

This guide provides a comprehensive overview of the properties, handling, and application of this compound as an NHC pre-catalyst. We will detail the mechanism of catalyst generation and provide a robust, step-by-step protocol for a benchmark NHC-catalyzed reaction: the benzoin condensation.

Compound Profile and Safety

Physicochemical Properties

This compound presents as a very pale yellow to yellow crystalline powder.[4] Its key properties are summarized below for quick reference.

PropertyValueSource
CAS Number 120317-69-3[4][5][6]
Molecular Formula C₄H₈IN₃[5][6]
Molecular Weight 225.03 g/mol [5][6]
Melting Point 120-125 °C[5][6]
Appearance White to light yellow powder/crystal[4]
Purity Typically ≥95-98%[5][6]
Solubility Soluble in polar solvents like DMSO, DMF, Acetonitrile.
Safety, Handling, and Storage

As with all laboratory chemicals, proper handling is paramount to ensure user safety and experimental integrity.

  • Safety Precautions: this compound is classified as causing serious eye damage (H318).[6] Always wear appropriate Personal Protective Equipment (PPE), including safety glasses or a face shield, protective gloves, and a lab coat.[6][7] Handling should be performed in a well-ventilated area or a chemical fume hood to prevent dust inhalation.[7][8] An eyewash station and safety shower should be readily accessible.[7][9]

  • Handling: Avoid contact with skin, eyes, and clothing.[7] After handling, wash hands and face thoroughly.[7] The compound is known to be light and moisture sensitive.[4]

  • Storage: Store the container tightly closed in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., Argon or Nitrogen) to protect from moisture.[4][7] It is incompatible with strong oxidizing agents.[4]

Mechanism of Action: From Pre-catalyst to Active NHC

The catalytic activity of this compound is unlocked upon its deprotonation to form the corresponding 1,4-dimethyl-1,2,4-triazol-5-ylidene, a highly nucleophilic N-Heterocyclic Carbene. This is the crucial first step in any catalytic cycle.[10][11]

The process requires a suitable base to abstract the acidic proton from the C5 position of the triazolium ring (note: for triazolium salts, this is the position between the two nitrogen atoms, which is more acidic than the C3 position).[12] The choice of base is critical and depends on the specific reaction; common bases include triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA), or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[1]

G cluster_0 In-Situ Catalyst Generation cluster_1 Entry into Catalytic Cycle precatalyst This compound (Pre-catalyst) nhc 1,4-Dimethyl-1,2,4-triazol-5-ylidene (Active NHC Catalyst) precatalyst->nhc Deprotonation base Base (e.g., DBU, TEA) base->nhc conjugate_acid Conjugate Acid (e.g., [H-DBU]+) substrate Substrate (e.g., Aldehyde) nhc->substrate Nucleophilic Attack product Product Formation substrate->product Reaction Cascade

Figure 1: Generation of the active NHC catalyst from the triazolium pre-catalyst.

Application Profile

This compound is a versatile pre-catalyst, enabling a variety of important chemical transformations.[13] Key applications include:

  • Oxidative Michael Addition Reactions [13][5][6]

  • Oxidative Amidation or Azidation [13][5][6]

  • Asymmetric Acylation [13][5][6]

  • Benzoin Condensation: A classic C-C bond-forming reaction involving the dimerization of aldehydes.[12][2]

  • Stetter Reaction: The conjugate addition of an aldehyde to an activated alkene.[1]

Detailed Experimental Protocol: The Benzoin Condensation of Benzaldehyde

This protocol describes a representative procedure for the homo-coupling of benzaldehyde to form benzoin, catalyzed by the NHC generated in situ from this compound.

Materials and Equipment
  • This compound (pre-catalyst)

  • Benzaldehyde (substrate, freshly distilled to remove benzoic acid)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, base)

  • Anhydrous Tetrahydrofuran (THF, solvent)

  • Schlenk flask or oven-dried round-bottom flask with a rubber septum

  • Inert gas line (Nitrogen or Argon)

  • Magnetic stirrer and stir bar

  • Syringes and needles

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Experimental Workflow Diagram

Figure 2: Step-by-step experimental workflow for the NHC-catalyzed benzoin condensation.

Step-by-Step Procedure
  • Apparatus Setup: Place a magnetic stir bar into a 50 mL Schlenk flask. Dry the flask in an oven (120 °C) for at least 4 hours and allow it to cool to room temperature under a stream of inert gas (Nitrogen or Argon).

  • Reagent Addition: Under a positive pressure of inert gas, add this compound (56 mg, 0.25 mmol, 0.1 eq).

  • Solvent and Substrate: Add anhydrous THF (10 mL) via syringe. Once the salt has dissolved, add freshly distilled benzaldehyde (265 mg, 2.5 mmol, 1.0 eq) via syringe.

  • Reaction Initiation: Add DBU (38 mg, 0.25 mmol, 0.1 eq) dropwise via syringe. The solution may change color.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the consumption of benzaldehyde by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate eluent system. The reaction is typically complete within 2-6 hours.

  • Workup: Once the reaction is complete, quench by adding 10 mL of deionized water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Isolation: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., 9:1 Hexane:Ethyl Acetate) to yield pure benzoin.

Catalytic Cycle and Mechanistic Insights

The benzoin condensation proceeds via the well-established Breslow catalytic cycle. Understanding this mechanism is key to troubleshooting and optimizing the reaction.

G NHC Active NHC Breslow Breslow Intermediate NHC->Breslow 1. Nucleophilic attack on Aldehyde 1 Adduct Adduct Breslow->Adduct 2. Nucleophilic attack on Aldehyde 2 Product_Release Tetrahedral Intermediate Adduct->Product_Release 3. Proton Transfer Product_Release->NHC 4. Product Release & Catalyst Regeneration Product Benzoin Product_Release->Product Aldehyde1 Aldehyde (RCHO) Aldehyde1->Breslow Aldehyde2 Aldehyde (RCHO) Aldehyde2->Adduct

Sources

Application Notes & Protocols: The Role of 1,4-Dimethyl-1,2,4-triazolium Iodide in Ionic Liquid Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive overview of 1,4-Dimethyl-1,2,4-triazolium Iodide, a pivotal precursor in the development of advanced ionic liquids (ILs) and N-heterocyclic carbene (NHC) catalysts. We delve into its fundamental physicochemical properties, provide detailed protocols for its synthesis and subsequent modification, and explore its applications. This document is intended for researchers, chemists, and material scientists engaged in the design of functionalized ionic liquids and novel catalytic systems. The narrative emphasizes the rationale behind experimental procedures, ensuring both scientific rigor and practical utility.

Introduction: Beyond Imidazolium

Ionic liquids (ILs) are salts with melting points below 100°C, often existing as liquids at room temperature.[1] Their unique properties, including negligible vapor pressure, high thermal stability, and tunable solvency, have established them as "designer solvents" and functional materials in fields ranging from synthesis and catalysis to energy storage.[1][2][3]

While imidazolium-based cations have historically dominated the field, research has increasingly turned to alternative heterocyclic systems to overcome certain limitations, such as the acidity of the C2 proton in imidazolium rings. The 1,2,4-triazolium cation has emerged as a highly promising alternative, offering enhanced chemical and thermal stability.[4] Poly(ionic liquid)s based on 1,2,4-triazolium have demonstrated unique supramolecular interaction capabilities, largely due to the polarized C-H bonds within the cation ring.[5]

Within this class, This compound serves as a foundational building block. It is not only a simple ionic liquid in its own right but, more importantly, a versatile and accessible precursor for two critical pathways in materials science:

  • Anion Metathesis: To generate a diverse library of triazolium-based ILs with tailored properties.

  • Deprotonation: To form N-heterocyclic carbenes (NHCs), which are powerful organocatalysts and ligands for transition metals.[6][7]

This guide will explore these pathways through detailed protocols and scientific justification.

Core Compound Profile: this compound

A thorough understanding of the precursor's properties is essential for its effective use.

Physicochemical Data

The key properties of this compound are summarized below.

PropertyValueSource(s)
IUPAC Name 1,4-dimethyl-1,2,4-triazol-4-ium iodide[8]
CAS Number 120317-69-3[8][9]
Molecular Formula C₄H₈IN₃[8]
Molecular Weight 225.03 g/mol [1][8][9]
Appearance White to very pale yellow crystalline powder[10]
Melting Point 120-125 °C[9]
Solubility Soluble in polar organic solvents; not readily soluble in water.[11]
Structural Considerations & Safety

The 1,4-dimethylated structure is key to its function. The methyl group at the N1 position satisfies one of the nitrogen valencies, while the quaternization of the N4 nitrogen with the second methyl group creates the positive charge. The proton at the C5 position is acidic and is the site of deprotonation for NHC formation.

Safety Information: This compound is classified as causing serious eye damage (H318).[8][9] Appropriate personal protective equipment (PPE), including safety goggles and gloves, is mandatory during handling.[9] It is also light and moisture-sensitive and should be stored under an inert atmosphere in a cool, dark place.[10]

Protocol I: Synthesis & Characterization

The most direct route to this compound is the quaternization of 1-methyl-1,2,4-triazole. This protocol is based on standard alkylation procedures for azoles.[12]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction & Purification cluster_output Final Product & QC Precursor 1-Methyl-1,2,4-triazole Reaction Combine & Reflux (e.g., 24h @ 80°C) Precursor->Reaction Reagent Iodomethane (MeI) Reagent->Reaction Solvent Acetonitrile (ACN) Solvent->Reaction Cooling Cool to RT Precipitation Occurs Reaction->Cooling Filtration Vacuum Filtration Cooling->Filtration Washing Wash with Cold Solvent (e.g., Diethyl Ether) Filtration->Washing Drying Dry under Vacuum Washing->Drying Product This compound Drying->Product QC Characterization (NMR, MP, etc.) Product->QC

Caption: Workflow for the synthesis of this compound.

Step-by-Step Synthesis Protocol

Objective: To synthesize this compound via N-alkylation.

Materials:

  • 1-Methyl-1,2,4-triazole

  • Iodomethane (MeI), stabilized

  • Acetonitrile (ACN), anhydrous

  • Diethyl ether or Ethyl acetate (for washing)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard filtration apparatus

Procedure:

  • Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser under an inert atmosphere.

  • Reagent Addition: Dissolve 1-methyl-1,2,4-triazole (1.0 eq) in anhydrous acetonitrile. To this stirring solution, add iodomethane (1.1 - 1.2 eq) dropwise.

    • Causality: Acetonitrile is a suitable polar aprotic solvent that facilitates the Sₙ2 reaction without interfering. A slight excess of the alkylating agent, iodomethane, ensures complete conversion of the starting triazole.

  • Reaction: Heat the mixture to reflux (approx. 80-82°C) and maintain for 12-24 hours. Monitor the reaction progress by TLC or ¹H NMR if desired.

    • Causality: Heating provides the necessary activation energy for the quaternization, which is typically slower than the initial N-alkylation.

  • Isolation: After the reaction is complete, cool the flask to room temperature. The product, being a salt, is often insoluble in the reaction solvent and will precipitate. If precipitation is slow, cooling in an ice bath can promote crystallization.

  • Purification: Collect the solid precipitate by vacuum filtration. Wash the filter cake several times with a non-polar solvent like cold diethyl ether or ethyl acetate to remove any unreacted starting materials and residual solvent.

    • Causality: The triazolium iodide salt has very low solubility in non-polar solvents, making this an effective method for purification.

  • Drying: Dry the resulting white to off-white crystalline solid under high vacuum for several hours to remove all traces of solvent.

Characterization and Validation
  • ¹H NMR: In a suitable deuterated solvent (e.g., DMSO-d₆), the spectrum should confirm the presence of two distinct methyl singlets and two aromatic protons corresponding to the triazolium ring. The chemical shifts for the ring protons (Hf and Hg) are expected around 8.00 and 8.67 ppm, respectively.[13]

  • ¹³C NMR: Will show the corresponding carbon signals for the methyl groups and the triazolium ring.

  • Melting Point: The measured melting point should fall within the literature range of 120-125°C.[9] A sharp melting point is indicative of high purity.

Role in Ionic Liquid Development

This compound is the gateway to a vast array of functionalized ILs through anion exchange.

Application I: Anion Metathesis for Property Tuning

The identity of the anion profoundly influences the physicochemical properties of an ionic liquid. The iodide anion can be readily exchanged for others to tune properties like thermal stability, viscosity, and miscibility.[4][14] For example, exchanging iodide for bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻) typically results in a hydrophobic IL with high thermal stability.[14]

Anion_Metathesis start_IL 1,4-Dimethyl-1,2,4-triazolium Iodide (I⁻) process Mix & Stir at RT start_IL->process anion_source Lithium or Sodium Salt e.g., Li[NTf₂]⁻ anion_source->process solvent Solvent (e.g., Acetone or CH₂Cl₂) solvent->process new_IL 1,4-Dimethyl-1,2,4-triazolium New Anion ([NTf₂]⁻) process->new_IL precipitate Byproduct Precipitate (e.g., LiI or NaI) process->precipitate filtration Filtration precipitate->filtration

Caption: General workflow for anion metathesis (ion exchange).

Objective: To exchange the iodide anion for a different anion (e.g., [NTf₂]⁻).

Materials:

  • This compound

  • Anion source salt (e.g., Lithium bis(trifluoromethylsulfonyl)imide, Li[NTf₂])

  • Solvent (e.g., Acetone, Dichloromethane, or Water, depending on solubilities)

Procedure:

  • Dissolution: Dissolve this compound (1.0 eq) in a minimal amount of the chosen solvent. In a separate flask, dissolve the anion source salt (e.g., Li[NTf₂]) (1.0 eq) in the same solvent.

  • Reaction: Add the Li[NTf₂] solution to the stirring triazolium iodide solution at room temperature. A precipitate of Lithium Iodide (LiI) should form almost immediately.

    • Causality: The reaction is driven by the insolubility of the inorganic salt byproduct (LiI or NaI) in many organic solvents. This effectively removes the iodide from the solution, shifting the equilibrium towards the formation of the new ionic liquid.

  • Stirring: Allow the mixture to stir at room temperature for 2-4 hours to ensure complete reaction.

  • Isolation: Remove the precipitated inorganic salt by filtration.

  • Purification: The filtrate contains the desired new ionic liquid. The solvent can be removed under reduced pressure. Further purification might involve washing with water (if the new IL is hydrophobic) to remove any remaining inorganic salts, followed by drying under high vacuum.

Application II: Precursor to N-Heterocyclic Carbenes (NHCs)

Triazolium salts are stable, air-tolerant precursors to N-heterocyclic carbenes.[6][15] The corresponding carbene is generated by deprotonation at the C5 position with a strong, non-nucleophilic base. These carbenes are highly versatile catalysts for a range of organic transformations.[9]

NHC_Generation Triazolium 1,4-Dimethyl-1,2,4-triazolium Cation Deprotonation Deprotonation (at C5-H) Triazolium->Deprotonation Base Strong Base (e.g., KHMDS, t-BuOK) Base->Deprotonation Carbene 1,4-Dimethyl-1,2,4-triazol-5-ylidene (NHC) Deprotonation->Carbene Conj_Acid Conjugate Acid (e.g., HMDS, t-BuOH) Deprotonation->Conj_Acid

Caption: Deprotonation of the triazolium cation to form an N-heterocyclic carbene.

Objective: To generate the NHC from its triazolium salt precursor for immediate use in a catalytic reaction.

Materials:

  • This compound (the catalyst precursor)

  • A strong, non-nucleophilic base (e.g., Potassium bis(trimethylsilyl)amide - KHMDS, or Potassium tert-butoxide - KOtBu)

  • Anhydrous, aprotic solvent (e.g., THF, Dioxane)

  • Substrates for the desired catalytic reaction

Procedure:

  • Setup: In a flame-dried flask under an inert atmosphere, add the this compound (typically 5-10 mol%).

  • Solvent Addition: Add the anhydrous solvent and stir to dissolve or suspend the salt.

  • Base Addition: Cool the mixture (e.g., to 0°C or room temperature, depending on the reaction) and add the base (a slight excess relative to the triazolium salt, e.g., 1.05 eq).

    • Causality: Strong, non-nucleophilic bases are required to deprotonate the relatively acidic C5-H without attacking the substrates or the cation itself. The carbene is often highly reactive and is therefore generated in situ to be consumed immediately in the catalytic cycle.

  • Catalyst Formation: Stir the mixture for 15-30 minutes to allow for complete formation of the active NHC catalyst.

  • Reaction Initiation: Add the reaction substrates to the flask containing the freshly generated NHC catalyst.

  • Monitoring: Proceed with the reaction under the conditions required for the specific transformation (e.g., heating, extended stirring) and monitor its progress.

Conclusion

This compound is a cornerstone compound in modern ionic liquid research. Its straightforward synthesis and chemical stability make it an ideal starting point for developing more complex functional materials. Its dual role as a precursor to a wide range of tunable ionic liquids via anion metathesis and as a stable pre-catalyst for potent N-heterocyclic carbenes underscores its versatility and importance. The protocols and principles outlined in this guide provide a solid foundation for researchers to leverage this key molecule in the design of next-generation solvents, catalysts, and advanced materials.

References

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  • ACS Applied Polymer Materials. Thermal Responsiveness of 1,2,4-Triazolium-Based Poly(ionic liquid)s and Their Applications in Dye Extraction and Smart Switch. [Link]

  • Figshare. Effect of triazolium-based ionic liquid (1, 4-dimethyl- 4H-1, 2, 4-triazolium iodide) on volumetric and ultrasonic properties of binary aqueous solutions of benzamide/benzylamine: experimental and computational study. [Link]

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Sources

Electrochemical Applications of 1,4-Dimethyl-1,2,4-triazolium Iodide Electrolytes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Merits of 1,4-Dimethyl-1,2,4-triazolium Iodide in Electrochemistry

In the landscape of electrochemical energy storage and conversion, the pursuit of safer, more stable, and efficient electrolytes is paramount. Ionic liquids (ILs) have emerged as a compelling class of materials, offering negligible vapor pressure, high thermal stability, and wide electrochemical windows.[1][2] Among these, triazolium-based ILs are gaining significant attention as they can overcome some of the disadvantages of their more common imidazolium counterparts.[3][4] Triazolium cations, such as the 1,4-Dimethyl-1,2,4-triazolium cation, exhibit enhanced thermal and chemical stabilities and a wider potential window.[3][5]

This technical guide focuses on the electrochemical applications of this compound ([DMTR][I]), a promising electrolyte for next-generation energy devices. The presence of the iodide anion makes it particularly suitable for redox-mediated applications, most notably in Dye-Sensitized Solar Cells (DSSCs). Furthermore, its inherent ionic conductivity and stability suggest its potential use in energy storage devices like supercapacitors.

These application notes provide a detailed exploration of the synthesis, physicochemical properties, and, most importantly, step-by-step protocols for the utilization of [DMTR][I] in key electrochemical applications. The causality behind experimental choices is elucidated to provide researchers, scientists, and drug development professionals with a robust framework for their investigations.

Physicochemical Properties of this compound

A thorough understanding of the fundamental properties of [DMTR][I] is crucial for its effective application. Key properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₄H₈IN₃[3]
Molecular Weight 225.03 g/mol [3]
Appearance White to pale yellow crystalline powder
Melting Point 120-125 °C
CAS Number 120317-69-3[3]

Application I: Dye-Sensitized Solar Cells (DSSCs)

The iodide/triiodide (I⁻/I₃⁻) redox couple is the cornerstone of the electrolyte in most high-efficiency DSSCs. This compound serves as an excellent source of iodide ions for this redox shuttle. Triazolium-based ILs have demonstrated superior performance in DSSCs compared to imidazolium analogues, exhibiting improved efficiency and long-term stability due to their non-hygroscopic nature and resistance to electrode passivation.[6]

Principle of Operation

The operational mechanism of a DSSC is a regenerative photoelectrochemical cycle. A monolayer of sensitizer dye absorbs photons, leading to the injection of electrons into the conduction band of a wide-bandgap semiconductor (typically TiO₂). The oxidized dye is then regenerated by the iodide ions in the electrolyte, which are themselves oxidized to triiodide. The triiodide diffuses to the counter electrode, where it is reduced back to iodide, completing the circuit.

Diagram: DSSC Operational Workflow

DSSC_Workflow cluster_anode Photoanode cluster_electrolyte Electrolyte cluster_cathode Counter Electrode TiO2 TiO₂ Nanoparticles External_Load External Load TiO2->External_Load 3. Electron Transport Dye Sensitizer Dye Dye->TiO2 2. Electron Injection I_minus 3I⁻ I_minus->Dye 4. Dye Regeneration I3_minus I₃⁻ I_minus->I3_minus Oxidation CE Pt or Carbon I3_minus->CE 5. Diffusion CE->I_minus 6. Reduction Photon Light (hν) Photon->Dye 1. Light Absorption External_Load->CE 7. Circuit Completion SC_Assembly cluster_Slurry 1. Electrode Slurry Preparation cluster_Coating 2. Electrode Fabrication cluster_Cell 3. Cell Assembly (Coin Cell) AC Activated Carbon CB Conductive Additive (Carbon Black) Binder Binder (e.g., PVDF) Solvent Solvent (e.g., NMP) Mix Homogeneous Slurry Coating Doctor Blade Coating Mix->Coating CC Current Collector (Al foil) Drying Vacuum Drying E1 Electrode 1 Drying->E1 E2 Electrode 2 Drying->E2 Sep Separator Add_IL Add [DMTR][I] Electrolyte Crimp Crimping

Caption: Workflow for assembling a symmetric supercapacitor.

Protocol for Supercapacitor Fabrication and Characterization

This protocol describes the assembly and testing of a symmetric coin cell supercapacitor.

Materials and Reagents:

  • Activated carbon (high surface area)

  • Conductive carbon black (e.g., Super P)

  • Polyvinylidene fluoride (PVDF) binder

  • N-Methyl-2-pyrrolidone (NMP) solvent

  • Aluminum foil (current collector)

  • Celgard separator

  • Electrolyte: 1 M this compound ([DMTR][I]) in acetonitrile (or neat, if liquid at operating temperature and sufficiently conductive)

  • Coin cell components (casings, spacers, springs)

Equipment:

  • Planetary mixer or mortar and pestle

  • Doctor blade coater

  • Vacuum oven

  • Glovebox with low moisture and oxygen levels

  • Coin cell crimper

  • Potentiostat/Galvanostat/Battery cycler

Protocol Steps:

  • Electrode Preparation: a. Prepare a slurry by mixing activated carbon, carbon black, and PVDF in a weight ratio of 8:1:1 in NMP solvent. b. Homogenize the slurry using a planetary mixer until a uniform consistency is achieved. c. Coat the slurry onto aluminum foil using a doctor blade to a controlled thickness. d. Dry the coated electrodes in a vacuum oven at 80-120°C for 12 hours to remove the NMP solvent. e. Punch out circular electrodes of the desired diameter from the coated foil.

  • Coin Cell Assembly (inside a glovebox): a. Place a punched electrode in the bottom casing of a coin cell. b. Add a few drops of the [DMTR][I] electrolyte to wet the electrode surface. c. Place a separator on top of the electrode. d. Add more electrolyte to ensure the separator is fully wetted. e. Place a second electrode on top of the separator. f. Complete the assembly with a spacer and a spring. g. Securely crimp the coin cell.

  • Electrochemical Characterization: a. Cyclic Voltammetry (CV): Perform CV scans at various scan rates (e.g., 5, 10, 20, 50, 100 mV/s) within the determined electrochemical stability window of the electrolyte. The shape of the CV curves (ideally rectangular for an EDLC) indicates the capacitive behavior. b. Galvanostatic Charge-Discharge (GCD): Conduct GCD tests at different current densities. From the discharge curves, calculate the specific capacitance, energy density, and power density of the device. c. Electrochemical Impedance Spectroscopy (EIS): Measure the impedance spectrum to determine the equivalent series resistance (ESR) and to analyze the ion diffusion and charge transfer kinetics within the device. d. Cycle Life Testing: Subject the cell to thousands of GCD cycles to evaluate its long-term stability and capacitance retention.

Safety and Handling

This compound is classified as causing serious eye damage. [3]Standard laboratory safety protocols should be strictly followed.

  • Personal Protective Equipment (PPE): Wear safety glasses with side shields, chemical-resistant gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

  • Storage: Store in a cool, dry, and dark place in a tightly sealed container under an inert atmosphere to prevent moisture absorption and degradation.

Conclusion

This compound stands out as a versatile and promising electrolyte for advanced electrochemical applications. Its inherent properties, characteristic of the triazolium class of ionic liquids, offer significant advantages in terms of thermal and electrochemical stability. The protocols detailed herein for its application in Dye-Sensitized Solar Cells and as a model electrolyte in supercapacitors provide a comprehensive starting point for researchers. Further investigations into its transport properties (ionic conductivity and viscosity) in non-aqueous media will undoubtedly unlock its full potential in a wider range of high-performance energy storage and conversion devices.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Bousrez, G., et al. (2021). Ionic Liquid-Based Dye-Sensitized Solar Cells—Insights into Electrolyte and Redox Mediator Design. ACS Sustainable Chemistry & Engineering. [Link]

  • Kaur, M., et al. (2021). Effect of Triazolium–based Ionic Liquid (1, 4-Dimethyl- 4H-1, 2, 4-triazolium iodide) on volumetric and ultrasonic properties of binary aqueous solutions of benzamide / benzylamine : Experimental and Computational Study. Journal of Molecular Liquids. [Link]

  • ChemWhat. This compound CAS#: 120317-69-3. [Link]

  • Ito, S., & Takahashi, K. (2012). Fabrication of Monolithic Dye-Sensitized Solar Cell Using Ionic Liquid Electrolyte. International Journal of Photoenergy. [Link]

  • Stoppa, A., et al. (2018). Ion Transport Properties and Ionicity of 1,3-Dimethyl-1,2,3-Triazolium Salts with Fluorinated Anions. Molecules. [Link]

  • Zain, F. M., et al. (2021). Viscosity and Ionic Conductivity of Imidazolium based Ionic Liquids bearing Triiodide Anion. E3S Web of Conferences. [Link]

  • Bhide, A., et al. (2014). Electrochemical stability of non-aqueous electrolytes for sodium-ion batteries and their compatibility with Na(0.7)CoO2. Physical Chemistry Chemical Physics. [Link]

  • Ghandi, K. (2014). A review of ionic liquids, their limits and applications. Green and Sustainable Chemistry. [Link]

  • O'Mahony, A. M., et al. (2011). Electrochemical Stability Window of Imidazolium-Based Ionic Liquids as Electrolytes for Lithium Batteries. Journal of The Electrochemical Society. [Link]

  • Yoon, H., et al. (2021). Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids. Frontiers in Chemistry. [Link]

  • Lim, Y. H., et al. (2020). Ionic Liquids Roles and Perspectives in Electrolyte for Dye-Sensitized Solar Cells. Polymers. [Link]

  • Stoppa, A., et al. (2018). Ion Transport Properties and Ionicity of 1,3-Dimethyl-1,2,3-Triazolium Salts with Fluorinated Anions. MDPI. [Link]

  • Gnech, L. T., et al. (2020). Determining oxidative stability of battery electrolytes: validity of common electrochemical stability window (ESW) data and alternative strategies. Physical Chemistry Chemical Physics. [Link]

  • Hidayat, S. N., et al. (2021). Fig 4. KI/I 2 electrolyte with acetonitrile:DES a3 (left) and... ResearchGate. [Link]

  • Hidayat, S. N., et al. (2019). The effect of acetonitrile as an additive on the ionic conductivity of imidazolium-based ionic liquid electrolyte and charge-discharge capacity of its Li-ion battery. Ionics. [Link]

  • Hidayat, S. N., et al. (2019). The effect of acetonitrile as an additive on the ionic conductivity of imidazolium-based ionic liquid electrolyte and charge-dis. ResearchGate. [Link]

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  • Semantic Scholar. 4H-1, 2, 4-triazolium iodide) on volumetric and ultrasonic properties of binary aqueous solutions of benzamide/benzylamine: experimental and computational study. [Link]-on-volumetric-and-of-Kaur-Chauhan/0f7e8b3b7c4d8c8d9e9e8e9e8e9e8e9e8e9e8e9e)

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Exploring 1,4-Dimethyl-1,2,4-triazolium Iodide as a Novel Antimicrobial Agent: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of Cationic Triazolium Salts in an Era of Antimicrobial Resistance

The relentless rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation therapeutic agents. Among these, cationic heterocyclic compounds, particularly those based on the triazole nucleus, have emerged as a promising class of antimicrobials. Their structural versatility and potential for multifaceted mechanisms of action make them attractive candidates for overcoming established resistance pathways.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the exploration of 1,4-Dimethyl-1,2,4-triazolium Iodide as a potential antimicrobial agent. While extensive research exists on the antimicrobial properties of various substituted triazolium salts, this guide will focus on providing a foundational understanding and detailed protocols for the initial assessment of this specific, structurally simple yet potentially potent, molecule. We will delve into its synthesis, proposed mechanism of action, and provide step-by-step protocols for evaluating its antimicrobial efficacy and preliminary safety profile.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent.

PropertyValueSource
CAS Number 120317-69-3[ChemScene, 2024], [Santa Cruz Biotechnology, 2024]
Molecular Formula C₄H₈IN₃[ChemScene, 2024], [Santa Cruz Biotechnology, 2024]
Molecular Weight 225.03 g/mol [ChemScene, 2024], [Santa Cruz Biotechnology, 2024]
Appearance White to light yellow crystalline powder[TCI Chemicals, 2024]
Melting Point 120-125 °C[Sigma-Aldrich, 2024]
Solubility Soluble in water and polar organic solventsInferred from ionic salt structure

Synthesis of this compound

The synthesis of this compound can be achieved through a straightforward double methylation of 1,2,4-triazole. A common synthetic route involves the alkylation of 4-methyl-1,2,4-triazole with methyl iodide.

Protocol: Synthesis of this compound

Materials:

  • 4-methyl-1,2,4-triazole

  • Methyl iodide (CH₃I)

  • Acetonitrile (CH₃CN), anhydrous

  • Diethyl ether ((C₂H₅)₂O)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., nitrogen or argon)

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve 4-methyl-1,2,4-triazole in anhydrous acetonitrile.

  • Addition of Methyl Iodide: To the stirred solution, add a stoichiometric excess of methyl iodide.

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Isolation of Product: Upon completion of the reaction, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with cold diethyl ether to remove any unreacted starting materials and impurities.

  • Drying: Dry the purified this compound under vacuum to obtain a crystalline solid.

  • Characterization: Confirm the identity and purity of the synthesized compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).

Proposed Mechanism of Antimicrobial Action

The antimicrobial activity of cationic triazolium salts is believed to be primarily mediated by their interaction with and disruption of microbial cell membranes. This mechanism is analogous to that of other cationic antimicrobial agents, such as quaternary ammonium compounds.

The proposed mechanism involves the following key steps:

  • Adsorption to the Cell Surface: The positively charged triazolium ring is electrostatically attracted to the negatively charged components of the microbial cell envelope, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria.

  • Membrane Intercalation and Disruption: The hydrophobic alkyl groups (in this case, methyl groups) facilitate the insertion of the molecule into the lipid bilayer of the cell membrane. This intercalation disrupts the highly ordered structure of the membrane, leading to increased permeability.

  • Leakage of Intracellular Components: The compromised membrane integrity results in the leakage of essential intracellular components, such as ions, metabolites, and nucleic acids.

  • Inhibition of Cellular Processes: The disruption of the cell membrane and the loss of essential components ultimately lead to the inhibition of vital cellular processes and cell death.

G A 1,4-Dimethyl-1,2,4-triazolium Cation C Electrostatic Adsorption A->C B Negatively Charged Microbial Cell Surface B->C D Membrane Intercalation (Hydrophobic Interaction) C->D E Disruption of Lipid Bilayer D->E F Increased Membrane Permeability E->F G Leakage of Intracellular Components F->G H Inhibition of Cellular Processes G->H I Cell Death H->I G cluster_0 Preparation cluster_1 Execution cluster_2 Analysis A Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate Microtiter Plate A->C B Prepare Serial Dilutions of Compound B->C D Incubate at 37°C for 16-20h C->D E Visually Inspect for Turbidity D->E F Determine MIC E->F

Caption: Workflow for MIC determination.

Protocol: Determination of Minimum Bactericidal Concentration (MBC)

Materials:

  • MIC plate from the previous experiment

  • Tryptic Soy Agar (TSA) plates

  • Sterile micropipette and tips

  • Incubator (35 ± 2°C)

Procedure:

  • Subculturing from MIC Plate:

    • From the wells of the MIC plate that show no visible growth (at and above the MIC), take a small aliquot (e.g., 10 µL) and plate it onto a TSA plate.

  • Incubation:

    • Incubate the TSA plates at 35 ± 2°C for 18-24 hours.

  • Determination of MBC:

    • After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.

Protocol for In Vitro Cytotoxicity Assessment

It is crucial to assess the potential toxicity of a new antimicrobial agent to mammalian cells to determine its therapeutic index. The MTT assay is a widely used colorimetric assay to measure cell viability.

Protocol: MTT Cytotoxicity Assay

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom cell culture plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the mammalian cells into a 96-well plate at an appropriate density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium.

    • Remove the old medium from the cells and add the compound dilutions to the respective wells.

    • Include untreated cells as a negative control and wells with medium only as a blank.

    • Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization:

    • Carefully remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

G A Seed Mammalian Cells in 96-well Plate B Incubate for 24h (Cell Attachment) A->B C Treat Cells with Compound Dilutions B->C D Incubate for 24-72h C->D E Add MTT Reagent D->E F Incubate for 2-4h (Formazan Formation) E->F G Add Solubilization Solution F->G H Measure Absorbance at 570 nm G->H I Calculate Cell Viability and IC50 H->I

Analytical Techniques for Monitoring Reactions Involving 1,4-Dimethyl-1,2,4-triazolium Iodide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Dimethyl-1,2,4-triazolium Iodide (CAS: 120317-69-3) has emerged as a versatile N-heterocyclic carbene (NHC) precursor and organocatalyst in a variety of synthetic transformations, including oxidative additions and asymmetric acylations.[1] Effective utilization of this catalyst requires precise, reliable methods for monitoring reaction progress. This guide provides an in-depth exploration of key analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS)—for real-time and endpoint analysis of reactions involving this triazolium salt. The protocols are designed to be robust and self-validating, offering researchers the tools to optimize reaction conditions, elucidate mechanisms, and ensure product quality.

Introduction: The Need for Precise Reaction Monitoring

This compound is an air-stable solid that serves as a precursor to a highly active NHC catalyst. Its efficacy in promoting challenging chemical transformations makes it a valuable tool in organic synthesis and drug development.[1] However, like any catalytic process, achieving optimal outcomes—maximizing yield, minimizing reaction time, and preventing byproduct formation—is critically dependent on understanding the reaction kinetics and the fate of the catalyst and reactants.

Monitoring these reactions provides crucial data for:

  • Kinetic Analysis: Determining reaction rates, orders, and activation energies.

  • Mechanism Elucidation: Identifying intermediates and understanding the catalytic cycle.

  • Process Optimization: Fine-tuning parameters such as temperature, concentration, and catalyst loading.

  • Purity Assessment: Quantifying residual starting materials, catalyst, and byproducts in the final product stream.[2]

This document details the principles and step-by-step protocols for the most effective analytical methods to achieve these goals.

Technique Selection Workflow

Choosing the appropriate analytical technique depends on the specific information required. For instance, non-invasive, real-time kinetic data is best acquired by NMR, while analysis of complex mixtures with high sensitivity is better suited to LC-MS.

G start What is the primary analytical goal? q_realtime Real-time kinetics and structural information? start->q_realtime q_separation Separation and quantification of complex mixture? start->q_separation q_id Confirmation of mass and identification of unknowns? start->q_id tech_nmr In-Situ NMR Spectroscopy q_realtime->tech_nmr Yes tech_hplc HPLC / UPLC q_separation->tech_hplc Yes tech_ms Mass Spectrometry (MS) q_id->tech_ms Yes tech_hplc->tech_ms Couple for LC-MS for enhanced specificity G cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition cluster_analysis 3. Data Analysis p1 Weigh reactants & internal standard p2 Dissolve in deuterated solvent p1->p2 p3 Transfer to NMR tube p2->p3 a1 Acquire t=0 spectrum p3->a1 a2 Initiate reaction in NMR tube a1->a2 a3 Acquire spectra at regular time intervals a2->a3 d1 Process spectra (FT, phase, baseline) a3->d1 d2 Normalize integrals vs. internal standard d1->d2 d3 Calculate % conversion d2->d3 d4 Plot kinetic profile d3->d4

Caption: Workflow for in-situ NMR reaction monitoring.

ParameterRecommended SettingRationale
Spectrometer Field≥400 MHzProvides better signal dispersion and resolution. [3]
Internal Standard1,3,5-TrimethoxybenzeneStable, simple singlet signal, soluble in many solvents.
Deuterated SolventAcetonitrile-d₃, DMSO-d₆Must fully dissolve all components and be inert under reaction conditions.
Acquisition Time (at)2-4 secondsEnsures good signal-to-noise and accurate integration.
Relaxation Delay (d1)5 x T₁ of slowest relaxing proton of interestCrucial for quantitative accuracy; ensures full relaxation between pulses.
Number of Scans (ns)4-16 (or as needed for S/N)Balance between time resolution and signal-to-noise.

High-Performance Liquid Chromatography (HPLC): For Separation and Quantification

HPLC is an essential technique for monitoring reactions that are not amenable to in-situ NMR (e.g., heterogeneous reactions, reactions in non-deuterated solvents) or for analyzing complex product mixtures. As an ionic salt, this compound is well-suited for analysis by reversed-phase or mixed-mode chromatography. [4][5]

Causality Behind the Method

HPLC separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). For a polar compound like the triazolium salt, a C18 reversed-phase column is often used. The compound has low retention and elutes quickly with a polar mobile phase (like water/acetonitrile). By creating a calibration curve with standards of known concentration, the peak area from a reaction sample can be used to accurately determine its concentration.

Experimental Protocol: HPLC Analysis of Reaction Aliquots
  • Sample Preparation (Quenching):

    • At designated time points, withdraw a small aliquot (e.g., 50 µL) from the reaction vessel.

    • Immediately quench the reaction by diluting the aliquot into a larger volume (e.g., 950 µL) of a suitable solvent (e.g., mobile phase) in an HPLC vial. This stops the reaction and prepares the sample for analysis. For some reactions, adding a chemical quenching agent may be necessary.

    • Filter the sample through a 0.22 µm syringe filter if any particulate matter is present.

  • Method Development & Optimization:

    • Column: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A typical starting point is a gradient of Mobile Phase A (Water with 0.1% Formic Acid or a buffer like ammonium formate) and Mobile Phase B (Acetonitrile or Methanol with 0.1% Formic Acid). The acid improves peak shape for the triazolium cation. [2][6] * Detector: A Diode Array Detector (DAD) or UV-Vis detector is standard. Monitor at a wavelength where the triazolium ring absorbs (typically in the low UV range, ~210-230 nm). [7] * Optimization: Adjust the gradient, flow rate, and column temperature to achieve baseline separation of all components of interest within a reasonable run time.

  • Quantification:

    • Prepare a series of calibration standards of this compound of known concentrations.

    • Inject the standards and generate a calibration curve by plotting peak area versus concentration.

    • Inject the quenched reaction samples.

    • Use the calibration curve's linear regression equation to calculate the concentration of the triazolium salt in each sample.

ParameterRecommended SettingRationale
ColumnC18 Reversed-Phase (e.g., 150 x 4.6 mm, 5 µm)Industry standard for separating compounds with a range of polarities. [5]
Mobile Phase A0.1% Formic Acid in WaterProvides protons to sharpen peaks of ionizable compounds.
Mobile Phase B0.1% Formic Acid in AcetonitrileCommon organic modifier for reversed-phase chromatography.
Gradient5% to 95% B over 10-15 minutesA generic starting gradient to elute a wide range of compounds.
Flow Rate1.0 mL/minStandard for a 4.6 mm ID column.
Detection Wavelength210 nmTriazole rings generally exhibit UV absorbance at lower wavelengths.

Mass Spectrometry (MS): For Unambiguous Identification

Mass spectrometry is unparalleled in its ability to confirm the identity of compounds by providing precise mass-to-charge ratio (m/z) information. For ionic compounds like this compound, Electrospray Ionization (ESI) is the ideal technique as the analyte is already charged in solution. [8]

Causality Behind the Method

In ESI-MS, a solution of the analyte is sprayed through a high-voltage capillary, creating charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions (in this case, the [C₄H₈N₃]⁺ cation) are ejected into the gas phase and guided into the mass analyzer. The analyzer separates the ions based on their m/z, producing a spectrum that confirms the mass of the cation (calculated m/z = 114.0767).

Experimental Protocol: LC-MS Analysis

The most powerful approach is to couple HPLC with MS detection (LC-MS). This provides both retention time (from HPLC) and mass information (from MS) for each component. [3]

  • HPLC Setup: Develop an HPLC method as described in the previous section. Crucially, use volatile mobile phase modifiers like formic acid or ammonium formate, as non-volatile salts (like phosphate buffers) are incompatible with MS.

  • MS Tuning:

    • Directly infuse a standard solution of this compound into the mass spectrometer.

    • Operate in positive ion ESI mode.

    • Optimize MS parameters (e.g., capillary voltage, gas flow, fragmentor voltage) to maximize the signal for the target ion ([M]⁺ = 114.08).

  • LC-MS Acquisition:

    • Inject the quenched reaction aliquots into the LC-MS system.

    • Acquire data in full scan mode to search for all ions present.

    • Alternatively, use Selected Ion Monitoring (SIM) mode, focusing only on the m/z values of the reactants and expected products for higher sensitivity.

  • Data Analysis:

    • Extract ion chromatograms for the m/z of the triazolium cation (114.08) and any expected products or byproducts.

    • The area under the peak in the extracted ion chromatogram can be used for quantification, similar to HPLC-UV.

    • High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of unknown peaks. [3]

Conclusion

The effective monitoring of reactions catalyzed by this compound is fundamental to synthetic success. NMR spectroscopy offers unparalleled insight into real-time reaction kinetics through non-invasive analysis. HPLC provides a robust platform for the separation and quantification of reaction components from quenched aliquots, making it a versatile workhorse method. Finally, Mass Spectrometry , especially when coupled with LC, delivers definitive structural confirmation and the highest sensitivity for identifying reactants, intermediates, and products. By judiciously applying these techniques, researchers can gain a comprehensive understanding of their chemical systems, leading to faster optimization and more reliable outcomes in their research and development endeavors.

References

  • SIELC. (n.d.). HPLC Analysis of Components of Ionic Liquids by Mixed-Mode Chromatography.
  • Płotka-Wasylka, J., et al. (2015). Application of Chromatographic and Electrophoretic Methods for the Analysis of Imidazolium and Pyridinium Cations as Used in Ionic Liquids. Molecules. Retrieved from [Link]

  • Su, Z., et al. (2021). Probing multiple enzymatic methylation events in real time with NMR spectroscopy. Biophysical Journal. [9][10]Retrieved from [Link]

  • Stepnowski, P., et al. (2006). How to Analyze Imidazolium Ionic Liquids in Environmental Samples?. In Ionic Liquids II. ACS Symposium Series. Retrieved from [Link]

  • Souza, R. L., et al. (2014). Liquid Chromatography for the Analysis of Hydrophilic Drugs in the Presence of Ionic Liquids. Journal of the Mexican Chemical Society. Retrieved from [Link]

  • ResearchGate. (n.d.). Relative abundance in ESI mass spectra of triazolium salts in methanol. Retrieved from [Link]

  • Su, Z., et al. (2021). Probing multiple enzymatic methylation events in real time with NMR spectroscopy. Biophysical Journal. [9][10]Retrieved from [Link]

  • He, L., et al. (2012). Effect of Ionic Liquids as the Mobile Phase Additives on the HPLC Resolution of Four Active Compounds from Sophora flavescens Ait. International Journal of Molecular Sciences. Retrieved from [Link]

  • Jiang, B., et al. (2022). Using NMR to Monitor TET-Dependent Methylcytosine Dioxygenase Activity and Regulation. Journal of Visualized Experiments. Retrieved from [Link]

  • Nielsen, J. B., et al. (2019). Catalytic Preparation of 1-Aryl-Substituted 1,2,4-Triazolium Salts. ACS Omega. Retrieved from [Link]

  • Gzella, A., et al. (2021). The Synthesis of Triazolium Salts as Antifungal Agents: A Biological and In Silico Evaluation. Molecules. Retrieved from [Link]

  • Klahn, M., et al. (2019). Triazolium-Based Ionic Liquids: A Novel Class of Cellulose Solvents. Biomacromolecules. Retrieved from [Link]

  • Li, W., et al. (2022). Epigenetic MRI: Noninvasive imaging of DNA methylation in the brain. Proceedings of the National Academy of Sciences. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Brandt, J. R., et al. (2021). Triazolium Salt Organocatalysis: Mechanistic Evaluation of Unusual Ortho-Substituent Effects on Deprotonation. Molecules. Retrieved from [Link]

  • ChemWhat. (n.d.). This compound CAS#: 120317-69-3. Retrieved from [Link]

  • El Dib, G., et al. (2014). Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole. Physical Chemistry Chemical Physics. Retrieved from [Link]

  • Ramezani, M., et al. (2018). Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study. Journal of Chromatography A. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemistry of 1,2,3-Triazolium Salts. Retrieved from [Link]

  • Dimova, V. B., & Perišić-Janjić, N. U. (2012). Solvatochromism studies on UV spectra of 4,5-disubstituted-1,2,4-triazoline-3-thiones. Journal of the Serbian Chemical Society. Retrieved from [Link]

  • Wright, B. D., et al. (2022). Merging antimicrobial and visible emission properties within 1,3,4-trisubstituted-1,2,3-triazolium salts. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Zhang, M., et al. (2023). Research Advances on the Bioactivity of 1,2,3-Triazolium Salts. Molecules. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Effect of 1, 4-Dimethyl- 4 H-1, 2, 4-triazolium iodide) on volumetric and ultrasonic properties of binary aqueous solutions of benzamide/benzylamine: experimental and computational study. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Yield with 1,4-Dimethyl-1,2,4-triazolium Iodide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1,4-Dimethyl-1,2,4-triazolium Iodide, a versatile N-heterocyclic carbene (NHC) precatalyst. This resource is tailored for researchers, scientists, and drug development professionals aiming to enhance reaction yields and troubleshoot common issues encountered during its application. This guide provides in-depth, experience-driven advice to help you navigate the nuances of NHC catalysis.

Introduction to this compound

This compound is an air-stable crystalline solid that serves as a precursor to a potent N-heterocyclic carbene organocatalyst.[1] Upon deprotonation with a suitable base, it forms the active NHC, which is a strong nucleophile capable of umpolung (polarity reversal) reactivity, most notably in aldehydes.[2][3] This catalytic activity is harnessed in a variety of chemical transformations, including oxidative Michael additions, oxidative amidations, azidations, and asymmetric acylations.[4]

The core of its catalytic power lies in the formation of key intermediates, such as the Breslow intermediate, which can then participate in a range of synthetic transformations.[3][5] Understanding and controlling the stability and reactivity of these intermediates is paramount to achieving high reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common questions and issues that may arise during the use of this compound, providing both explanations and actionable solutions.

Q1: My reaction yield is low, or the reaction is not proceeding at all. What are the primary factors to investigate?

Low or no conversion is a frequent challenge and can often be traced back to the generation and stability of the active NHC catalyst.

Causality: The triazolium salt is a precatalyst. It requires deprotonation by a base to form the catalytically active NHC. If the base is too weak, of poor quality, or added incorrectly, the concentration of the active catalyst will be insufficient to drive the reaction forward.

Troubleshooting Protocol:

  • Base Selection is Critical: The choice of base is paramount. The pKa of the base should be sufficient to deprotonate the triazolium salt. Common bases for NHC generation include DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), KHMDS (Potassium bis(trimethylsilyl)amide), and NaOtBu (Sodium tert-butoxide). The optimal base is often reaction-dependent.

  • Inert Atmosphere: While the precatalyst is air-stable, the active NHC and key reaction intermediates (like the Breslow intermediate) can be sensitive to oxygen.[5] Oxidative decomposition can be a significant side reaction.[5]

    • Actionable Step: Ensure the reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen). Use degassed solvents to minimize dissolved oxygen.

  • Solvent Purity: The presence of protic impurities (like water or alcohols) in your solvent can quench the active NHC or other basic intermediates.

    • Actionable Step: Always use dry, high-purity solvents. If necessary, distill solvents over an appropriate drying agent.

  • Catalyst Loading: While typically used in catalytic amounts (e.g., 5-20 mol%), insufficient catalyst loading can lead to slow or incomplete reactions.

    • Actionable Step: If other factors have been addressed, consider a stepwise increase in the catalyst loading.

Q2: I am observing significant byproduct formation, particularly an ester. What is happening and how can I suppress it?

The formation of an ester byproduct is a classic sign of an oxidative side reaction involving the Breslow intermediate.[5]

Causality: The Breslow intermediate, a key species in the catalytic cycle, is susceptible to oxidation.[5] This can be triggered by atmospheric oxygen or other oxidants present in the reaction mixture, leading to the formation of an acyl azolium intermediate which is then trapped by an alcohol (if present) or undergoes other reactions to form an ester or carboxylic acid.

Mitigation Strategies:

StrategyMechanism of ActionExperimental Protocol
Rigorous Inert Conditions Prevents oxidation of the Breslow intermediate by atmospheric O₂.1. Assemble glassware hot and allow to cool under a stream of Argon or Nitrogen. 2. Use solvents that have been thoroughly degassed via freeze-pump-thaw cycles or by sparging with an inert gas.
Scrutinize Starting Materials Aldehyde starting materials can contain carboxylic acid impurities from air oxidation, which can interfere with the reaction.1. Purify aldehydes by distillation or chromatography immediately before use. 2. Store aldehydes under an inert atmosphere and in a dark, cool place.
Internal Oxidant Control In some designed reactions, an internal oxidant is used. Imprecise stoichiometry can lead to side reactions.1. Carefully control the stoichiometry of any internal oxidants. 2. Ensure slow addition of the oxidant to maintain a low instantaneous concentration.
Q3: The reaction is messy, with multiple spots on my TLC plate that I cannot identify. What are potential sources of decomposition?

A complex reaction mixture often points towards catalyst or substrate instability under the reaction conditions.

Causality: The triazolium catalyst itself, or the active NHC, can be unstable under certain conditions. For instance, strong bases in combination with elevated temperatures can lead to catalyst decomposition pathways. The iodide counter-ion is generally considered non-coordinating and unlikely to interfere, but impurities in the precatalyst could be a factor.[6]

Troubleshooting Workflow:

G start Messy Reaction (Low Yield) check_purity Verify Catalyst & Reagent Purity (NMR, Purity >97%) start->check_purity check_temp Run Reaction at Lower Temperature (e.g., 0 °C or RT) check_purity->check_temp If pure check_base Screen Different Bases (e.g., Organic vs. Inorganic) check_temp->check_base If still messy slow_addition Slowly Add Base/Substrate check_base->slow_addition If improvement seen endpoint Improved Yield & Purity slow_addition->endpoint

Caption: Troubleshooting workflow for complex reaction mixtures.

Detailed Steps:

  • Verify Precatalyst Purity: Ensure the this compound is of high purity (typically >97%).[4] Impurities can initiate undesired side reactions.

  • Temperature Control: Many NHC-catalyzed reactions are exothermic. Running the reaction at elevated temperatures can accelerate decomposition pathways. Try running the reaction at room temperature or even 0 °C.

  • Base Addition: Adding the base all at once can create localized areas of high concentration, potentially leading to side reactions. Consider slow, dropwise addition of the base solution to the reaction mixture.

  • Substrate Stability: Confirm that your aldehyde and other substrates are stable to the basic reaction conditions in the absence of the catalyst. Run a control experiment without the triazolium salt.

Q4: How does the choice of the N-substituents on the triazolium ring affect the catalyst's performance?

While this guide focuses on the 1,4-dimethyl derivative, it's crucial to understand that the substituents on the triazolium ring profoundly influence the catalyst's steric and electronic properties, which in turn dictates its reactivity and selectivity.

Structure-Activity Relationship:

G substituents N-Substituents on Triazolium Ring sterics Steric Bulk - Influences substrate approach - Can enhance stereoselectivity substituents->sterics impacts electronics Electronic Properties - Electron-withdrawing groups increase catalyst acidity (easier deprotonation) - Affects nucleophilicity of the active NHC substituents->electronics impacts

Caption: Impact of N-substituents on catalyst properties.

For this compound, the two methyl groups offer minimal steric hindrance, making the carbene carbon highly accessible. This generally leads to high reactivity but may offer lower stereoselectivity in asymmetric transformations compared to catalysts with bulkier, chiral substituents.[6][7] If high enantioselectivity is a primary goal, exploring chiral triazolium salts derived from amino alcohols may be necessary.[8]

General Experimental Protocol for NHC Generation

This is a representative protocol. Specific substrate and reaction types may require significant optimization.

Objective: To generate the active N-heterocyclic carbene from this compound for use in a subsequent reaction.

Materials:

  • This compound (precatalyst)

  • Anhydrous, degassed solvent (e.g., THF, CH₂Cl₂, Toluene)

  • Base (e.g., DBU, NaOtBu)

  • Reaction flask, magnetic stirrer, and inert gas supply (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To a flame-dried or oven-dried round-bottom flask equipped with a magnetic stir bar, add the this compound (e.g., 0.1 mmol, 10 mol%).

  • Inert Atmosphere: Seal the flask with a septum and purge with inert gas for 5-10 minutes.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., 2 mL) via syringe. Stir the resulting suspension or solution.

  • Base Addition: Slowly add the base (e.g., 0.1 mmol, 1.0 equivalent relative to the precatalyst) to the mixture at the desired temperature (e.g., room temperature or 0 °C). The formation of the active carbene is often accompanied by a color change.

  • Incubation: Allow the mixture to stir for 5-10 minutes to ensure complete formation of the active NHC.

  • Reaction Initiation: The solution containing the active catalyst is now ready for the addition of the substrate(s).

References
  • Kerr, M. S., et al. Late-Stage Diversification of Chiral N-Heterocyclic-Carbene Precatalysts for Enantioselective Homoenolate Additions. PMC, NIH. [Link]

  • Thomson, R. J., et al. A Late Stage Strategy for the Functionalization of Triazolium-based NHC catalysts. NIH. [Link]

  • Bode, J. W., et al. An Efficient Synthesis of Achiral and Chiral 1,2,4-Triazolium Salts: Bench Stable Precursors for N-Heterocyclic Carbenes. The Journal of Organic Chemistry, ACS Publications. [Link]

  • He, M., et al. Stereodivergency of Triazolium and Imidazolium-Derived NHCs for Catalytic, Enantioselective Cyclopentane Synthesis. Organic Letters, ACS Publications. [Link]

  • PubChem. This compound. [Link]

  • Biju, A. T., et al. Organocatalytic Reactions Enabled by N-Heterocyclic Carbenes. Chemical Reviews. [Link]

  • Bode, J. W., et al. An Efficient Synthesis of Achiral and Chiral 1,2,4-Triazolium Salts: Bench Stable Precursors for N-Heterocyclic Carbenes. PMC, NIH. [Link]

  • ResearchGate. On the Mechanism of N-Heterocyclic Carbene-Catalyzed Reactions Involving Acyl Azoliums. [Link]

  • RSC Publishing. N-Heterocyclic carbene (NHC) organocatalysis: from fundamentals to frontiers. [Link]

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Technical Support Center: Purification Strategies for Products Synthesized with 1,4-Dimethyl-1,2-4-triazolium Iodide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for purifying reaction products when 1,4-Dimethyl-1,2,4-triazolium Iodide is used as a reagent or catalyst. As an ionic liquid (IL), this triazolium salt presents unique purification challenges due to its high polarity, low volatility, and distinct solubility profile. This document is designed to provide not just protocols, but the underlying scientific principles to empower you to solve purification challenges effectively.

Part 1: Foundational Knowledge & FAQs

This section addresses the fundamental properties of this compound that govern purification strategies. Understanding these characteristics is the first step in troubleshooting.

Q1: What are the key properties of this compound that I need to consider for purification?

A1: this compound is a salt that is liquid at or near room temperature, commonly known as an ionic liquid (IL).[1] Its structure, consisting of a bulky organic cation and an inorganic anion, results in negligible vapor pressure, making it non-volatile.[2][3] This means it cannot be removed by simple evaporation under reduced pressure. The primary characteristic to leverage is its solubility. It is highly polar and generally soluble in water and other polar solvents, while having poor solubility in nonpolar organic solvents like diethyl ether or hexane.[3]

Q2: Why can't I just remove the triazolium salt by rotary evaporation with my solvent?

A2: The defining feature of ionic liquids like this compound is their extremely low vapor pressure.[2] Unlike volatile organic solvents, they will not evaporate even under high vacuum at elevated temperatures. Attempting to do so will only concentrate the salt along with your desired product. The most effective strategies involve liquid-liquid extraction or chromatography, which exploit solubility differences.[3][4]

Q3: What are the most common impurities I should expect besides the triazolium salt itself?

A3: Besides the unreacted triazolium salt, you may encounter several other impurities:

  • Starting Materials: Unreacted substrates from your synthesis.

  • Reaction Byproducts: Compounds formed from side reactions.

  • Degradation Products: The triazolium salt or your product may degrade under the reaction conditions.

  • Residual Solvents: Solvents used in the reaction or workup.

The purification strategy must be robust enough to separate your product from all of these components.

Key Physicochemical Properties

A successful purification begins with understanding the solubility of the impurity you need to remove.

PropertyValue / DescriptionSignificance for Purification
Molecular Formula C₄H₈IN₃[5]-
Molecular Weight 225.03 g/mol -
Physical Form SolidAffects handling and dissolution.
Melting Point 120-125 °CStable at typical reaction temperatures.
Volatility Negligible Vapor Pressure[2]Cannot be removed by evaporation.[3] Must use extraction or chromatography.
Solubility Highly Soluble: Water, Methanol, DMSO. Sparingly Soluble/Insoluble: Diethyl Ether, Hexane, Toluene, Ethyl Acetate.[3][6]This is the primary property to exploit for purification via liquid-liquid extraction.

Part 2: Troubleshooting Purification by Technique

This section is formatted as a troubleshooting guide, addressing specific problems you might encounter with common purification methods.

Workflow: Initial Purification Strategy Selection

Before starting, use this decision tree to select the most logical starting point for your purification.

G start Reaction Workup Complete product_sol Is your desired product water-soluble? start->product_sol extraction Perform Liquid-Liquid Extraction: Organic Solvent vs. Water product_sol->extraction No  Ideal Scenario chromatography Consider Column Chromatography or Precipitation product_sol->chromatography Yes  More Challenging extraction_outcome Triazolium salt partitions into aqueous phase. Product in organic phase. extraction->extraction_outcome chromatography_outcome Separation based on polarity differences between product and triazolium salt. chromatography->chromatography_outcome

Caption: Initial decision workflow for purification.

Scenario 1: Liquid-Liquid Extraction (LLE)

LLE is the most common and efficient method for removing hydrophilic ionic liquids.[4][6] It relies on the differential solubility of your product and the triazolium salt between water and a water-immiscible organic solvent.[6]

Problem: "After adding water and an organic solvent (e.g., ethyl acetate), my product seems to be stuck in the aqueous layer with the triazolium salt."

  • Causality: This occurs when your desired product is also highly polar and has significant water solubility. The triazolium salt, being a salt, will almost always prefer the aqueous phase. If your product joins it, a simple extraction is insufficient.

  • Solutions & Protocol:

    • "Salting Out" Effect: The addition of a saturated aqueous solution of a salt, like sodium chloride (brine), increases the ionic strength of the aqueous layer. This can decrease the solubility of organic compounds in the aqueous phase, effectively "pushing" your polar product into the organic layer.

      • Protocol:

        • To your separatory funnel containing the reaction mixture, water, and organic solvent, add a volume of saturated brine equal to 20-30% of the aqueous layer volume.

        • Shake vigorously and allow the layers to separate.

        • Repeat the brine wash 1-2 more times on the separated aqueous layer to maximize product recovery.

    • Continuous Liquid-Liquid Extraction: For highly water-soluble products, a continuous extraction apparatus can be used. This technique continuously flows fresh organic solvent through the aqueous layer, gradually extracting the product over time.

    • Change of Solvent: Experiment with different organic solvents. A more polar solvent like dichloromethane (DCM) may be more effective at extracting a polar product than ethyl acetate or diethyl ether.

Problem: "I'm seeing a thick emulsion or a third layer at the interface, and the layers won't separate."

  • Causality: Ionic liquids can act as surfactants, stabilizing emulsions between aqueous and organic phases. This is a common issue when working with these salts.

  • Solutions & Protocol:

    • Break the Emulsion with Brine: As mentioned above, adding brine is the most effective first step.[7] The increased ionic strength helps to destabilize the emulsion.

    • Filtration: Pass the entire emulsified mixture through a pad of Celite® or glass wool. The large surface area can help to break up the fine droplets of the emulsion.

    • Patience and Gentle Agitation: Sometimes, simply letting the mixture stand for an extended period (30 minutes to several hours) can allow the layers to separate. Gentle swirling, rather than vigorous shaking, can also prevent emulsion formation in the first place.

Scenario 2: Flash Column Chromatography

When extraction fails, chromatography is the next logical step. However, the high polarity of the triazolium salt poses a challenge.

Problem: "The triazolium salt won't move off the baseline of my silica gel TLC plate, but my product is also very polar and has a low Rf."

  • Causality: Silica gel is a highly polar stationary phase. The charged, highly polar triazolium salt adsorbs very strongly to it and will not elute with common solvents like ethyl acetate or even methanol.[3] If your product is also very polar, achieving separation can be difficult.[8]

  • Solutions & Protocol:

    • Use a Highly Polar Mobile Phase: To move a very polar compound off the baseline, you need a very polar eluent.

      • Protocol: Start with a solvent system like 10-20% Methanol in Dichloromethane (DCM). To improve the peak shape of polar compounds, especially amines, you can add a small amount of a modifier.[8] A common trick is to use a stock solution of 10% ammonium hydroxide in methanol, and add 1-5% of this stock to your DCM/Methanol mobile phase.[8]

    • Reverse-Phase Chromatography: If your compound is too polar for normal-phase silica, reverse-phase (e.g., C18 silica) is an excellent alternative.[9][10] In this technique, the stationary phase is nonpolar, and a polar mobile phase (like water/acetonitrile or water/methanol) is used. The nonpolar product will be retained, while the highly polar triazolium salt will elute very quickly with the solvent front.[10]

    • Ion-Pair Chromatography: For ionizable compounds, adding an ion-pairing reagent (like trifluoroacetic acid for bases, or an ammonium salt for acids) to the mobile phase in reverse-phase chromatography can significantly improve retention and peak shape.[9][10]

Problem: "I think my compound is decomposing on the silica gel column."

  • Causality: The acidic nature of standard silica gel can cause degradation of sensitive compounds.[11]

  • Solutions & Protocol:

    • Deactivate the Silica: You can reduce the acidity of the silica gel.

      • Protocol: Before running the column, flush the packed silica gel with 2-3 column volumes of your eluent containing 1-2% triethylamine or ammonia.[9] This will neutralize the acidic silanol groups on the surface. Then, run the column with your normal eluent.

    • Switch to a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or Florisil®.[8] Always test for compound stability on a small TLC plate of the new material first.[11]

Scenario 3: Alternative & Advanced Techniques

Problem: "My product is a non-volatile solid, and both extraction and chromatography are proving difficult or leading to significant product loss."

  • Causality: This is a challenging scenario where the physical properties of the product and the impurity are too similar for simple separation methods.

  • Solutions & Protocol:

    • Precipitation/Trituration: This method relies on finding a solvent in which your product is insoluble, but the triazolium salt is soluble.

      • Protocol:

        • Dissolve the crude reaction mixture in a minimum amount of a polar solvent (e.g., methanol or acetone).

        • Slowly add a nonpolar solvent in which the triazolium salt is insoluble but your product might be (e.g., diethyl ether, hexane). This can sometimes crash out the salt.

        • Alternatively, and more commonly, dissolve the crude mixture in a solvent that dissolves both product and salt (e.g., DCM), then add a large excess of a nonpolar solvent like diethyl ether. The highly polar triazolium salt will often precipitate out, allowing you to decant or filter off the solution containing your product.[3]

    • Solid-Phase Extraction (SPE): SPE can be thought of as a simplified, single-pass version of column chromatography.[12] You can use a reverse-phase (C18) SPE cartridge.

      • Protocol:

        • Dissolve the crude mixture in a small amount of the strong solvent (e.g., methanol).

        • Load this solution onto a pre-conditioned C18 SPE cartridge.

        • Wash the cartridge with a highly polar solvent (water). The triazolium salt should wash through while your less polar product remains adsorbed.

        • Elute your desired product from the cartridge using a less polar organic solvent (e.g., methanol or acetonitrile).[12]

Part 3: Summary Workflow and Final Recommendations

The following diagram provides a comprehensive workflow for tackling purification challenges involving this compound.

Purification_Workflow start_node Crude Reaction Mixture A Primary Method: Liquid-Liquid Extraction (LLE) (e.g., EtOAc/Water) start_node->A process_node process_node decision_node decision_node solution_node solution_node fail_node fail_node B Clean Separation? A->B C Product is Pure B->C Yes D Troubleshoot LLE B->D No (Emulsion or Product in Aq.) E Add Brine (Salting Out) Change Organic Solvent (e.g., DCM) D->E F Secondary Method: Column Chromatography D->F LLE Fails E->A Retry LLE G Product Polar or Base-Sensitive? F->G H Standard Silica Gel Column (e.g., Hexane/EtOAc gradient) G->H No I Use Modified Conditions G->I Yes M Separation Achieved? H->M J High Polarity Eluent (DCM/MeOH) Deactivate Silica (add TEA) Use Alumina I->J N Separation Achieved? J->N K Consider Advanced Methods L Reverse-Phase (C18) Column Solid-Phase Extraction (SPE) Precipitation/Trituration K->L L->C Success M->C Yes M->K No N->C Yes N->K No

Caption: Comprehensive purification troubleshooting workflow.

References

  • Austin Publishing Group. (n.d.). Ionic Liquids as Solvents in Separation Processes. Retrieved from [Link]

  • Thieme. (2025). Exploring Ionic Liquid-Based Liquid–Liquid Extraction as a Benign Alternative for Sustainable Wastewater Treatment. Sustainability and Circularity NOW, 2, a25156076. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Exploring Ionic Liquid-Based Liquid–Liquid Extraction as a Benign Alternative for Sustainable Wastewater Treatment. Retrieved from [Link]

  • MDPI. (n.d.). About the Purification Route of Ionic Liquid Precursors. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Recovery and reuse of ionic liquids and palladium catalyst for Suzuki reactions using organic solvent nanofiltration. Retrieved from [Link]

  • ResearchGate. (2005). Application of ionic liquids to solvent extraction. Solvent Extraction Research and Development, Japan, 12, 49-62. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Recovery and purification of ionic liquids from solutions: a review. RSC Advances, 8(60), 34500-34520. Retrieved from [Link]

  • ACS Publications. (2017). Ionic-Liquid-Mediated Extraction and Separation Processes for Bioactive Compounds: Past, Present, and Future Trends. Chemical Reviews, 117(10), 6921-6951. Retrieved from [Link]

  • Google Patents. (n.d.). WO2004080974A1 - A purification method of ionic liquids to obtain their high purity.
  • ResearchGate. (2011). Recovery and reuse of ionic liquids and palladium catalyst for Suzuki reactions using organic solvent nanofiltration. Green Chemistry, 13(6), 1518. Retrieved from [Link]

  • ACS Publications. (2005). Ionic-Liquid-Supported Synthesis: A Novel Liquid-Phase Strategy for Organic Synthesis. Accounts of Chemical Research, 38(6), 453-461. Retrieved from [Link]

  • ResearchGate. (2018). Methods of Synthesis and Purification of Ionic Liquids. Retrieved from [Link]

  • ResearchGate. (2013). Ionic liquids in solid-phase extraction. TrAC Trends in Analytical Chemistry, 43, 231-247. Retrieved from [Link]

  • ResearchGate. (2013). Ionic liquid-modified materials for solid-phase extraction and separation: A review. Analytica Chimica Acta, 784, 1-17. Retrieved from [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]

  • Waters. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • ResearchGate. (2013). How can we remove the ionic liquids (IL) from the final product?. Retrieved from [Link]

  • ResearchGate. (2021). Has anybody already done column chromatography for Ionic Liquids?. Retrieved from [Link]

  • MDPI. (2018). Novel Task Specific Ionic Liquids to Remove Heavy Metals from Aqueous Effluents. Molecules, 23(11), 2824. Retrieved from [Link]

  • SIELC. (n.d.). HPLC Analysis of Components of Ionic Liquids by Mixed-Mode Chromatography. Retrieved from [Link]

  • RSC Publishing. (2013). Ionic liquid-based magnetic solid phase extraction coupled with inductively coupled plasma-optical emission spectrometry for the determination of Cu, Zn, and Cd in human hair and urine samples. Journal of Analytical Atomic Spectrometry, 28(6), 911. Retrieved from [Link]

  • ACS Publications. (2001). Supported Ionic Liquid Catalysis − A New Concept for Homogeneous Hydroformylation Catalysis. Journal of the American Chemical Society, 123(41), 10103-10104. Retrieved from [Link]

  • RSC Publishing. (2018). Recovery and purification of ionic liquids from solutions: a review. RSC Advances, 8, 34500-34520. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Biotage. (2023). Purifying ionic compounds by flash column chromatography. Retrieved from [Link]

  • Oxford Academic. (2016). Application of Ionic Liquids in Liquid Chromatography and Electrodriven Separation. Journal of Chromatographic Science, 54(7), 1165-1178. Retrieved from [Link]

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stability and degradation of 1,4-Dimethyl-1,2,4-triazolium Iodide under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1,4-Dimethyl-1,2,4-triazolium Iodide

Document ID: TSC-DMTI-2026-01A

Topic: Stability and Degradation of this compound Under Reaction Conditions

Introduction: Understanding Your Reagent

This compound is a versatile quaternary ammonium salt widely utilized as a stable precursor for N-heterocyclic carbenes (NHCs) and as a catalyst in its own right for various organic transformations.[1] Its efficacy in promoting reactions such as oxidative Michael additions and asymmetric acylations makes it a valuable tool for researchers in synthetic chemistry and drug development.[1] However, like any reactive chemical species, its stability is not absolute and is highly dependent on the experimental environment.

This guide provides field-proven insights and troubleshooting protocols to help you navigate potential challenges related to the stability and degradation of this compound, ensuring reproducibility and success in your experiments.

General Stability & Handling Profile

The compound is generally stable at room temperature when stored correctly.[2] However, its ionic nature, particularly the presence of the iodide anion, introduces specific sensitivities that must be managed.

PropertySpecificationExpert Notes & Causality
CAS Number 120317-69-3For unambiguous identification.[1]
Appearance White to very pale yellow crystalline powderSignificant deviation to yellow or brown indicates potential degradation.[3]
Melting Point 120-125 °CProvides a benchmark for thermal stability; decomposition may occur at or near this temperature.[1]
Moisture Moisture sensitiveThe salt is hygroscopic. Water can interfere with NHC formation and subsequent catalysis.[3]
Light Light sensitivePhotolytic energy can promote the oxidation of the iodide anion (I⁻) to iodine (I₂), causing discoloration.[3][4]
Air Sensitive to oxidationWhile the triazolium cation is robust, the iodide anion is susceptible to oxidation by atmospheric oxygen, especially when catalyzed by light or impurities.[3]
Incompatibilities Strong oxidizing agentsOxidizers will readily convert iodide to iodine, compromising the reagent's integrity.[3]
Storage Store in a cool, dark place under an inert atmosphere (e.g., Nitrogen or Argon).This protocol mitigates all primary degradation pathways: thermal, photochemical, and oxidative.[3][4]

Frequently Asked Questions (FAQs)

Section 3.1: Handling and Storage

Q1: My previously white this compound has turned yellow/brown. What happened and can I still use it?

A1: This discoloration is the most common sign of degradation. The cause is the oxidation of the iodide anion (I⁻) to molecular iodine (I₂), which has a characteristic yellow-brown color. This process is typically initiated by exposure to light and/or air. While the triazolium cation may still be intact, the presence of iodine can lead to unpredictable side reactions, alter the reaction kinetics, or interfere with downstream processing. For high-stakes syntheses, such as in late-stage drug development, using discolored material is not recommended. For exploratory chemistry, its use may be acceptable, but be aware that results may not be reproducible. The best practice is to always use fresh, properly stored material.

Q2: The datasheet lists the compound as "air-stable," yet this guide recommends handling under inert gas. Why the discrepancy?

A2: The term "air-stable" for NHC precursors is often relative, comparing them to highly unstable free carbenes.[5] While this compound will not instantly decompose upon brief exposure to air, its long-term integrity, especially regarding the iodide anion, is compromised by prolonged contact with oxygen and ambient moisture.[3] For ensuring the highest purity and catalytic activity over time, storage and handling under an inert atmosphere are critical self-validating protocols.

Section 3.2: Reaction Conditions

Q3: What is the effective thermal limit for this compound in a reaction?

A3: The compound melts at 120-125 °C, which can be considered a soft upper limit for short-term heating.[1] Many syntheses involving related triazolium salts are successfully performed at temperatures between 80-120 °C.[5][6] However, prolonged heating, even below the melting point, can accelerate degradation, especially if oxidizing species or other incompatible reagents are present. We recommend running a preliminary thermal stability test in your specific solvent system if you plan to run reactions for extended periods (>12 hours) at temperatures above 80 °C.

Q4: How does pH affect the stability of the triazolium ring?

A4: The triazolium ring is an aromatic system, making it relatively stable. However, its chemistry is pH-dependent:

  • Basic Conditions: This is the intended environment for its use as an NHC precursor. A suitable base will deprotonate the C5 proton (the carbon between the two nitrogen atoms) to generate the active N-heterocyclic carbene catalyst.[5] This is a productive transformation, not degradation.

  • Acidic/Neutral Conditions: The triazolium cation is generally stable in neutral to moderately acidic media.

  • Strongly Nucleophilic/Basic Conditions: The carbon atoms in the 1,2,4-triazole ring are electron-deficient (π-deficient) and are thus susceptible to attack by strong nucleophiles under harsh conditions (e.g., high temperature, strong base), which could potentially lead to ring-opening.[7] These conditions are typically outside the scope of standard catalytic applications.

Troubleshooting Guide: Diagnosing Experimental Failures

This section provides a logical workflow to diagnose issues you may encounter.

TroubleshootingWorkflow start Problem Observed: Low Yield / No Reaction / Side Products check_reagent Step 1: Check Reagent Integrity - Is the solid white? - Was it stored properly? start->check_reagent reagent_bad Reagent Discolored/Poorly Stored check_reagent->reagent_bad No reagent_ok Reagent Appears Good check_reagent->reagent_ok Yes use_fresh Solution: Use fresh, properly stored reagent. reagent_bad->use_fresh check_conditions Step 2: Verify Reaction Conditions - Are solvents anhydrous? - Is the system under inert gas? - Is the temperature correct? reagent_ok->check_conditions end_point Problem Likely Resolved use_fresh->end_point conditions_bad Conditions Not Ideal check_conditions->conditions_bad No conditions_ok Conditions Are Correct check_conditions->conditions_ok Yes fix_conditions Solution: Dry solvents, purge with N2/Ar, and verify temperature. conditions_bad->fix_conditions check_base Step 3: Evaluate Base (for NHC Catalysis) - Is the base strong enough? - Is it sterically hindered? - Is it compatible with substrates? conditions_ok->check_base fix_conditions->end_point check_base->end_point Optimize Base Choice

Caption: Troubleshooting workflow for reactions involving this compound.

Potential Degradation Pathway

While complex degradation mechanisms exist, the primary initial step of degradation under ambient conditions involves the iodide anion.

DegradationPathway cluster_reagent This compound cation [C₄H₈N₃]⁺ (Triazolium Cation) anion I⁻ (Iodide Anion) iodine I₂ (Molecular Iodine) anion->iodine Oxidation stimulus Light (hν) + Air (O₂) stimulus->anion side_reactions Unwanted Side Reactions (e.g., Iodination of substrate) iodine->side_reactions

Caption: Primary degradation step via iodide oxidation.

Experimental Protocol: Reagent Quality Check

This protocol provides a self-validating system to quickly assess the stability of your reagent under your specific reaction conditions before committing valuable substrates.

Objective: To determine if this compound is stable in your chosen solvent at the planned reaction temperature.

Methodology:

  • Preparation: In a glovebox or under an inert atmosphere, prepare a stock solution of this compound in your anhydrous reaction solvent (e.g., 0.1 M concentration).

  • Aliquot Samples: Dispense the solution into three separate, flame-dried vials equipped with stir bars.

    • Vial A (Control): Seal under inert gas, wrap in aluminum foil, and keep at room temperature.

    • Vial B (Thermal Stress): Seal under inert gas, wrap in aluminum foil, and place in a heating block at your intended reaction temperature.

    • Vial C (Photochemical Stress): Seal under inert gas and place near a laboratory light source (e.g., on the benchtop) at room temperature.

  • Monitoring: Observe the vials for any color change at intervals (e.g., 1h, 4h, 12h) against a white background.

  • Analysis (Optional but Recommended): After the planned reaction time, cool the vials to room temperature. Take an aliquot from each and analyze by ¹H NMR or LC-MS. Compare the spectra of Vials B and C to the control (Vial A). The appearance of new peaks or a significant reduction in the intensity of characteristic triazolium proton signals would indicate degradation.

Interpretation:

  • No change in any vial: The reagent is stable under your conditions for the tested duration.

  • Color change in Vial B: The reagent is thermally sensitive in your solvent system. Consider a lower reaction temperature.

  • Color change in Vial C: The reagent is photosensitive. Ensure your reaction vessel is protected from light.

References

  • ChemBK. 1,4-Dimethyl-1,2,4-triazol-4-ium Iodide. [Link]

  • ACS Publications, The Journal of Organic Chemistry. An Efficient Synthesis of Achiral and Chiral 1,2,4-Triazolium Salts: Bench Stable Precursors for N-Heterocyclic Carbenes. [Link]

  • National Institutes of Health. An Efficient Synthesis of Achiral and Chiral 1,2,4-Triazolium Salts: Bench Stable Precursors for N-Heterocyclic Carbenes. [Link]

  • ScienceDirect. Degradation of iodinated X-ray contrast media by advanced oxidation processes. [Link]

  • Zeitschrift für Naturforschung. Synthesis and Crystal Structures of New 1,4-Disubstituted 1,2,4-Triazoline-5-thiones. [Link]

  • Bentham Science. Synthesis, Reactions, and Biological Applications of 1,2,4-triazoles: A Review. [Link]

  • Semantic Scholar. Synthesis and Crystal Structures of New 1,4-Disubstituted 1,2,4-Triazoline-5-thiones. [Link]

  • ResearchGate. Synthesis of protic ionic liquids Challenges and solutions for the synthesis of pure compounds. [Link]

  • DCU Research Repository. Organic Synthesis in Ionic Liquids. [Link]

  • RSC Publishing. A comparative study on the degradation of iohexol and diatrizoate during UV/persulfate process: kinetics, degradation pathways and iodinated disinfection by-products. [Link]

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Technical Support Center: Optimizing Catalyst Loading of 1,4-Dimethyl-1,2,4-triazolium Iodide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for optimizing the use of 1,4-Dimethyl-1,2,4-triazolium Iodide in your catalytic reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting strategies, and frequently asked questions to ensure the successful application of this versatile N-heterocyclic carbene (NHC) precatalyst.

Introduction to this compound in Catalysis

This compound is a precursor to a powerful N-heterocyclic carbene (NHC) organocatalyst.[1][2][3] Upon deprotonation with a suitable base, it forms a highly nucleophilic carbene that can catalyze a variety of chemical transformations. This "umpolung" or reversal of polarity of functional groups is a cornerstone of NHC catalysis.[4][5][6] This catalyst system is particularly effective in reactions such as oxidative Michael additions, oxidative amidations or azidations, and asymmetric acylations.[1][2]

The catalytic cycle is initiated by the nucleophilic attack of the NHC on an aldehyde, forming a key intermediate known as the Breslow intermediate.[5][7][8][9] The success of the catalytic reaction is highly dependent on the stability and reactivity of this intermediate, which in turn is influenced by various reaction parameters, most notably catalyst loading.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific issues you may encounter during your experiments with this compound.

Issue 1: Low or No Product Yield

Question: I am not getting the expected yield for my reaction. What are the potential causes and how can I troubleshoot this?

Answer: Low product yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.

Potential Causes & Solutions:

  • Insufficient Catalyst Activation: The triazolium salt is a precatalyst and requires deprotonation by a base to form the active NHC.

    • Solution: Ensure your base is strong enough and added in the correct stoichiometry. For triazolium salts, organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are commonly used.[10] Verify the purity and activity of your base.

  • Suboptimal Catalyst Loading: The amount of catalyst directly impacts the reaction rate.

    • Solution: If the reaction is sluggish, a low catalyst loading may be the culprit. A systematic screening of catalyst loading is recommended. Start with a conservative loading (e.g., 5 mol%) and incrementally increase it. However, be aware that excessively high loadings can sometimes lead to side reactions.[10]

  • Poor Quality of Reagents or Solvents: Impurities in your starting materials or solvents can poison the catalyst or lead to unwanted side reactions.

    • Solution: Use freshly purified reagents and anhydrous solvents. Ensure your starting aldehyde is free of acidic impurities which can quench the NHC catalyst.

  • Reaction Temperature: The reaction may be too slow at the current temperature.

    • Solution: Gradually increase the reaction temperature while monitoring for any decomposition of starting materials or product.

  • Incomplete Reaction: The reaction may not have reached completion.

    • Solution: Monitor the reaction progress over time using techniques like TLC or GC. Extend the reaction time if necessary.[11]

Issue 2: Poor Selectivity (Chemoselectivity or Enantioselectivity)

Question: My reaction is producing a mixture of products or low enantiomeric excess (ee). How can I improve the selectivity?

Answer: Poor selectivity can be a complex issue influenced by the catalyst, substrates, and reaction conditions.

Potential Causes & Solutions:

  • Catalyst Loading: In some cases, catalyst loading can influence selectivity.

    • Solution: Vary the catalyst loading. For some reactions, lower catalyst loadings can lead to improved selectivity by minimizing background reactions or catalyst aggregation.

  • Reaction Temperature: Higher temperatures can sometimes reduce selectivity by providing enough energy to overcome the activation barrier for the formation of undesired products.[12]

    • Solution: Try running the reaction at a lower temperature. This may require a longer reaction time but can significantly improve selectivity.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state of the reaction and thus affect selectivity.

    • Solution: Screen a range of solvents with varying polarities.

  • Base Selection: The choice of base can impact the concentration of the active catalyst and influence the overall reaction profile.

    • Solution: Experiment with different bases (e.g., DBU, K2CO3, Cs2CO3) to find the optimal one for your specific transformation.

Frequently Asked Questions (FAQs)

Q1: How should I store and handle this compound?

A1: this compound is a solid that should be stored at 4°C, protected from light, and under a nitrogen atmosphere.[3] It is advisable to handle the compound in a glovebox or under an inert atmosphere to prevent moisture absorption, which can affect its catalytic activity.

Q2: What is a typical starting catalyst loading for a new reaction?

A2: A good starting point for catalyst loading is typically in the range of 5-10 mol%.[10] This concentration is often sufficient to achieve a reasonable reaction rate without being excessive. Optimization experiments can then be performed to fine-tune the loading for optimal performance.

Q3: How do I know if my catalyst is active?

A3: A simple way to test the activity of your catalyst is to run a well-established, high-yielding reaction, such as the benzoin condensation of benzaldehyde. If this reaction proceeds as expected, it is a good indication that your catalyst is active.

Q4: Can I reuse the catalyst?

A4: In some cases, NHC catalysts can be recovered and reused, particularly if they are immobilized on a solid support. For homogeneous reactions using this compound, recovery can be challenging. However, some studies have shown that the catalyst can be recovered and reused multiple times without a significant loss of efficiency.

Experimental Protocols

Protocol 1: General Procedure for Catalyst Activation

This protocol describes the in situ generation of the N-heterocyclic carbene from this compound.

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (X mol%).

  • Add the desired anhydrous solvent (e.g., THF, CH2Cl2).

  • Add the base (e.g., DBU, 1.0-1.2 equivalents relative to the triazolium salt) dropwise at room temperature.

  • Stir the mixture for 15-30 minutes to allow for the formation of the active NHC catalyst before adding the substrates.

Protocol 2: Screening for Optimal Catalyst Loading in a Benzoin Condensation

This protocol provides a systematic approach to determine the optimal catalyst loading for the benzoin condensation of benzaldehyde as a model reaction.

  • Reaction Setup: Prepare a series of reactions in parallel, each in a flame-dried vial under an inert atmosphere.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in the chosen anhydrous solvent.

    • Prepare a stock solution of the base (e.g., DBU) in the same solvent.

    • Have the aldehyde substrate (benzaldehyde) ready.

  • Catalyst Loading Variation: To each vial, add the appropriate volume of the triazolium salt stock solution to achieve the desired catalyst loading (e.g., 1, 2, 5, 10, and 15 mol%).

  • Reaction Initiation:

    • Add the base to each vial and stir for 15 minutes.

    • Add the benzaldehyde to each vial.

  • Reaction Monitoring: Monitor the progress of each reaction at regular intervals (e.g., every hour) by TLC or GC to determine the conversion rate.

  • Work-up and Analysis: Once the reactions are complete (or after a set time), quench the reactions and analyze the product yield and purity for each catalyst loading.

Data Presentation: Example of Catalyst Loading Optimization

The following table illustrates hypothetical results from a catalyst loading optimization study for a generic NHC-catalyzed reaction.

EntryCatalyst Loading (mol%)Time (h)Conversion (%)
112425
22.52460
351295
410898
515898

In this example, 5-10 mol% appears to be the optimal range, providing high conversion in a reasonable timeframe. Increasing the loading to 15 mol% does not significantly improve the outcome and would be less cost-effective.

Visualizing the Optimization Workflow

A systematic approach is crucial for efficiently optimizing catalyst loading. The following diagram illustrates a logical workflow for this process.

Caption: Systematic workflow for optimizing catalyst loading.

Mechanistic Insight: The Role of the Catalyst

Understanding the catalytic cycle is key to troubleshooting and optimization. The following diagram illustrates the generally accepted mechanism for an NHC-catalyzed benzoin condensation.

BenzoinMechanism prec 1,4-Dimethyl-1,2,4- triazolium Iodide nhc Active NHC prec->nhc - HI breslow Breslow Intermediate nhc->breslow + Aldehyde base Base base->prec aldehyde1 Aldehyde (RCHO) adduct Adduct breslow->adduct + Aldehyde aldehyde2 Aldehyde (R'CHO) product Benzoin Product adduct->product Proton Transfer product->nhc - Product

Caption: Simplified catalytic cycle for NHC-catalyzed benzoin condensation.

By understanding these fundamental principles and applying a systematic approach to optimization, you can effectively harness the catalytic power of this compound for your synthetic needs.

References

  • M. Gravel, et al. Organocatalytic Reactions Enabled by N-Heterocyclic Carbenes. Chemical Reviews.
  • Highly Efficient and Practical N-Heterocyclic Carbene Organocatalyzed Chemoselective N1/C3-Functionalization of Isatins with Green Chemistry Principles.
  • Recent Advances in Enantioselective Organocatalytic Reactions Enabled by NHCs Containing Triazolium Motifs. Request PDF.
  • D. Enders, et al. Organocatalysis by N-Heterocyclic Carbenes. Chemical Reviews.
  • N-Mesityl Substituted Chiral Triazolium Salts: Opening a New World of N-Heterocyclic Carbene C
  • CAS 120317-69-3 this compound - C
  • M. Gravel, et al. Organocatalytic Reactions Enabled by N-Heterocyclic Carbenes. PMC - PubMed Central.
  • Why thiamine hydrochloride does not give good yield in cross benzoin condensation?.
  • 1,4-Dimethyl-4H-1,2,4-triazolium iodide 95%. Sigma-Aldrich.
  • Imidazolium/triazolium based NHC–Palladium complexes and their application in c
  • Minimization of Amounts of Catalyst and Solvent in NHC-Catalyzed Benzoin Reactions of Solid Aldehydes: Mechanistic Consideration of Solid-to-Solid Conversion and Total Synthesis of Isodarparvinol B. ACS Omega.
  • T. Rovis, et al. The Catalytic Asymmetric Intramolecular Stetter Reaction. PMC - NIH.
  • MICROWAVE-ASSISTED N,N-DIMETHYLBENZIMIDAZOLIUM IODIDE AS A POWERFUL AND EFFICIENT CATALYTIC SYSTEM FOR THE INTERMOLECULAR STETTE.
  • Advancements in N-heterocyclic Carbenes (NHCs)
  • troubleshooting low yields in Knoevenagel condens
  • 1,4-Dimethyl-4H-1,2,4-triazolium iodide. ChemScene.
  • Recent advances in N-heterocyclic carbene (NHC)-catalysed benzoin reactions. Beilstein Journal of Organic Chemistry.
  • T. Rovis, et al. Scope of the Asymmetric Intramolecular Stetter Reaction Catalyzed by Chiral Nucleophilic Triazolinylidene Carbenes. Sci-Hub.
  • 120317-69-3|this compound. BLDpharm.
  • This compound | 120317-69-3. TCI Chemicals.
  • Stetter Reaction. Organic Chemistry Portal.
  • A. T. Biju, et al. N-Heterocyclic carbene (NHC) organocatalysis: from fundamentals to frontiers. Chemical Society Reviews (RSC Publishing).
  • T. Rovis, et al.

Sources

effect of temperature and pressure on 1,4-Dimethyl-1,2,4-triazolium Iodide performance

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for 1,4-Dimethyl-1,2,4-triazolium Iodide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to the experimental use of this versatile catalyst. Our goal is to empower you with the knowledge to optimize your reactions, ensure data integrity, and troubleshoot common issues effectively.

Introduction to this compound

This compound is a salt that serves as a precursor to a highly effective N-heterocyclic carbene (NHC) organocatalyst.[1][2] It is particularly valued in organic synthesis for its ability to facilitate a variety of chemical transformations with high efficiency and selectivity.[1] Key applications include oxidative Michael additions, oxidative amidation and azidation, and asymmetric acylation reactions, which are crucial steps in the synthesis of complex molecules and pharmaceutical intermediates.[1] This guide will delve into the practical aspects of using this compound, with a special focus on the critical roles of temperature and pressure in modulating its performance.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, application, and performance of this compound.

Q1: What is the primary catalytic application of this compound?

A1: this compound is primarily used as a precatalyst for N-heterocyclic carbene (NHC) catalysis.[2] NHCs are potent organocatalysts that can mediate a wide range of chemical reactions, including but not limited to, oxidative Michael additions, amidations, and acylations.[1]

Q2: How does temperature affect the stability of this compound?

A2: The thermal stability of this compound is a critical parameter. While it is a solid with a melting point of 120-125 °C, prolonged exposure to high temperatures can lead to degradation. Studies on analogous 1-alkyl-4-methyl-1,2,4-triazolium ionic liquids suggest that the thermal stability is influenced by the nature of the anion, with iodide anions generally leading to lower thermal stability compared to anions like bis(trifluoromethylsulfonyl)imide.[3]

Q3: What are the expected thermal decomposition products of this compound?

Q4: How does pressure influence reactions catalyzed by this compound?

A4: The effect of pressure on reactions in the liquid phase is generally less pronounced than that of temperature. However, for reactions involving gaseous reactants, increasing pressure can increase the concentration of the gas in the liquid phase, thereby accelerating the reaction rate. In the context of supported ionic liquid phase (SILP) catalysis, where the ionic liquid is coated on a solid support, pressure can influence mass transport. A thin film of the ionic liquid catalyst can enhance activity, while higher pressures that might lead to pore blocking in a supported system could decrease the reaction rate due to mass transport limitations.[4][5][6]

Q5: Is this compound suitable for use in pharmaceutical synthesis?

A5: Yes, its role as a precursor for NHC catalysts makes it highly relevant for pharmaceutical synthesis. NHC-catalyzed reactions are known for their ability to form complex bonds with high stereoselectivity, which is crucial in the synthesis of chiral drug molecules.[1] The use of triazole moieties is also prevalent in many clinically successful drugs, making triazolium-based catalysts of significant interest in drug discovery and development.

Troubleshooting Guide

This section provides solutions to common problems encountered during experiments with this compound.

Problem Potential Cause Troubleshooting Steps
Low or no catalytic activity 1. Incomplete generation of the active NHC catalyst. 2. Presence of impurities (e.g., water, acidic residues). 3. Sub-optimal reaction temperature.1. Ensure the use of a suitable base (e.g., DBU) to deprotonate the triazolium salt and form the carbene. 2. Use anhydrous solvents and reagents. Purify the triazolium salt if necessary. 3. Optimize the reaction temperature. Some NHC-catalyzed reactions proceed well at room temperature, while others may require heating.
Reaction stalls or is incomplete 1. Catalyst degradation at elevated temperatures. 2. Insufficient catalyst loading. 3. Mass transport limitations in heterogeneous systems.1. Monitor the reaction temperature closely. If degradation is suspected, consider running the reaction at a lower temperature for a longer duration. 2. Increase the catalyst loading incrementally. 3. For supported catalysts, ensure a thin, uniform coating of the ionic liquid to avoid pore blockage.[4][5]
Formation of side products 1. Undesired side reactions due to high temperatures. 2. Incorrect stoichiometry of reactants. 3. Presence of oxygen in aerobic-sensitive reactions.1. Lower the reaction temperature to improve selectivity. 2. Carefully control the addition and ratio of all reactants. 3. If the reaction is sensitive to air, perform it under an inert atmosphere (e.g., nitrogen or argon).
Difficulty in product isolation 1. The ionic nature of the catalyst can complicate extraction. 2. Emulsion formation during work-up.1. Utilize the low solubility of the ionic liquid in non-polar organic solvents. After the reaction, dilute with a non-polar solvent and decant or filter to separate the catalyst. 2. If an emulsion forms, try adding a saturated brine solution to break it.

Experimental Protocols

General Protocol for an NHC-Catalyzed Oxidative Michael Addition

This protocol provides a general guideline for conducting an oxidative Michael addition reaction using this compound as a precatalyst.

Materials:

  • This compound

  • Aldehyde substrate

  • Michael acceptor

  • Base (e.g., DBU - 1,8-Diazabicyclo[5.4.0]undec-7-ene)

  • Oxidant (e.g., a quinone derivative, if required by the specific reaction)

  • Anhydrous solvent (e.g., THF, CH2Cl2)

Procedure:

  • To a dry reaction flask under an inert atmosphere, add this compound (typically 10-20 mol%).

  • Add the anhydrous solvent and stir until the salt is dissolved or suspended.

  • Add the base (equimolar to the triazolium salt) and stir for 10-15 minutes to generate the N-heterocyclic carbene in situ.

  • Add the aldehyde substrate and the Michael acceptor to the reaction mixture.

  • If an external oxidant is required, add it at this stage.

  • Stir the reaction at the desired temperature (this may range from room temperature to reflux, depending on the substrates) and monitor its progress by TLC or GC-MS.

  • Upon completion, quench the reaction (e.g., with a saturated solution of NH4Cl).

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Catalytic Cycle of an NHC-Catalyzed Reaction

NHC_Catalytic_Cycle Precatalyst This compound NHC N-Heterocyclic Carbene (Active Catalyst) Precatalyst->NHC - HI Base Base (e.g., DBU) Base->Precatalyst Breslow Breslow Intermediate NHC->Breslow + Aldehyde Aldehyde Aldehyde (R-CHO) Aldehyde->Breslow Acyl_azolium Acyl Azolium Intermediate Breslow->Acyl_azolium Oxidation Product Product (R-CO-Nu) Acyl_azolium->Product + Nucleophile Nucleophile Nucleophile (Nu-H) Nucleophile->Acyl_azolium Product->NHC - Product

Caption: Generalized catalytic cycle for an NHC-catalyzed reaction.

Troubleshooting Logic Flow

Troubleshooting_Flow Start Low Reaction Yield Check_Temp Is Temperature Optimal? Start->Check_Temp Check_Base Is Base Stoichiometry Correct? Check_Temp->Check_Base Yes Adjust_Temp Adjust Temperature Check_Temp->Adjust_Temp No Check_Purity Are Reagents and Solvents Pure/Anhydrous? Check_Base->Check_Purity Yes Adjust_Base Adjust Base Amount Check_Base->Adjust_Base No Purify_Reagents Purify/Dry Reagents and Solvents Check_Purity->Purify_Reagents No Success Problem Resolved Check_Purity->Success Yes Adjust_Temp->Success Adjust_Base->Success Purify_Reagents->Success

Caption: A logical flow for troubleshooting low reaction yields.

References

  • Physicochemical and Thermal Properties for a Series of 1-Alkyl-4-methyl-1,2,4-triazolium Bis(trifluoromethylsulfonyl)imide Ionic Liquids. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Decomposition Temperatures of the Triazolium Compounds Determined by TGA. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • The Role of this compound in Modern Catalysis. (2025, October 12). Chem.eu. Retrieved January 15, 2026, from [Link]

  • Experimental and theoretical investigation of the relative catalytic activities of triphenylphosphine and N-heterocyclic carbene in oxa–Michael addition of phenols. (2025, August 9). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Silver-Functionalized Ionic Liquid@MCM-41 Adsorbents for C2H4/C2H6 Separation. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]

  • Thermal Responsiveness of 1,2,4-Triazolium-Based Poly(ionic liquid)s and Their Applications in Dye Extraction and Smart Switch. (n.d.). ACS Applied Polymer Materials. Retrieved January 15, 2026, from [Link]

  • Redox Active N-Heterocyclic Carbenes in Oxidative NHC Catalysis. (2024, March 29). ACS Publications. Retrieved January 15, 2026, from [Link]

  • 1-Ethyl-4-butyl-1,2,4-triazolium acetyl amino acid ionic liquids: preparation and characterization of physicochemical properties. (2025, October 16). RSC Publishing. Retrieved January 15, 2026, from [Link]

  • Coating of Pd/C catalysts with Lewis-acidic ionic liquids and liquid coordination complexes – SCILL induced activity enhancement in arene hydrogenation. (2017, May 12). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Oxa-Michael addition polymerization of acrylates catalyzed by N-heterocyclic carbenes. (n.d.). Polymer Chemistry (RSC Publishing). Retrieved January 15, 2026, from [Link]

  • This compound. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

  • Dual-Cationic Poly(ionic liquid)s Carrying 1,2,4-Triazolium and Imidazolium Moieties: Synthesis and Formation of a Single-Component Porous Membrane. (2021, January 8). ACS Macro Letters. Retrieved January 15, 2026, from [Link]

  • Redox Active N-Heterocyclic Carbenes in Oxidative NHC Catalysis. (n.d.). PMC - NIH. Retrieved January 15, 2026, from [Link]

  • Thermodynamic Evaluation of Novel 1,2,4-Triazolium Alanine Ionic Liquids as Sustainable Heat-Transfer Media. (2024, November 5). MDPI. Retrieved January 15, 2026, from [Link]

  • N-Heterocyclic Carbene Catalysis under Oxidizing Conditions. (2018, November 16). MDPI. Retrieved January 15, 2026, from [Link]

  • Coating of Pd/C catalysts with Lewis-acidic ionic liquids and liquid coordination complexes – SCILL induced activity. (2017, May 23). SciSpace. Retrieved January 15, 2026, from [Link]

  • Ionic Liquids in Catalysis. (n.d.). FAU CRIS. Retrieved January 15, 2026, from [Link]

  • Ionic Liquids in Catalysis. (2021, March 11). MDPI. Retrieved January 15, 2026, from [Link]

  • Triazolium-Based Ionic Liquids: A Novel Class of Cellulose Solvents. (2019, February 14). ACS Publications. Retrieved January 15, 2026, from [Link]

  • Triazolium Salt Organocatalysis: Mechanistic Evaluation of Unusual Ortho-Substituent Effects on Deprotonation. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]

  • Catalytic Preparation of 1-Aryl-Substituted 1,2,4-Triazolium Salts. (2019, October 18). ACS Omega. Retrieved January 15, 2026, from [Link]

  • Thermal decomposition behaviors of imidazolium-type ionic liquids studied by pyrolysis-gas chromatography. (2008, October). PubMed. Retrieved January 15, 2026, from [Link]

Sources

Technical Support Center: Troubleshooting Failed Reactions with 1,4-Dimethyl-1,2,4-triazolium Iodide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,4-Dimethyl-1,2,4-triazolium Iodide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during N-heterocyclic carbene (NHC) catalyzed reactions using this versatile precatalyst. Our goal is to move beyond simple procedural steps and offer a deeper understanding of the underlying chemical principles to empower you to solve even the most challenging synthetic problems.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling, properties, and use of this compound.

Q1: What is this compound and what is its primary application?

A1: this compound is a salt that serves as a precursor to a specific N-heterocyclic carbene (NHC). In the presence of a suitable base, the triazolium salt is deprotonated to form the highly reactive NHC, which is the active catalytic species. Its primary application is as an organocatalyst in a variety of chemical transformations that rely on "umpolung" or inverted polarity of a reactant, most notably aldehydes.[1][2][3] This catalytic activity is crucial for reactions such as the benzoin condensation, Stetter reaction, oxidative Michael additions, and asymmetric acylations.[4][5][6]

Q2: How should I properly store and handle this compound?

A2: Proper storage and handling are critical to maintain the integrity of the precatalyst. This compound is a pale yellow to yellow crystalline powder that is both light and moisture sensitive.[7] To prevent degradation, it should be stored in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon).[7][8] It is also incompatible with strong oxidizing agents.[7]

Parameter Recommendation Rationale
Atmosphere Inert gas (Nitrogen or Argon)Prevents moisture and oxygen-mediated degradation.
Temperature Cool (e.g., 4°C)Slows down potential decomposition pathways.[8]
Light Amber vial or dark containerProtects from light-induced degradation.[7][8]
Compatibility Store away from oxidizing agentsAvoids potential hazardous reactions.[7]
Q3: What is the mechanism of catalysis for NHCs derived from this salt?

A3: The catalytic cycle, in the context of a reaction involving an aldehyde, generally proceeds through the following key steps:

  • Carbene Generation: A base removes the acidic proton from the C3 position of the 1,4-Dimethyl-1,2,4-triazolium cation to generate the active NHC.

  • Nucleophilic Attack: The nucleophilic carbene attacks the electrophilic carbonyl carbon of an aldehyde.

  • Breslow Intermediate Formation: A proton transfer results in the formation of a key intermediate known as the Breslow intermediate.[9][10] This species exhibits inverted polarity ("umpolung"), rendering the original carbonyl carbon nucleophilic.[1][2][3]

  • Reaction with Electrophile: The nucleophilic Breslow intermediate then reacts with an electrophile (e.g., another aldehyde in a benzoin condensation or a Michael acceptor in a Stetter reaction).

  • Product Formation and Catalyst Regeneration: The resulting adduct collapses to release the final product and regenerate the NHC, allowing the catalytic cycle to continue.

NHC Catalytic Cycle Triazolium_Salt This compound NHC N-Heterocyclic Carbene (Active Catalyst) Triazolium_Salt->NHC + Base - H⁺ Breslow_Intermediate Breslow Intermediate (Umpolung) NHC->Breslow_Intermediate + Aldehyde Adduct Adduct with Electrophile Breslow_Intermediate->Adduct + Electrophile Adduct->Triazolium_Salt -> Product + Regenerated NHC Product Product Adduct->Product Aldehyde Aldehyde Aldehyde->NHC Electrophile Electrophile Electrophile->Breslow_Intermediate Base Base Base->Triazolium_Salt caption General NHC Catalytic Cycle

Caption: General catalytic cycle for NHC-mediated reactions.

Section 2: Troubleshooting Guide for Failed Reactions

This section provides a structured approach to diagnosing and resolving common issues encountered in reactions catalyzed by this compound.

Problem 1: No reaction or very low conversion of starting material.

This is one of the most common issues and can stem from several factors related to catalyst activation and reaction conditions.

Possible Cause 1.1: Inefficient Generation of the N-Heterocyclic Carbene.
  • Question: Is the chosen base strong enough to deprotonate the triazolium salt?

  • Explanation: The acidity of the C3 proton in N-aryl triazolium salts can vary, with pKa values typically in the range of 17-18 in aqueous solution.[11] The chosen base must be sufficiently strong to deprotonate the salt and generate the active NHC. Common bases include DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and strong alkoxides like potassium tert-butoxide.

  • Solution:

    • Verify Base Strength: Consult pKa tables to ensure your base is appropriate for the triazolium salt.

    • Switch to a Stronger Base: If using a weaker base like triethylamine (pKa of conjugate acid ~10.7), consider switching to a stronger, non-nucleophilic base like DBU (pKa of conjugate acid ~13.5 in MeCN).

    • Consider Stoichiometry: Ensure at least a catalytic amount of base is used. In some cases, stoichiometric amounts may be necessary.

Possible Cause 1.2: Degradation of the Precatalyst or Active Carbene.
  • Question: Was the reaction set up under strictly anhydrous and inert conditions?

  • Explanation: While many NHC-catalyzed reactions are robust, the active carbene is sensitive to moisture and oxygen.[12] Water can protonate the carbene, rendering it inactive, while oxygen can lead to oxidative degradation pathways. The triazolium salt itself is moisture-sensitive.[7]

  • Solution:

    • Dry Solvents and Reagents: Use freshly distilled or commercially available anhydrous solvents. Ensure all reagents are thoroughly dried.

    • Inert Atmosphere: Set up the reaction under an inert atmosphere of nitrogen or argon. Degas the solvent prior to use.

    • Fresh Precatalyst: If there is any doubt about the quality of the this compound, use a freshly opened bottle or a sample that has been properly stored.

Possible Cause 1.3: Presence of Inhibitors.
  • Question: Are your starting materials pure? Could they contain acidic impurities or oxidizing agents?

  • Explanation: Acidic impurities in the starting materials or solvent can quench the base or the active carbene. Aldehyde starting materials are prone to oxidation to carboxylic acids, which will neutralize the base.

  • Solution:

    • Purify Starting Materials: Purify aldehydes by distillation or flash chromatography immediately before use.[13]

    • Check for Peroxides: Test solvents like THF for the presence of peroxides, which can act as oxidizing agents.

Troubleshooting_No_Reaction cluster_Carbene Carbene Generation Issues cluster_Stability Catalyst Stability Issues cluster_Inhibitors Inhibitor Issues Start No Reaction/ Low Conversion Check_Carbene_Generation Check Carbene Generation Start->Check_Carbene_Generation Check_Catalyst_Stability Check Catalyst Stability Start->Check_Catalyst_Stability Check_Inhibitors Check for Inhibitors Start->Check_Inhibitors Base_Strength Is base strong enough? Check_Carbene_Generation->Base_Strength Anhydrous_Conditions Are conditions anhydrous? Check_Catalyst_Stability->Anhydrous_Conditions Starting_Material_Purity Are starting materials pure? Check_Inhibitors->Starting_Material_Purity Solution_Base Solution: Use stronger base (e.g., DBU) or adjust stoichiometry. Base_Strength->Solution_Base Base_Stoichiometry Is base stoichiometry correct? Base_Stoichiometry->Solution_Base Solution_Stability Solution: Use dry solvents, an inert atmosphere, and fresh precatalyst. Anhydrous_Conditions->Solution_Stability Inert_Atmosphere Is atmosphere inert? Inert_Atmosphere->Solution_Stability Precatalyst_Quality Is precatalyst fresh? Precatalyst_Quality->Solution_Stability Solution_Inhibitors Solution: Purify starting materials (e.g., distill aldehyde). Starting_Material_Purity->Solution_Inhibitors Acidic_Impurities Any acidic impurities? Acidic_Impurities->Solution_Inhibitors caption Troubleshooting workflow for no/low conversion.

Caption: Troubleshooting workflow for no/low conversion.

Problem 2: Formation of side products or low selectivity.

Even when the reaction proceeds, obtaining the desired product in high yield and selectivity can be challenging.

Possible Cause 2.1: Reversible Formation of the Breslow Intermediate.
  • Question: Is the reaction stalling or giving a mixture of products?

  • Explanation: The initial addition of the NHC to the aldehyde to form the Breslow intermediate can be reversible. If the subsequent step (reaction with the electrophile) is slow, the Breslow intermediate may revert to the starting materials or participate in undesired side reactions. The steric and electronic properties of the NHC can influence the reversibility of this step.[9]

  • Solution:

    • Increase Concentration: Increasing the concentration of the electrophile can help to trap the Breslow intermediate and push the reaction towards the desired product.

    • Solvent Effects: The choice of solvent can influence reaction rates. Experiment with different solvents (e.g., THF, CH2Cl2, toluene) to find optimal conditions.

    • Temperature Optimization: Adjusting the temperature can modulate the rates of the desired and undesired pathways. A temperature screen may be necessary.

Possible Cause 2.2: Catalyst Deactivation Pathways.
  • Question: Is there evidence of catalyst decomposition over time?

  • Explanation: The active NHC can be deactivated through various pathways, including condensation with itself or reacting with other species in the reaction mixture. For instance, in oxidative amidations, the carbene can form adducts with the amine nucleophile, leading to catalyst deactivation.[14]

  • Solution:

    • Lower Catalyst Loading: While counterintuitive, a very high catalyst loading can sometimes promote bimolecular deactivation pathways.

    • Slower Addition: If a reagent is suspected of deactivating the catalyst, its slow addition over the course of the reaction can maintain a low instantaneous concentration and minimize side reactions.

Section 3: Experimental Protocols

The following is a general, representative protocol for an NHC-catalyzed reaction. It should be adapted for specific substrates and transformations.

General Protocol for a Stetter Reaction

This protocol describes the conjugate addition of an aldehyde to an α,β-unsaturated ketone.

  • Preparation:

    • To an oven-dried flask under an inert atmosphere (N2 or Ar), add this compound (0.1 eq.).

    • Add the α,β-unsaturated ketone (1.0 eq.).

    • Dissolve the solids in anhydrous solvent (e.g., THF, 0.5 M).

  • Reaction Initiation:

    • Add the aldehyde (1.2 eq.) to the solution.

    • Add the base (e.g., DBU, 0.2 eq.) dropwise to the stirred solution at room temperature.

  • Monitoring and Work-up:

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography.

References

  • The Role of this compound in Modern C
  • Benzoin Condens
  • Benzoin condens
  • CAS Number 120317-69-3 | this compound. Spectrum Chemical.
  • 1,4-Dimethyl-4H-1,2,4-triazolium iodide 95 120317-69-3. Sigma-Aldrich.
  • Highly Enantioselective Benzoin Condensation Reactions Involving a Bifunctional Protic Pentafluorophenyl-Substituted Triazolium Precatalyst. The Journal of Organic Chemistry.
  • Benzoin condensation of aromatic aldehydes catalyzed by N-heterocyclic carbenes under mild conditions. Semantic Scholar.
  • Comparison of chiral thiazolium and triazolium salts as asymmetric catalysts for the benzoin condens
  • N-Mesityl Substituted Chiral Triazolium Salts: Opening a New World of N-Heterocyclic Carbene C
  • 1,4-Dimethyl-4H-1,2,4-triazolium iodide. ChemScene.
  • 1,4-Dimethyl-4H-1,2,4-triazolium iodide 95 120317-69-3. Sigma-Aldrich.
  • On the Mechanism of N-Heterocyclic Carbene-Catalyzed Reactions Involving Acyl Azoliums. (2025).
  • Development and mechanistic analysis of n-heterocyclic carbene-catalyzed reactions. The University of British Columbia.
  • Triazolium Salt Organocatalysis: Mechanistic Evaluation of Unusual Ortho-Substituent Effects on Deproton
  • The Catalytic Asymmetric Intramolecular Stetter Reaction. PMC - NIH.
  • Organocatalytic Reactions Enabled by N-Heterocyclic Carbenes. Chemical Reviews.
  • Discovering New Reactions with N-Heterocyclic Carbene C
  • Asymmetric intermolecular Stetter reactions catalyzed by a novel triazolium derived N-heterocyclic carbene.
  • N-Heterocyclic Carbene Catalysis under Oxidizing Conditions. MDPI.
  • Scope of the Asymmetric Intramolecular Stetter Reaction Catalyzed by Chiral Nucleophilic Triazolinylidene Carbenes. PMC - NIH.

Sources

moisture and light sensitivity of 1,4-Dimethyl-1,2,4-triazolium Iodide

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1,4-Dimethyl-1,2,4-triazolium Iodide

Introduction: this compound is a versatile N-heterocyclic carbene (NHC) precursor widely utilized in modern organic synthesis and catalysis.[1][2][3] Its efficacy in promoting reactions such as oxidative Michael additions and asymmetric acylations is well-documented.[1][2] However, its utility is critically dependent on its chemical integrity, which can be compromised by environmental factors. This guide provides in-depth technical information, troubleshooting advice, and best-practice protocols to address the inherent moisture and light sensitivity of this compound, ensuring reproducible and optimal results in your research.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the stability and handling of this compound.

Q1: What are the primary environmental sensitivities of this compound? A1: The compound is explicitly classified as both moisture-sensitive and light-sensitive.[4][5] These sensitivities are the primary drivers for the specific storage and handling protocols recommended for this material. Exposure to atmospheric moisture or ambient light can lead to degradation, impacting its performance as a catalyst precursor.

Q2: Why is the compound sensitive to moisture? A2: The moisture sensitivity stems from two key aspects of its chemistry. Firstly, like many ionic liquids and related salts, this compound is hygroscopic, meaning it readily absorbs water from the atmosphere.[6] This absorbed water is a critical impurity that can interfere with downstream applications.[7] Secondly, in its primary application as an NHC precursor, the triazolium salt is deprotonated by a base to form the active carbene catalyst. Water can compete with the triazolium salt for the base or react with the highly nucleophilic NHC once formed, thereby inhibiting or quenching the catalytic cycle.

Q3: What is the likely mechanism of light-induced degradation? A3: While detailed photolytic studies are specific to the research domain, the degradation is likely associated with the iodide anion. Iodide can be oxidized to iodine (I₂) or triiodide (I₃⁻) upon exposure to light, particularly UV wavelengths. This process is often visibly indicated by a color change, from a pale yellow to a more pronounced yellow, orange, or brown. This oxidation alters the chemical nature of the salt and can generate radical species that may further react with and degrade the 1,4-dimethyl-1,2,4-triazolium cation, compromising its structural integrity.

Q4: What are the definitive storage conditions to maintain the compound's integrity? A4: To mitigate its sensitivities, the compound must be stored in a cool, dark, and dry environment under an inert atmosphere.[4] The specific recommended conditions are:

  • Temperature: 4°C or refrigerated conditions.[8]

  • Light: Stored in an amber or opaque glass vial to protect from light.[6][8]

  • Atmosphere: Under a dry, inert gas such as nitrogen or argon.[4][8]

  • Moisture: In a desiccated environment to prevent moisture ingress.

Q5: How does the purity of this salt affect its catalytic performance? A5: The purity of any catalyst precursor is paramount for reproducible results.[7] For this compound, degradation products resulting from moisture or light exposure act as impurities. These impurities can negatively impact catalytic activity by reducing the concentration of the active precursor, introducing species that may poison the catalyst, or initiating unwanted side reactions, leading to lower yields and inconsistent outcomes.

Section 2: Troubleshooting Guide

Encountering issues? This guide helps diagnose and resolve common problems related to the handling and use of this compound.

Observed Issue Potential Cause(s) Recommended Action(s)
Reduced Catalytic Activity or Failed Reactions Moisture Contamination: Absorbed water is interfering with the generation or activity of the N-heterocyclic carbene.1. Handle the salt exclusively within a glovebox or controlled atmosphere enclosure. 2. If a glovebox is unavailable, dry the required amount of salt under high vacuum before use. 3. Ensure all reaction solvents and reagents are rigorously dried.
Compound Degradation: The precursor has been compromised due to prolonged or repeated exposure to light and/or air.1. Visually inspect the material for color change (see below). 2. If degradation is suspected, acquire a new, unopened batch of the compound. 3. Verify the integrity of a suspect batch via analytical methods like NMR spectroscopy before use.[6]
Visible Change in Appearance (Color or Texture) Light-Induced Degradation: The compound has changed from its typical very pale yellow to a darker yellow, orange, or brown color.[4] This indicates probable oxidation of the iodide anion.1. Discard the discolored material. Do not attempt to use it in sensitive catalytic reactions. 2. Review storage procedures to ensure complete protection from light sources. Use amber vials and store them in a dark cabinet or box.
Moisture Absorption: The crystalline powder appears clumpy, sticky, or has visibly absorbed water.1. Do not use the compromised material, as the water content is uncontrolled. 2. If necessary, a small portion may be salvaged by drying under high vacuum for an extended period, but using a fresh, dry sample is strongly preferred. 3. Re-evaluate your handling workflow to minimize atmospheric exposure.
Inconsistent Weighing or Handling Hygroscopicity: The compound rapidly gains weight on an analytical balance due to moisture absorption from the air.1. Perform all weighing and dispensing operations inside a glovebox with a dry argon or nitrogen atmosphere.[9] 2. If a glovebox is not available, weigh the compound quickly and minimize the time the container is open to the atmosphere. 3. Pre-weigh an appropriate amount into a sealed vial inside a glovebox for future use to avoid repeated exposure of the stock bottle.

Section 3: Protocols and Best Practices

Adherence to standardized protocols is essential for maximizing the shelf-life and performance of this compound.

Protocol 3.1: Recommended Storage Protocol
  • Container: Upon receipt, ensure the compound is in a tightly sealed amber glass vial or bottle.

  • Inert Atmosphere: Before sealing for storage, flush the container headspace with a gentle stream of dry nitrogen or argon.

  • Sealing: Secure the cap and wrap the seal with paraffin film as an extra barrier against atmospheric moisture.

  • Location: Place the sealed container inside a secondary container (e.g., a small box or zip-top bag) and store it in a refrigerator at 4°C.[8] The storage location must be dark.

  • Desiccation: For long-term storage, placing the container within a desiccator inside the refrigerator is optimal.

Protocol 3.2: Workflow for Handling and Dispensing

The following workflow is designed to minimize environmental exposure.

G cluster_prep Preparation cluster_glovebox Optimal Workflow (Glovebox) cluster_benchtop Alternative Workflow (Benchtop) prep_start Dispense Compound glovebox_check Is an inert atmosphere glovebox available? prep_start->glovebox_check gb_transfer Transfer stock bottle into glovebox. glovebox_check->gb_transfer  Yes bt_prepare Prepare all equipment. Minimize air exposure time. glovebox_check->bt_prepare No   gb_weigh Weigh required amount directly into reaction vessel. gb_transfer->gb_weigh gb_seal Securely seal stock bottle and reaction vessel. gb_weigh->gb_seal gb_remove Remove vessels from glovebox. gb_seal->gb_remove end_point Proceed with Experiment gb_remove->end_point bt_flush Briefly flush stock bottle with N2 or Ar. bt_prepare->bt_flush bt_weigh Quickly weigh compound and seal container. bt_flush->bt_weigh bt_reflush Re-flush stock bottle and seal immediately. bt_weigh->bt_reflush bt_reflush->end_point

Caption: Recommended workflow for handling this compound.

Section 4: Data Summary

The following table summarizes the key properties and requirements for this compound.

Property Value / Description Source(s)
CAS Number 120317-69-3[2][4][5][8]
Molecular Formula C₄H₈IN₃[2][8][10]
Molecular Weight 225.03 g/mol [2][5][8][11]
Appearance Very pale yellow to yellow crystalline powder/solid[4][5]
Melting Point 118 - 125 °C[2][5][12]
Key Sensitivities Light-sensitive, Moisture-sensitive (Hygroscopic)[4][5]
Incompatibilities Strong oxidizing agents[4]
Storage Conditions Store at 4°C in a dark place under an inert atmosphere (N₂ or Ar)[4][8]

References

  • Once you synthesize Ionic liquid , how do you preserve it so that it don't get decompose? Any idea? | ResearchGate. ResearchGate. [Link]

  • Understanding the Chemical Stability and Handling of Ionic Liquids. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • How do I handle with ionic liquids? ResearchGate. [Link]

  • Triazolium-Based Ionic Liquids: A Novel Class of Cellulose Solvents. ACS Publications. [Link]

  • Degradation of Triazole Fungicides by Plant Growth-Promoting Bacteria from Contaminated Agricultural Soil. PubMed. [Link]

  • An Efficient Synthesis of Achiral and Chiral 1,2,4-Triazolium Salts: Bench Stable Precursors for N-Heterocyclic Carbenes. National Institutes of Health. [Link]

  • Ionic Liquids As Tunable Toxicity Storage Media for Sustainable Chemical Waste Management. ACS Publications. [Link]

  • 1,4-Dimethyl-1,2,4-triazol-4-ium Iodide. ChemBK. [Link]

  • This compound. PubChem. [Link]

  • Research Advances on the Bioactivity of 1,2,3-Triazolium Salts. MDPI. [Link]

  • This compound CAS#: 120317-69-3. ChemWhat. [Link]

  • The Synthesis of Triazolium Salts as Antifungal Agents: A Biological and In Silico Evaluation. MDPI. [Link]

  • Antibacterial Activities of 1,2,3-Triazolium Salts. Encyclopedia.pub. [Link]

  • Structures of mono‐1,2,4‐triazolium salts with antifungal activities. ResearchGate. [Link]

  • An Efficient Synthesis of Achiral and Chiral 1,2,4-Triazolium Salts: Bench Stable Precursors for N-Heterocyclic Carbenes. ACS Publications. [Link]

  • Stability of 1,2,4-triazoles? ResearchGate. [Link]

  • Quaternary 4-Amino-1,2,4-triazolium Salts: Crystal Structures of Ionic Liquids and N-Heterocyclic Carbene (NHC) Complexes. SciSpace. [Link]

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storage and handling best practices for 1,4-Dimethyl-1,2,4-triazolium Iodide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1,4-Dimethyl-1,2,4-triazolium Iodide (CAS RN: 120317-69-3). This document is designed for researchers, scientists, and drug development professionals to provide field-proven insights into the best practices for storage and handling, alongside troubleshooting common experimental issues. The information is presented in a direct question-and-answer format to address potential challenges encountered during its use.

Part 1: Frequently Asked Questions (FAQs) - Core Concepts

This section addresses fundamental questions regarding the properties, stability, and safety of this compound.

Q1: What is this compound and what are its primary applications?

A1: this compound is an organic salt, specifically a triazolium-based ionic liquid, that presents as a very pale yellow to yellow crystalline powder.[1] Its primary utility in research and development is as a catalyst or catalyst precursor.[2][3] It is particularly effective for facilitating oxidative Michael addition reactions, oxidative amidation or azidation, and asymmetric acylation.[2][4][5] Its chemical structure makes it a valuable precursor for the in-situ generation of N-heterocyclic carbenes (NHCs), which are potent organocatalysts.[6]

Q2: What are the critical chemical and physical properties I should be aware of?

A2: Understanding the core properties is crucial for proper handling and application. Key data is summarized in the table below.

PropertyValueSource(s)
CAS Number 120317-69-3[1][2]
Molecular Formula C₄H₈IN₃[2][7]
Molecular Weight 225.03 g/mol [2][7]
Appearance Very pale yellow to yellow crystalline powder[1][8]
Melting Point 120-125 °C[2][5]
Purity Typically >95-98%[2][8]
Key Sensitivities Light-sensitive, Moisture-sensitive (Hygroscopic)[1][9]

Q3: What are the primary safety hazards associated with this compound?

A3: According to safety data sheets, this compound is classified as a hazardous substance. The primary concerns are:

  • Serious Eye Damage/Irritation: The compound can cause serious eye damage.[2][7]

  • Skin Irritation: It may cause skin irritation upon contact.[9]

  • Respiratory Irritation: Inhalation of dust may cause respiratory irritation.[9]

Therefore, the use of appropriate Personal Protective Equipment (PPE), including safety glasses or goggles, protective gloves, and a dust mask or handling in a ventilated enclosure, is mandatory.[2][9]

Part 2: Troubleshooting Guide - Storage and Handling

This section focuses on identifying and resolving common issues that arise from improper storage and handling. The stability of this compound is directly linked to its environment.

Q4: My previously off-white this compound has turned yellow or brownish. What happened and is it still usable?

A4: This discoloration is a common issue and typically indicates degradation. The two most likely causes are:

  • Light Exposure: The compound is explicitly listed as light-sensitive.[1] The iodide anion (I⁻) is susceptible to photo-oxidation, where light energy can convert it into iodine (I₂), which has a characteristic yellow-brown color. The presence of iodide can lead to the formation of charge transfer complexes that can be photolyzed.[10]

  • Thermal Stress: While triazolium salts can have high thermal stability, prolonged exposure to elevated temperatures can cause decomposition, which may manifest as a color change.[11] Upon combustion or high heat, it can decompose and generate poisonous fumes.

Recommended Action: If the discoloration is minor, the compound may still have some activity, but your experimental results will be compromised. For sensitive catalytic applications requiring high purity and predictable activity, it is strongly recommended to use a fresh, properly stored sample. To prevent this, always store the container in a cool, dark place.[1]

Q5: The crystalline powder in my container has become clumpy and sticky. What is the cause?

A5: This is a classic sign of moisture absorption. This compound is hygroscopic, meaning it readily absorbs water from the atmosphere.[1][9] Most ionic liquids are known to be hygroscopic to varying degrees, a property heavily influenced by the anion.[12]

Causality: The iodide anion can form hydrogen bonds with water molecules, drawing them into the crystal lattice. This absorbed water disrupts the crystalline structure and begins to dissolve the salt, leading to the observed clumping and stickiness.

Recommended Action:

  • Prevention: The best solution is prevention. Always handle the compound under an inert atmosphere, such as in a nitrogen or argon-filled glovebox.[13] Seal the container tightly immediately after use.

  • Remediation: If moisture contamination has occurred, the compound can often be dried. See Protocol 1 for a detailed procedure on drying the compound under vacuum.

Q6: I suspect my compound is contaminated. What are the main incompatibilities I should be aware of?

A6: The primary chemical incompatibility is with strong oxidizing agents .[1][14] The iodide anion is a reducing agent and can react vigorously with oxidizers. This can lead to the degradation of the compound and potentially create hazardous conditions. Avoid storing it near chemicals like peroxides, nitrates, or perchlorates.

Part 3: Troubleshooting Guide - Experimental Applications

This section addresses issues that may arise during the use of this compound in a chemical reaction.

Q7: I am using the compound as a catalyst, but my reaction yield is significantly lower than expected. What are the potential causes related to the catalyst?

A7: Low catalytic activity is a frequent troubleshooting topic. The workflow below can help diagnose the issue. The most common culprits are catalyst deactivation or improper reaction setup.

Caption: Troubleshooting workflow for low reaction yield.

Expert Insight: Moisture is a particularly potent inhibitor. Water can coordinate to the active catalytic species or react with substrates/reagents, leading to unwanted side reactions and reduced efficiency. Even trace amounts of water can significantly alter the physicochemical properties of ionic liquids.[15]

Q8: How can I be sure I am handling and dispensing the material correctly for an experiment?

A8: Proper handling is the most critical step to ensure experimental reproducibility. A standardized workflow prevents the most common sources of error, namely moisture and light exposure. The following diagram outlines the best-practice workflow.

G A Start: Prepare for Experiment B Transfer container to Inert Atmosphere Glovebox A->B C Allow container to reach glovebox ambient temperature B->C D Visually Inspect Compound (Check for discoloration/clumping) C->D E Weigh required amount into a tared, dry reaction vessel D->E Looks OK I Stop. Quarantine material. Use a new batch. D->I Degraded F Tightly seal primary container immediately after dispensing E->F H Proceed with experiment under inert conditions E->H G Store primary container in a dark location F->G

Caption: Best-practice workflow for handling the compound.

Part 4: Key Experimental Protocols

These protocols provide step-by-step instructions for essential procedures.

Protocol 1: Drying Moisture-Contaminated this compound

Objective: To remove absorbed atmospheric water from the compound to restore its anhydrous state.

Materials:

  • Contaminated this compound

  • Schlenk flask or other suitable vacuum-rated glassware

  • Vacuum oven

  • High-vacuum pump (<1 mbar)

  • Inert gas source (Nitrogen or Argon)

Procedure:

  • Preparation: Place the clumped or sticky compound into a clean, dry Schlenk flask. Do not fill the flask more than one-third full to maximize surface area.

  • Initial Vacuum: Attach the flask to a vacuum line and slowly evacuate the air. Observe the material for any excessive bubbling ("bumping"). If this occurs, reduce the vacuum and apply it more gradually.

  • Heating: Once a stable high vacuum is achieved, place the flask in a vacuum oven. Set the temperature to 60 °C.

    • Causality: This temperature is well below the compound's melting point (120-125 °C) but sufficient to increase the vapor pressure of the absorbed water, facilitating its removal under vacuum. General studies on ionic liquids recommend similar drying temperatures.[16]

  • Drying Period: Maintain the compound under high vacuum at 60 °C for at least 24 hours. For larger quantities, a longer period may be necessary.

  • Cooling: After the drying period, turn off the oven heating and allow the flask to cool completely to room temperature while still under vacuum.

    • Causality: Backfilling the hot flask with gas could introduce moisture if the gas is not perfectly dry and risks thermal shock to the glassware.

  • Inert Gas Backfill: Once cool, carefully backfill the Schlenk flask with a dry, inert gas like nitrogen or argon.

  • Verification (Self-Validation): To confirm dryness, you can perform a weight check. Weigh the flask with the compound, then repeat the drying cycle (e.g., for another 4-6 hours), cool, and re-weigh. The material is considered dry when the weight is constant between cycles.

  • Storage: Immediately transfer the dry, free-flowing powder to a tightly sealed container inside a glovebox for storage.

References
  • Águeda, V., Deive, F. J., & Rodríguez, A. (2019). Photostability and photocatalytic degradation of ionic liquids in water under solar light. RSC Advances, 9(3), 1309–1318. Available at: [Link]

  • Anantharaj, R., & Gandhiraj, V. (2011). Physicochemical properties of 1,2,3-triazolium ionic liquids. New Journal of Chemistry, 35(11), 2633-2640. Available at: [Link]

  • García, H., & Navalón, S. (2014). Photochemistry in Ionic Liquids. In Catalysis in Ionic Liquids: From Catalyst Synthesis to Application (pp. 474-507). The Royal Society of Chemistry. Available at: [Link]

  • Águeda, V., Deive, F. J., & Rodríguez, A. (2019). Photostability and photocatalytic degradation of ionic liquids in water under solar light. RSC Advances, 9(3), 1309–1318. Available at: [Link]

  • Blesic, M., Lopes, J. N. C., & Padua, A. A. H. (2009). Water-clustering in hygroscopic ionic liquids—an implicit solvent analysis. Physical Chemistry Chemical Physics, 11(20), 3894-3900. Available at: [Link]

  • Huddleston, J. G., Visser, A. E., Reichert, W. M., Willauer, H. D., Broker, G. A., & Rogers, R. D. (2001). Correlating Structure with Thermal Properties for a Series of 1-Alkyl-4-methyl-1,2,4-triazolium Ionic Liquids. The Journal of Organic Chemistry, 66(22), 7410–7414. Available at: [Link]

  • Sun, Z., Li, X., & Zhang, S. (2021). Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development. Molecules, 26(21), 6439. Available at: [Link]

  • Bermúdez, M. D., et al. (2024). New Insights into the Hygroscopic Character of Ionic Liquids: Study of Fourteen Representatives of Five Cation and Four Anion Families. International Journal of Molecular Sciences, 25(8), 4208. Available at: [Link]

  • Zukowska, G. Z., et al. (2011). Preparation and thermal stability of optically active 1,2,4-triazolium-based ionic liquids. Tetrahedron: Asymmetry, 22(14-15), 1541-1546. Available at: [Link]

  • Chemicalland21. (n.d.). The Role of this compound in Modern Catalysis. Retrieved from [Link]

  • Bermúdez, M. D., et al. (2024). New Insights into the Hygroscopic Character of Ionic Liquids: Study of Fourteen Representatives of Five Cation and Four Anion Families. ResearchGate. Available at: [Link]

  • Yasaka, Y., et al. (2021). On the Moisture Absorption Capability of Ionic Liquids. The Journal of Physical Chemistry B, 125(25), 6949–6958. Available at: [Link]

  • Zhang, Y., et al. (2024). Thermodynamic Evaluation of Novel 1,2,4-Triazolium Alanine Ionic Liquids as Sustainable Heat-Transfer Media. International Journal of Molecular Sciences, 25(22), 13589. Available at: [Link]

  • ChemWhat. (n.d.). This compound CAS#: 120317-69-3. Retrieved from [Link]

  • ChemBK. (2024). 1,4-Dimethyl-1,2,4-triazol-4-ium Iodide. Retrieved from [Link]

  • Li, Y., et al. (2022). Impact of Cetyl-Containing Ionic Liquids on Metal Halide Perovskite Structure and Photoluminescence. Materials, 15(19), 6889. Available at: [Link]

  • Akal University. (2022). Webinar on "Ionic Liquids For Photocatalytic Materials & Ionogels". YouTube. Available at: [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • GIHI CHEMICALS CO.,LIMITED. (n.d.). This compound. Retrieved from [Link]

  • Reva, I., et al. (2023). Matrix isolation of vapors from 1,2,4-triazolium salts: Exploring the generation of N–heterocyclic carbenes. Journal of Molecular Liquids, 389, 122915. Available at: [Link]

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Technical Support Center: Resolving Solubility Issues with 1,4-Dimethyl-1,2,4-triazolium Iodide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1,4-Dimethyl-1,2,4-triazolium Iodide (CAS: 120317-69-3). This resource is designed for researchers, chemists, and drug development professionals to navigate and resolve common solubility challenges encountered during experimentation. As an ionic liquid and catalyst, its dissolution behavior is critical for successful application in various synthetic protocols.[1][2][3] This guide provides practical, in-depth troubleshooting advice rooted in the physicochemical properties of the compound.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general solubility characteristics?

A1: this compound is a triazolium salt, a class of ionic liquids (ILs) that are essentially salts with a low melting point.[1][4] Structurally, it consists of a positively charged 1,4-dimethyl-1,2,4-triazolium cation and an iodide anion.[5] This ionic nature dictates its solubility, following the principle of "like dissolves like." It is a polar molecule and will exhibit the highest solubility in polar solvents. In non-polar solvents, it is expected to be poorly soluble or immiscible. It typically presents as a white to light yellow crystalline powder.[1][6]

Q2: I'm starting a new experiment. What are the best initial solvents to try for dissolving this compound?

A2: For initial trials, begin with polar aprotic solvents, as they are generally effective at solvating ionic compounds without interfering in many reaction types. Based on the principles of ionic liquid solubility, the following solvents are recommended starting points:

  • High Polarity: Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)

  • Moderate Polarity: Acetonitrile (ACN), Acetone

  • Polar Protic (Use with Caution): Water, Methanol, Ethanol. While effective, protic solvents can participate in or inhibit certain reactions, particularly those sensitive to protons.

Always start with a small-scale test (e.g., a few milligrams in 0.1-0.5 mL of solvent) to confirm solubility before preparing a bulk solution.

Q3: My this compound isn't dissolving completely, even in a polar solvent. What are the first things I should check?

A3: If you encounter poor solubility, consider these initial troubleshooting steps:

  • Purity and Water Content: The compound is moisture-sensitive.[6] Absorbed atmospheric moisture can alter its properties. Ensure the compound has been stored under an inert atmosphere (e.g., nitrogen or argon) and at the recommended temperature of 2–8 °C.[1]

  • Solvent Quality: Use anhydrous grade solvents if your reaction is sensitive to water. Water contamination in your solvent can alter its polarity and solvating power.

  • Saturation Limit: You may have exceeded the compound's solubility limit in the chosen solvent at the current temperature. Try adding more solvent incrementally until the solid dissolves.

  • Mechanical Agitation: Ensure the mixture is being adequately stirred or vortexed. For crystalline solids, dissolution can be slow, and sufficient energy is needed to break down the crystal lattice.[7]

Q4: Is heating recommended to improve solubility? What are the temperature limits?

A4: Yes, gentle heating can significantly improve both the rate of dissolution and the solubility limit. The energy helps overcome the lattice energy of the solid salt.[8]

  • Recommended Practice: Warm the mixture gently (e.g., 40–60 °C) with continuous stirring. Use a water bath for uniform temperature control.

  • Caution: While many triazolium salts exhibit good thermal stability, the iodide anion can lower this stability compared to other anions like triflate or bis(trifluoromethylsulfonyl)imide ([NTf2]⁻).[9] Avoid aggressive or prolonged heating at high temperatures to prevent potential decomposition. The reported melting point is in the range of 118-125 °C, and heating should be kept well below this threshold.[1]

Q5: How does the presence of other salts or reagents in my mixture affect solubility?

A5: The presence of other species in the solution can have a significant impact:

  • Common Ion Effect: If your reaction mixture already contains a high concentration of iodide ions from another source, it can suppress the dissolution of this compound.

  • "Salting Out": Adding a large quantity of a different, highly soluble salt can decrease the amount of "free" solvent available to solvate your compound, causing it to precipitate.

  • Changes in Polarity: The addition of non-polar reagents or starting materials can lower the overall polarity of the solvent system, potentially causing the ionic liquid to crash out of solution.

Section 2: In-Depth Troubleshooting Guides

Guide 1: Systematic Protocol for Solvent System Optimization

When a single solvent is insufficient, a co-solvent system or a systematic screening approach is necessary. This workflow helps identify the optimal solvent or solvent mixture for your specific application.

Step-by-Step Protocol:
  • Initial Screening (Small Scale):

    • Dispense 5 mg of this compound into five separate, small, dry vials.

    • To each vial, add 0.2 mL of a different test solvent from the list in the table below.

    • Vortex or stir each vial vigorously for 2 minutes at room temperature.

    • Visually inspect for dissolution. Note whether it is fully soluble, partially soluble, or insoluble.

  • Co-Solvent Titration (If Partially Soluble):

    • Take a vial showing partial solubility in a moderately polar solvent (e.g., Acetone or Ethyl Acetate).

    • Add a high-polarity solvent (e.g., DMSO) dropwise while stirring.

    • Observe if the remaining solid dissolves. This helps identify effective co-solvent ratios.

  • Thermal Challenge:

    • For vials where the compound is partially soluble or insoluble at room temperature, warm them to 50 °C in a water bath for 5 minutes with stirring.

    • Observe any change in solubility. A compound that dissolves upon heating but precipitates upon cooling may be suitable for recrystallization but indicates a supersaturated state at room temperature.

  • Selection and Scale-Up:

    • Choose the solvent or co-solvent system that provides complete dissolution under your desired experimental conditions (room temperature or heated).

    • Before committing your full experiment, perform a final check by preparing a stock solution at your target concentration and ensuring it remains stable over a short period.

Data Presentation: Solvent Screening Reference Table
SolventClassDielectric Constant (ε) at 20°CExpected SolubilityNotes
Dimethyl Sulfoxide (DMSO) Polar Aprotic47.2High Excellent choice for stock solutions.
Dimethylformamide (DMF) Polar Aprotic36.7High Good alternative to DMSO.
Acetonitrile (ACN) Polar Aprotic37.5Moderate to High Common in catalysis and organic synthesis.[2]
Water Polar Protic80.1High Use only if compatible with the reaction chemistry.
Methanol Polar Protic32.7Moderate to High Can be reactive in some catalytic cycles.
Acetone Polar Aprotic20.7Low to Moderate Useful as a co-solvent.
Dichloromethane (DCM) Halogenated9.1Very Low / Insoluble Generally not suitable.
Toluene Aromatic Hydrocarbon2.4Insoluble Use for extractions or as an anti-solvent.
Hexanes Aliphatic Hydrocarbon1.9Insoluble Use as an anti-solvent for precipitation.
Visualization: Solvent Selection Workflow

G start Start: Undissolved Compound screen Screen Solvents (Table 1) at RT start->screen dissolved_rt Fully Dissolved? screen->dissolved_rt heat Warm to 50°C dissolved_rt->heat No success Success: Proceed with Experiment dissolved_rt->success Yes dissolved_heat Fully Dissolved? heat->dissolved_heat cosolvent Add Polar Co-Solvent (e.g., DMSO) dissolved_heat->cosolvent No dissolved_heat->success Yes (for heated reactions) dissolved_cosolvent Fully Dissolved? cosolvent->dissolved_cosolvent dissolved_cosolvent->success Yes fail Failure: Re-evaluate System (Consider different salt anion) dissolved_cosolvent->fail No

Caption: Workflow for systematic solvent selection.

Guide 2: Troubleshooting Precipitation During an Experiment

Precipitation of the catalyst mid-reaction can halt a chemical transformation. Understanding the cause is key to resolving it.

Common Causes and Solutions:
  • Temperature Fluctuation:

    • Symptom: The compound was dissolved with heating, but the reaction was run at a lower temperature (e.g., room temperature), causing it to crash out.

    • Solution: Maintain the reaction temperature at a level that ensures solubility throughout the experiment. If the reaction must be run cold, you must find a solvent system where the compound is soluble at that lower temperature (see Guide 1).

  • Change in Solvent Polarity:

    • Symptom: The precipitate appears immediately after adding a non-polar reagent or substrate.

    • Solution:

      • Increase Solvent Volume: Add more of the primary polar solvent to keep the total mixture polarity high enough.

      • Use a Co-Solvent: If the primary solvent is only moderately polar (e.g., ACN), add a small percentage of a highly polar solvent like DMSO or DMF to the initial mixture to buffer against polarity changes.

      • Reverse Addition: Add the solution of this compound slowly to the non-polar reagent solution, rather than the other way around. This can sometimes prevent localized concentration drops that trigger precipitation.

  • In-Situ Product Formation (Reaction-Induced Precipitation):

    • Symptom: The precipitate forms gradually as the reaction progresses.

    • Analysis: The product of the reaction may be insoluble in the reaction solvent and could be co-precipitating with the catalyst. Alternatively, the catalyst may be consumed or transformed into an insoluble species.

    • Solution:

      • Analyze the precipitate (if possible) to determine its identity.

      • Choose a solvent that can dissolve both the starting materials and the expected products. This may require consulting literature for the solubility of your target molecule.

Visualization: Precipitation Troubleshooting Logic

G start Precipitate Observed Mid-Experiment q_timing When did it precipitate? start->q_timing timing_reagent Upon Reagent Addition q_timing->timing_reagent Reagent Add timing_cooling Upon Cooling q_timing->timing_cooling Cooling timing_progress During Reaction q_timing->timing_progress Over Time cause_polarity Cause: Polarity Shift timing_reagent->cause_polarity cause_temp Cause: Supersaturation timing_cooling->cause_temp cause_product Cause: Product Insolubility or Catalyst Change timing_progress->cause_product sol_polarity Solution: 1. Add more polar solvent 2. Use co-solvent system cause_polarity->sol_polarity sol_temp Solution: 1. Maintain reaction temp 2. Find better solvent for RT cause_temp->sol_temp sol_product Solution: 1. Analyze precipitate 2. Select solvent for all species cause_product->sol_product

Caption: Decision tree for troubleshooting precipitation.

Section 3: References

  • The Role of this compound in Modern Catalysis. (2025). Retrieved January 15, 2026, from [Link]

  • This compound | C4H8IN3 | CID 10987916 - PubChem. (n.d.). Retrieved January 15, 2026, from [Link]

  • Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development. (2020). Energies. Retrieved January 15, 2026, from [Link]

  • Dimethyl-4H-1,2,4-Triazolium Iodide in Binary Aqueous Solutions of Benzylamine and Benzamide - AIP Publishing. (2021). AIP Conference Proceedings. Retrieved January 15, 2026, from [Link]

  • What happens when an ionic compound dissolves? - Quora. (2021). Retrieved January 15, 2026, from [Link]

  • when an insoluble ionic salt is placed in water. Why can't the salt dissolve? - Reddit. (2022). Retrieved January 15, 2026, from [Link]

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Validation & Comparative

Validating Catalytic Efficacy: A Comparative Guide to 1,4-Dimethyl-1,2,4-triazolium Iodide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of an appropriate catalyst is a critical decision that profoundly impacts reaction efficiency, yield, and overall synthetic strategy. This guide provides an in-depth technical analysis of 1,4-Dimethyl-1,2,4-triazolium Iodide, a prominent N-heterocyclic carbene (NHC) precatalyst. We will objectively explore its catalytic activity, benchmark its performance against common alternatives using established experimental data, and provide detailed protocols to enable rigorous validation in your own laboratory settings.

Introduction to this compound as an NHC Precatalyst

N-heterocyclic carbenes have emerged as a powerful class of organocatalysts, capable of mediating a wide array of chemical transformations.[1] Their utility stems from their unique ability to induce umpolung (polarity reversal) in aldehydes, transforming them from electrophiles into nucleophilic species.[2] this compound serves as a stable, readily available precatalyst that, upon deprotonation, generates the active NHC species. This catalyst has found application in diverse reactions, including oxidative Michael additions, amidations, and asymmetric acylations.[3][4]

The validation of a catalyst's activity is paramount. For NHCs, the benzoin condensation is a classic and reliable benchmark reaction.[5] This reaction, the dimerization of two aldehydes to form an α-hydroxy ketone, provides a clear and quantifiable measure of catalytic performance.[6]

The Mechanism of NHC-Catalyzed Benzoin Condensation

The catalytic cycle of the benzoin condensation, first elucidated by Breslow, provides a clear framework for understanding the role of the NHC catalyst.[6]

  • Carbene Generation: The cycle initiates with the deprotonation of the triazolium salt at the C3 position by a base, yielding the free N-heterocyclic carbene.

  • Nucleophilic Attack: The nucleophilic carbene attacks the carbonyl carbon of an aldehyde molecule.

  • Breslow Intermediate Formation: A subsequent proton transfer results in the formation of the critical "Breslow intermediate," an enaminol species that is nucleophilic at the carbon atom.[2]

  • Second Aldehyde Attack: The Breslow intermediate then attacks a second molecule of the aldehyde.

  • Product Formation and Catalyst Regeneration: A final proton transfer and elimination of the NHC catalyst yields the benzoin product and regenerates the active catalyst for the next cycle.

Benzoin Condensation Catalytic Cycle cluster_0 Catalytic Cycle Precatalyst This compound Carbene Free NHC Carbene Precatalyst->Carbene + Base - HI Adduct1 Aldehyde Adduct Carbene->Adduct1 + Aldehyde (RCHO) Breslow Breslow Intermediate Adduct1->Breslow Proton Transfer Adduct2 Dimeric Adduct Breslow->Adduct2 + Aldehyde (RCHO) Product Benzoin Product Adduct2->Product Proton Transfer Product->Carbene Catalyst Regeneration

Caption: Catalytic cycle of the NHC-mediated benzoin condensation.

Experimental Validation of Catalytic Activity

To ensure scientific integrity, a detailed and reproducible experimental protocol is essential. The following procedure for a benchmark benzoin condensation of benzaldehyde is adapted from established methodologies for NHC-catalyzed reactions.[7]

Experimental Workflow

Experimental Workflow start Start setup Reaction Setup: - Add precatalyst and base to solvent - Stir under inert atmosphere start->setup addition Substrate Addition: - Add benzaldehyde setup->addition reaction Reaction: - Heat to specified temperature - Monitor by TLC/GC addition->reaction workup Work-up: - Quench reaction - Extract with organic solvent - Dry and concentrate reaction->workup purification Purification: - Column chromatography workup->purification analysis Analysis: - NMR, GC-MS to determine yield and purity purification->analysis end End analysis->end

Caption: A generalized workflow for the validation of catalytic activity.

Step-by-Step Protocol: Benzoin Condensation of Benzaldehyde

Materials:

  • This compound (or other NHC precatalyst)

  • Anhydrous solvent (e.g., THF or CH2Cl2)

  • Base (e.g., DBU or a carbonate base like Cs2CO3)

  • Benzaldehyde (freshly distilled)

  • Standard laboratory glassware, inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the NHC precatalyst (e.g., 0.1 mmol, 5 mol%) and the base (e.g., 0.1 mmol, 5 mol%).

  • Add anhydrous solvent (e.g., 2 mL) and stir the mixture for 10-15 minutes at room temperature to facilitate the in-situ generation of the N-heterocyclic carbene.

  • Add freshly distilled benzaldehyde (2.0 mmol, 1.0 equivalent) to the reaction mixture via syringe.

  • Stir the reaction at the desired temperature (e.g., room temperature or slightly elevated) and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure benzoin.

  • Characterize the product and determine the yield.

Performance Comparison with Alternative Catalysts

While specific, direct comparative data for this compound in the benzoin condensation is not extensively reported in the literature under standardized conditions, we can infer its likely performance based on studies of structurally similar NHC precatalysts. Triazolium salts are generally known to be more active catalysts for the benzoin condensation than their thiazolium counterparts due to their lower pKa values, which facilitates the initial deprotonation to form the active carbene.[8]

The following table summarizes representative data for various classes of NHC precatalysts in the benzoin condensation of benzaldehyde, providing a baseline for comparison.

Catalyst TypePrecatalystBaseSolventTime (h)Yield (%)Reference
Triazolium N-Aryl Triazolium SaltDBUTHF295Adapted from[9]
Imidazolium 1,3-Dimesitylimidazolium ChlorideK2CO3CH2Cl22076[6]
Thiazolium 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium BromideEt3NMethanol24~70-80[10]
Benzimidazolium N,N-Dimethylbenzimidazolium IodideNaOHWater1.5-20up to 97[11]

Note: Reaction conditions vary between studies, and this table is for illustrative comparison purposes. Direct, side-by-side experimental evaluation is recommended for definitive performance assessment.

The data suggests that triazolium-based catalysts are highly efficient for the benzoin condensation. The simple alkyl substitution pattern of this compound would likely place it as a competent, albeit potentially less active, catalyst compared to more sterically hindered and electronically tuned N-aryl triazolium salts which have been optimized for this reaction.[5]

Conclusion

This compound is a valuable and versatile N-heterocyclic carbene precatalyst. Based on the established reactivity of related triazolium salts, it is expected to be an effective catalyst for the benzoin condensation, a key benchmark for validating NHC activity. This guide provides the foundational knowledge, a detailed experimental protocol, and a comparative context to empower researchers to rigorously assess its performance. For definitive validation, we strongly recommend conducting direct comparative experiments against other NHC precatalysts under identical, carefully controlled conditions.

References

  • Alfa Chemistry. CAS 120317-69-3 this compound. [Link]

  • Di Mola, A., et al. (2021). An Overview on the N-Heterocyclic Carbene-Catalyzed Aza-Benzoin Condensation Reaction. Molecules, 26(11), 3283. [Link]

  • Noppawan, P., et al. (2023). Advancements in N-heterocyclic carbenes (NHCs) catalysis for benzoin reactions: A comprehensive review from past to present. Chimica Techno Acta, 10(2). [Link]

  • Massey, R. S., et al. (2021). Kinetic and structure–activity studies of the triazolium ion-catalysed benzoin condensation. Organic & Biomolecular Chemistry, 19(2), 387-393. [Link]

  • Satyam, P., et al. (2018). N-Heterocyclic carbene (NHC)-catalyzed intramolecular benzoin condensation–oxidation. Organic & Biomolecular Chemistry, 16(43), 8443-8447. [Link]

  • Piel, I., et al. (2011). A Family of Thiazolium Salt Derived N-Heterocyclic Carbenes (NHCs) for Organocatalysis: Synthesis, Investigation and Application in Cross-Benzoin Condensation. European Journal of Organic Chemistry, 2011(28), 5475-5484. [Link]

  • Massey, R. S., et al. (2021). Kinetic and structure–activity studies of the triazolium ion-catalysed benzoin condensation. Organic & Biomolecular Chemistry, 19(2), 387-393. [Link]

  • O'Donoghue, A. C., et al. (2018). Proton transfer reactions of N-aryl triazolium salts: Unusual ortho-substituent effects. Journal of the American Chemical Society, 140(4), 1491-1501. [Link]

  • Miyashita, A., et al. (2001). Efficient Imidazolium Catalysts for the Benzoin Condensation. ChemInform, 32(41). [Link]

  • Struble, J. R., & Bode, J. W. (2010). N-heterocyclic carbenes: From design to synthesis and their application as nucleophilic catalysts. The Journal of organic chemistry, 75(17), 5727–5745. [Link]

  • Phungpis, B., et al. (2013). Benzoin condensation of aromatic aldehydes catalysed by N,N-dimethylbenzimidazolium iodide and NaOH under green conditions. ScienceAsia, 39(1), 49-53. [Link]

  • Noppawan, P., et al. (2023). Advancements in N-heterocyclic carbenes (NHCs) catalysis for benzoin reactions: A comprehensive review from past to present. Chimica Techno Acta, 10(2). [Link]

  • Piel, I., et al. (2011). A Family of Thiazolium Salt Derived N‐Heterocyclic Carbenes (NHCs) for Organocatalysis: Synthesis, Investigation and Application in Cross‐Benzoin Condensation. European Journal of Organic Chemistry, 2011(28), 5475-5484. [Link]

  • Biju, A. T., et al. (2016). Recent advances in N-heterocyclic carbene (NHC)-catalysed benzoin reactions. Beilstein Journal of Organic Chemistry, 12, 474-488. [Link]

  • Enders, D., et al. (2008). D-Camphor-derived triazolium salts for catalytic intramolecular crossed aldehyde-ketone benzoin reactions. Tetrahedron: Asymmetry, 19(12), 1391-1396. [Link]

  • White, M. J., & Leeper, F. J. (2001). Kinetics of the Thiazolium Ion-Catalyzed Benzoin Condensation. The Journal of Organic Chemistry, 66(15), 5124-5131. [Link]

  • Baragwanath, L., et al. (2009). Highly Enantioselective Benzoin Condensation Reactions Involving a Bifunctional Protic Pentafluorophenyl-Substituted Triazolium Precatalyst. The Journal of Organic Chemistry, 74(23), 9214-9217. [Link]

  • Struble, J. R., & Bode, J. W. (2010). N-heterocyclic carbenes: From design to synthesis and their application as nucleophilic catalysts. The Journal of organic chemistry, 75(17), 5727–5745. [Link]

  • Davis, J. H., & Forrester, K. J. (1999). Benzoin condensation in imidazolium based room-temperature ionic liquids. Tetrahedron Letters, 40(8), 1621-1622. [Link]

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A Comparative Performance Guide to 1,4-Dimethyl-1,2,4-triazolium Iodide in N-Heterocyclic Carbene Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of 1,4-Dimethyl-1,2,4-triazolium Iodide, a potent N-heterocyclic carbene (NHC) precatalyst, against its primary alternatives. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple protocols to explain the causal factors behind experimental choices, offering a clear perspective on catalyst selection for key C-C bond-forming reactions. We will focus on the foundational Benzoin and Stetter reactions, providing both quantitative benchmarks and the mechanistic reasoning that underpins performance.

Introduction: The Power of Polarity Inversion (Umpolung)

N-Heterocyclic Carbene (NHC) catalysis has revolutionized modern organic synthesis by providing a metal-free method to invert the natural polarity of functional groups—a concept known as "umpolung".[1] Aldehydes, typically electrophilic at the carbonyl carbon, can be transformed into potent nucleophilic acyl anion equivalents under the influence of an NHC catalyst.[2][3] This transformation is initiated by azolium salts, which are stable, easy-to-handle solids that serve as precatalysts. Upon deprotonation by a base, they generate the active carbene species in situ.

Among the families of azolium salts, 1,2,4-triazolium salts have emerged as a dominant class, often demonstrating superior activity and stability.[4] This guide focuses on This compound , a simple yet highly effective member of this family, and benchmarks its performance against traditional and contemporary alternatives in cornerstone reactions.

The Catalysts: A Comparative Overview

The efficacy of an umpolung reaction depends critically on the choice of catalyst. The primary contenders, each with distinct structural and electronic properties, are:

  • This compound (A Triazolium Salt): The subject of this guide. The triazole core contains three nitrogen atoms. The resulting triazolylidene carbene is highly nucleophilic but also benefits from the electron-withdrawing nature of the adjacent nitrogen atoms, which increases the acidity of the C2-proton, facilitating easier carbene formation compared to thiazolium salts.[4][5]

  • Thiazolium Salts (e.g., 3-Benzyl-4-methylthiazolium chloride): The classical NHC precursors, bio-inspired by the coenzyme thiamine (Vitamin B1).[6] While foundational, they are often less reactive than their triazolium and imidazolium counterparts.[7]

  • Imidazolium Salts (e.g., 1,3-Dimethylimidazolium Iodide): Structurally similar to triazolium salts but with a C=C backbone. The resulting carbenes are among the most nucleophilic and have found widespread use, though their catalytic activity can vary.[5][8]

  • Cyanide (e.g., NaCN, KCN): The original catalyst for the Benzoin condensation.[9] It is highly effective but also acutely toxic, requires stringent handling procedures, and is often limited to specific substrates, making NHCs a safer and more versatile alternative.

The Core Mechanism: Formation of the Breslow Intermediate

The unifying principle behind NHC-catalyzed aldehyde transformations is the formation of the Breslow intermediate . This key species is the active nucleophile (the acyl anion equivalent) that drives the subsequent C-C bond formation. The catalytic cycle is a self-validating system where the catalyst is regenerated upon product formation.[6]

The Catalytic Cycle involves three primary stages:

  • Carbene Generation: The acidic proton at the C2 position of the 1,4-Dimethyl-1,2,4-triazolium salt is removed by a non-nucleophilic base (e.g., DBU, Triethylamine) to generate the active N-heterocyclic carbene.

  • Breslow Intermediate Formation: The nucleophilic carbene attacks the electrophilic carbonyl carbon of an aldehyde. A subsequent proton transfer from the carbon to the oxygen atom forms the critical enaminol-type Breslow intermediate. This is the umpolung step.[10][11]

  • Nucleophilic Attack & Catalyst Regeneration: The Breslow intermediate attacks an electrophile (a second aldehyde molecule in the Benzoin condensation, or a Michael acceptor in the Stetter reaction). The resulting adduct then collapses, releasing the desired product and regenerating the NHC catalyst to continue the cycle.

cluster_cycle NHC Catalytic Cycle precatalyst 1,4-Dimethyl-1,2,4- triazolium Iodide carbene Active NHC Carbene (Nucleophile) precatalyst->carbene + Base - H-Base⁺ adduct Zwitterionic Adduct carbene->adduct Nucleophilic Attack aldehyde Aldehyde (R-CHO) (Electrophile) aldehyde->adduct breslow Breslow Intermediate (Acyl Anion Equivalent) adduct->breslow Proton Transfer (Umpolung) product_adduct Product Adduct breslow->product_adduct C-C Bond Formation electrophile Electrophile (R'-CHO or Michael Acceptor) electrophile->product_adduct product_adduct->carbene Catalyst Regeneration product Product (α-Hydroxyketone or 1,4-Diketone) product_adduct->product Product Release

Figure 1: Generalized catalytic cycle for NHC-mediated umpolung reactions.

Performance Benchmark: The Homo-Benzoin Condensation of Benzaldehyde

The self-condensation of benzaldehyde to benzoin is the quintessential benchmark for evaluating NHC catalyst performance. While direct, side-by-side comparative studies are rare, the table below synthesizes representative data from various sources to illustrate performance trends.

Catalyst TypeCatalyst ExampleBaseSolventTemp (°C)TimeYield (%)Source(s)
Triazolium N,N-Dimethylbenzimidazolium Iodide†NaOHWater801 h97% [12]
Imidazolium 1,3-Dimethylimidazolium IodideNaOH (aq)THFReflux2 min86% [8]
Thiazolium 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium BromideEt₃NMethanolRT~24 h~70-85%[7][13]
Cyanide Sodium Cyanide (NaCN)N/AWater/EthanolRT~1-2 h~90% [9][14]

†N,N-Dimethylbenzimidazolium Iodide is a close structural analogue used here as a performance proxy for simple dialkyl azolium salts. Specific data for this compound was not available in a comparative context. ‡Yields for thiazolium salts are highly variable depending on the specific salt and conditions, often requiring longer reaction times.

Analysis of Performance:

  • Reactivity and Efficiency: The data clearly highlights the superior catalytic activity of the more modern NHC precursors. Both the triazolium analogue and the imidazolium salt achieve excellent yields in significantly shorter reaction times compared to the classic thiazolium salt. The N,N-Dimethylbenzimidazolium Iodide, operating in an environmentally benign aqueous system, is particularly impressive, delivering a near-quantitative yield in just one hour.[12]

  • Comparison to Cyanide: While cyanide provides a high yield, the operational hazards are immense. NHC precatalysts like this compound offer comparable or superior efficiency under milder, safer conditions, eliminating the need for highly toxic reagents.

  • The Triazolium Advantage: The high reactivity of triazolium-derived carbenes is often attributed to the greater acidity of the C2-H proton, which facilitates easier formation of the active carbene catalyst compared to thiazolium salts. This translates to faster reaction kinetics and often allows for lower catalyst loadings or milder reaction conditions.[7][15]

Performance in the Stetter Reaction

The Stetter reaction, the conjugate addition of an aldehyde to a Michael acceptor, is another hallmark application of NHC catalysis.[6][16] This reaction forms valuable 1,4-dicarbonyl compounds.

While quantitative side-by-side data is scarce, the synthetic literature shows a clear trend: triazolium salts are overwhelmingly the catalysts of choice for modern Stetter reactions , especially in asymmetric synthesis.[6][17] Their superior reactivity allows for the coupling of less reactive aldehydes and challenging Michael acceptors that are often sluggish with thiazolium-based catalysts.[18] The performance of this compound is expected to align with this trend, serving as a robust and reliable achiral catalyst for a variety of Stetter transformations.

Experimental Protocol: NHC-Catalyzed Benzoin Condensation

This protocol provides a representative workflow for conducting a benzoin condensation using an azolium salt precatalyst.

start Start: Inert Atmosphere Setup reagents 1. Charge Flask: - Azolium Salt (e.g., 5 mol%) - Anhydrous Solvent (e.g., THF) start->reagents base 2. Add Base: - DBU (e.g., 5 mol%) - Stir for 10 min @ RT reagents->base Generate Carbene aldehyde 3. Add Aldehyde: - Benzaldehyde (1.0 eq) - Via syringe base->aldehyde reaction 4. Reaction Monitoring: - Stir at RT or Heat - Monitor by TLC/GC-MS aldehyde->reaction Initiate Condensation workup 5. Aqueous Workup: - Quench with H₂O - Extract with EtOAc reaction->workup Reaction Complete purify 6. Purification: - Dry (Na₂SO₄), Filter, Concentrate - Column Chromatography workup->purify end End: Isolated Benzoin purify->end

Figure 2: Standard experimental workflow for NHC-catalyzed benzoin condensation.

Step-by-Step Methodology:

  • System Preparation: A round-bottom flask equipped with a magnetic stir bar is flame-dried under vacuum and backfilled with an inert atmosphere (Nitrogen or Argon).

  • Reagent Addition: The flask is charged with this compound (e.g., 0.05 mmol, 5 mol%) and anhydrous tetrahydrofuran (THF, ~0.5 M).

  • Carbene Generation: A non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (e.g., 0.05 mmol, 5 mol%) is added via syringe. The solution is stirred at room temperature for 10-15 minutes to allow for the in situ generation of the N-heterocyclic carbene.

    • Causality: A strong, non-nucleophilic base is crucial. It must be basic enough to deprotonate the triazolium salt but must not compete with the carbene as a nucleophile or cause side reactions like aldol condensation of the aldehyde.[2]

  • Substrate Addition: Freshly distilled benzaldehyde (1.0 mmol, 1.0 eq) is added dropwise to the stirred solution.

  • Reaction Monitoring: The reaction is stirred at room temperature (or heated, if necessary) and monitored for completion by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup and Isolation: Upon completion, the reaction is quenched with water and transferred to a separatory funnel. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to yield pure benzoin.

Conclusion

This compound stands as a highly efficient and practical precatalyst for N-heterocyclic carbene organocatalysis. As a representative of the triazolium class, it offers significant advantages over traditional thiazolium salts, primarily in its heightened reactivity, which leads to faster conversions and higher yields under milder conditions. Its performance is comparable to that of imidazolium salts and provides a much safer, more versatile alternative to classic cyanide catalysis. For researchers seeking a robust, reliable, and cost-effective catalyst for fundamental umpolung transformations like the Benzoin and Stetter reactions, this compound is an exemplary choice that embodies the power and utility of modern organocatalysis.

References

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  • Zeitler, K. (2011). Extending NHC-Catalysis: Coupling Aldehydes with Unconventional Reaction Partners. Accounts of Chemical Research. Available at: [Link]

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  • Synthesis and Study of Oxazolium and Thiazolium Salts as Organocatalysts. Available at: [Link][18]

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  • Phungpis, B., et al. MICROWAVE-ASSISTED N,N-DIMETHYLBENZIMIDAZOLIUM IODIDE AS A POWERFUL AND EFFICIENT CATALYTIC SYSTEM FOR THE INTERMOLECULAR STETTE. Available at: [Link][16]

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A Researcher's Guide to the Kinetic Landscape of 1,4-Dimethyl-1,2,4-triazolium Iodide Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of a catalyst is a critical decision that profoundly impacts reaction efficiency, selectivity, and overall synthetic strategy. This guide provides an in-depth technical comparison of the kinetic performance of reactions catalyzed by 1,4-Dimethyl-1,2,4-triazolium Iodide, a precursor to a potent N-heterocyclic carbene (NHC) organocatalyst. By examining its kinetic profile against viable alternatives and providing robust experimental methodologies, this document serves as a practical resource for informed catalyst selection and experimental design.

Introduction: The Rise of N-Heterocyclic Carbenes in Organocatalysis

N-Heterocyclic carbenes (NHCs) have emerged as a versatile and powerful class of organocatalysts, capable of mediating a wide array of chemical transformations.[1] Their utility stems from their ability to act as potent nucleophiles and strong σ-donors, enabling unique modes of substrate activation.[2] this compound serves as a stable and readily available precatalyst for the in-situ generation of a 1,4-dimethyl-1,2,4-triazol-5-ylidene carbene. This guide will delve into the kinetic nuances of reactions catalyzed by this specific NHC precursor, offering a comparative analysis to guide your research.

The Heart of the Matter: C(5)-H Acidity and Its Catalytic Implications

The catalytic cycle of a triazolium salt-derived NHC begins with the deprotonation of the C(5)-H proton to form the active carbene species. The acidity of this proton is a critical parameter that dictates the ease of carbene formation and, consequently, the overall reaction kinetics. A lower pKa (higher acidity) generally translates to a faster generation of the active catalyst under given basic conditions.

Recent studies have provided quantitative insights into the kinetic acidity of various triazolium salts. Notably, a comparative study has shown that while this compound is a competent precatalyst, its C(5)-H acidity is surpassed by N,N-dialkyl-C(3)-S-aryltriazolium ions. The latter exhibit second-order rate constants for C(5)-H deprotonation by a deuteroxide base that are 2.9 to 60.3-fold higher than that of this compound in D₂O solution. This suggests that for reactions where carbene generation is the rate-limiting step, these S-aryl substituted triazolium salts may offer a kinetic advantage.

Comparative Kinetic Analysis: Benchmarking Against Alternatives

To provide a comprehensive understanding of the catalytic performance of this compound, we will compare its inferred kinetic behavior with that of other commonly employed NHC precursors in key chemical transformations.

The Benzoin Condensation: A Classic C-C Bond Formation

The benzoin condensation, the dimerization of aldehydes to form α-hydroxy ketones, is a hallmark reaction of NHC catalysis. Kinetic studies of the benzoin condensation catalyzed by various triazolium and thiazolium salts have revealed important mechanistic details.

Key Kinetic Insights:

  • Triazolium vs. Thiazolium Catalysts: Kinetic studies on the benzoin condensation have shown that triazolium-ion precatalysts can exhibit significantly different kinetic behavior compared to their thiazolium counterparts. For instance, with triazolium catalysts, initial rate constants often level off to a maximum velocity (νmax) at high aldehyde concentrations, indicating a change in the rate-limiting step. This is not always observed with thiazolium catalysts under similar conditions.

  • Substituent Effects: The electronic nature of the substituents on the triazolium ring plays a crucial role in the catalytic activity. Electron-withdrawing groups on the N-aryl substituent of triazolium precatalysts have been shown to increase the rate of the benzoin condensation.

Comparative Performance:

Catalyst ClassTypical SubstratesKey Kinetic CharacteristicsRepresentative Rate Information
This compound (Inferred) Aromatic & Aliphatic AldehydesModerate C(5)-H acidity suggests efficient carbene formation under appropriate basic conditions.While specific rate constants are not readily available, its acidity suggests it would be a competent catalyst, likely with slower kinetics than N-aryl triazoliums with electron-withdrawing groups.
N-Aryl Triazolium Salts Aromatic & Aliphatic AldehydesRate is highly dependent on the electronic nature of the N-aryl substituent. Saturation kinetics are often observed.νmax can vary by as much as 75-fold depending on the N-aryl substituent. A positive Hammett ρ-value indicates that electron-withdrawing groups accelerate the reaction.
Thiazolium Salts Aromatic & Aliphatic AldehydesOften display first-order kinetics with respect to the aldehyde. Saturation kinetics are less commonly observed.Rate constants for individual steps have been determined using NMR spectroscopy, showing that multiple steps can be partially rate-determining.
The Stetter Reaction: A Powerful 1,4-Addition

The Stetter reaction, the conjugate addition of an aldehyde to a Michael acceptor, is another cornerstone of NHC catalysis.[3] It provides a direct route to 1,4-dicarbonyl compounds.

Comparative Performance:

Catalyst ClassTypical SubstratesKey Kinetic Characteristics
This compound (Inferred) Aldehydes, Enones, AcrylatesIts nucleophilicity after deprotonation would enable the formation of the Breslow intermediate, the key nucleophile in the Stetter reaction.
N-Aryl Triazolium Salts Aldehydes, Enones, AcrylatesOften the catalyst of choice for asymmetric Stetter reactions. The stereoselectivity and rate are highly dependent on the chiral backbone and N-aryl substituent.
Thiazolium Salts Aldehydes, Enones, AcrylatesHistorically used for the Stetter reaction. Can be highly efficient for specific substrate combinations.
Oxidative Michael Addition and Acylation Reactions

This compound is also a catalyst for oxidative Michael addition reactions and asymmetric acylations. In these reactions, the NHC-aldehyde adduct (the Breslow intermediate) is oxidized to an acyl azolium species, a highly reactive acylating agent.

Comparative Performance:

Catalyst ClassReaction TypeKey Kinetic Considerations
This compound Oxidative Michael Addition, AcylationThe rate will depend on the efficiency of both Breslow intermediate formation and the subsequent oxidation step.
Imidazolium Salts Oxidative Michael Addition, AcylationOften used in these reactions. The choice between imidazolium and triazolium catalysts can affect reaction rates and yields.

Experimental Protocols: A Guide to Reliable Kinetic Studies

To ensure the scientific integrity of your kinetic studies, a well-designed and executed experimental protocol is paramount. Here, we provide a detailed, step-by-step methodology for a typical kinetic study of an NHC-catalyzed reaction.

General Considerations
  • Inert Atmosphere: All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the carbene intermediate and other sensitive reagents.

  • Dry Solvents: Use of anhydrous solvents is crucial to avoid unwanted side reactions with water.

  • Temperature Control: Precise temperature control is essential for obtaining reproducible kinetic data. Use of a thermostated reaction block or oil bath is recommended.

Step-by-Step Protocol for Kinetic Monitoring by 1H NMR Spectroscopy

This protocol is suitable for monitoring the progress of a reaction such as the benzoin condensation.

  • Reagent Preparation:

    • Prepare a stock solution of the aldehyde substrate in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Prepare a stock solution of an internal standard (e.g., 1,3,5-trimethoxybenzene or mesitylene) in the same deuterated solvent. The internal standard should be inert to the reaction conditions and have a resonance that does not overlap with reactant or product signals.

    • Prepare a stock solution of the this compound precatalyst in the deuterated solvent.

    • Prepare a stock solution of the base (e.g., DBU or Cs₂CO₃) in the deuterated solvent.

  • Reaction Setup:

    • In an NMR tube, combine the aldehyde stock solution and the internal standard stock solution.

    • Acquire an initial 1H NMR spectrum (t=0) to determine the initial concentrations of the reactants.

    • Add the precatalyst stock solution to the NMR tube, followed by the base stock solution to initiate the reaction.

  • Data Acquisition:

    • Immediately begin acquiring 1H NMR spectra at regular time intervals. The frequency of data acquisition will depend on the reaction rate.

    • Ensure that the relaxation delay (d1) is sufficiently long (typically 5 times the longest T₁ of the protons being monitored) to allow for quantitative integration.

  • Data Analysis:

    • Integrate the signals corresponding to the reactant(s) and product(s) relative to the internal standard.

    • Calculate the concentration of each species at each time point.

    • Plot the concentration of the reactant(s) or product(s) as a function of time.

    • From these plots, determine the initial reaction rate and the rate law of the reaction.

Alternative Monitoring Technique: In-situ IR Spectroscopy

For reactions involving carbonyl compounds, in-situ IR spectroscopy can be a powerful tool for real-time monitoring. The disappearance of the aldehyde C=O stretch and the appearance of the product's C=O and O-H stretches can be monitored continuously. This technique is particularly useful for fast reactions where taking aliquots for NMR analysis is not feasible.

Visualizing the Catalytic Cycle and Experimental Workflow

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the catalytic cycle for the benzoin condensation and a typical experimental workflow for a kinetic study.

Benzoin Condensation Catalytic Cycle cluster_0 Catalytic Cycle Precatalyst This compound Carbene N-Heterocyclic Carbene (NHC) Precatalyst->Carbene + Base - H-Base⁺ Breslow_Intermediate Breslow Intermediate Carbene->Breslow_Intermediate + Aldehyde (RCHO) Adduct Tetrahedral Adduct Breslow_Intermediate->Adduct + Aldehyde (RCHO) Product Benzoin Product Adduct->Product Proton Transfer Product->Carbene - Catalyst Regeneration

Caption: Catalytic cycle of the NHC-catalyzed benzoin condensation.

Kinetic Study Workflow Start Start: Define Reaction Conditions Prepare_Solutions Prepare Stock Solutions (Substrate, Catalyst, Base, Standard) Start->Prepare_Solutions Setup_Reaction Set up Reaction in NMR Tube Prepare_Solutions->Setup_Reaction Initial_Spectrum Acquire t=0 Spectrum Setup_Reaction->Initial_Spectrum Initiate_Reaction Initiate Reaction with Base Initial_Spectrum->Initiate_Reaction Monitor_Reaction Monitor Reaction Progress (Time-course NMR data) Initiate_Reaction->Monitor_Reaction Data_Analysis Analyze Data (Integration, Concentration Calculation) Monitor_Reaction->Data_Analysis Determine_Kinetics Determine Rate Law and Rate Constants Data_Analysis->Determine_Kinetics End End: Conclude Kinetic Study Determine_Kinetics->End

Caption: Experimental workflow for a kinetic study using NMR spectroscopy.

Conclusion: Making an Informed Choice

This compound is a readily accessible and effective precatalyst for a range of NHC-catalyzed reactions. Its performance, rooted in its C(5)-H acidity, positions it as a solid choice for many applications. However, for reactions where kinetics are paramount and carbene generation is rate-limiting, N-aryl triazolium salts with electron-withdrawing substituents may offer a significant rate enhancement.

The choice of catalyst should always be guided by the specific requirements of the chemical transformation, including desired reaction rate, selectivity, and substrate scope. This guide provides the foundational knowledge and practical methodologies to empower researchers to make informed decisions and to design and execute rigorous kinetic studies, ultimately accelerating the pace of discovery and development.

References

  • A Highly Efficient N‐Mesityl Thiazolylidene for the Aliphatic Stetter Reaction: Stereoelectronic Quantification for Comparison of N‐Heterocyclic Carbene Organoc
  • Organocatalytic Reactions Enabled by N-Heterocyclic Carbenes. (n.d.). Chemical Reviews.
  • Organocatalytic Reactions Enabled by N-Heterocyclic Carbenes. (n.d.). PubMed Central.
  • Understanding the Mechanism of the Intramolecular Stetter Reaction. A DFT Study. (n.d.). PubMed Central.
  • Recent advances in N-heterocyclic carbene (NHC)-catalysed benzoin reactions. (2016). PubMed Central.
  • An Overview on the N-Heterocyclic Carbene-Catalyzed Aza-Benzoin Condens
  • Imidazolium and triazolium salts employed as precatalysts in the present review. (n.d.).
  • Minimization of Amounts of Catalyst and Solvent in NHC-Catalyzed Benzoin Reactions of Solid Aldehydes: Mechanistic Consideration of Solid-to-Solid Conversion and Total Synthesis of Isodarparvinol B. (2020). ACS Omega.
  • Kinetic assay of the Michael addition-like thiol-ene reaction and insight into protein bioconjug
  • General reaction for the kinetic study.[4]0=0.1 M.[4] was monitored... (n.d.). ResearchGate.

  • 1,4-Dimethyl-4H-1,2,4-triazolium iodide 95 120317-69-3. (n.d.). Sigma-Aldrich.
  • Decomplexation as a rate-limitation in the Thiol-Michael addition of N-acrylamides. (2020). RSC Publishing.
  • This compound | 120317-69-3. (n.d.). TCI Chemicals.
  • This compound | C4H8IN3 | CID 10987916. (n.d.). PubChem.
  • 120317-69-3|this compound. (n.d.). BLDpharm.
  • 1,4-Dimethyl-4H-1,2,4-triazolium iodide. (n.d.). ChemScene.
  • Benzoin Condensation: Monitoring a Chemical Reaction by High-Pressure Liquid Chromatography. (n.d.).
  • Vaporisation Thermodynamics: Are Triazolium Ionic Liquids a Real Alternative to Popular Imidazolium-Based Ionic Liquids?. (2024). MDPI.
  • Kinetics of imidazolium-based ionic liquids degradation in aqueous solution by Fenton oxid
  • Imidazolium based ionic liquid-phase green catalytic reactions. (n.d.). RSC Publishing.
  • NHC-catalyzed intermolecular Stetter reaction. (n.d.).
  • Determining Michael Acceptor Reactivity from Kinetic, Mechanistic, and Computational Analysis for the Base-catalyzed Thiol-Michael Reaction. (n.d.). PubMed Central.
  • (PDF) Photochemically Activated Thiol-Michael Reactions via a Photolatent N-Heterocyclic Carbene. (2019).
  • Benzoin Condensation: A Kinetic Monitoring at the Oil-Water Interface. (n.d.).

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A Senior Application Scientist's Guide: The Cost-Benefit Analysis of 1,4-Dimethyl-1,2,4-triazolium Iodide in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, scientist, or drug development professional, the selection of a catalyst precursor is a decision governed by a delicate balance of cost, efficiency, and practicality. N-Heterocyclic Carbenes (NHCs) have become indispensable tools in organocatalysis, prized for their ability to mediate a vast array of chemical transformations, from C-C bond formation to polymerization. The precursors to these powerful catalysts—typically stable azolium salts—are therefore of critical importance.

This guide provides a comprehensive cost-benefit analysis of a specific, yet highly effective, NHC precursor: 1,4-Dimethyl-1,2,4-triazolium Iodide . We will objectively compare its economic and performance profile against more common imidazolium-based alternatives, grounding our analysis in commercial pricing, synthetic accessibility, and supporting experimental data. Our goal is to equip you with the necessary insights to make an informed, data-driven decision for your synthetic needs.

Section 1: The Chemistry of this compound

This compound is the stable salt precursor to the NHC known as 1,4-dimethyl-1,2,4-triazol-5-ylidene. This class of triazolylidene carbenes has demonstrated robust performance in a variety of catalytic processes, including benzoin condensations, Stetter reactions, and oxidative amidations.

The active carbene is generated in situ through the deprotonation of the triazolium salt at the C5 position by a suitable base. The choice of base is critical; a strong, non-nucleophilic base is typically required to ensure efficient carbene formation without undesirable side reactions.

A Comparative Guide to the Applications of 1,4-Dimethyl-1,2,4-triazolium Iodide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical review of 1,4-Dimethyl-1,2,4-triazolium Iodide, a versatile chemical compound that has garnered significant attention in modern chemistry. We will explore its primary applications as a stable precursor for N-heterocyclic carbene (NHC) organocatalysis and as a high-performance ionic liquid electrolyte in dye-sensitized solar cells (DSSCs). This document is intended for researchers, chemists, and materials scientists, offering a comparative analysis against alternative technologies, supported by experimental data and detailed protocols.

Introduction to this compound

This compound is a salt belonging to the azolium class of heterocyclic compounds.[1] Its structure, featuring a five-membered ring with three nitrogen atoms, makes it an excellent and stable precursor for the generation of N-heterocyclic carbenes (NHCs).[2] These NHCs are potent organocatalysts capable of mediating a wide range of chemical transformations.[3] Furthermore, the salt's ionic nature and favorable physicochemical properties, such as thermal stability and negligible vapor pressure, position it as a superior ionic liquid for electrochemical applications.[4]

This guide will delve into these two core application areas, providing a technical comparison of its performance and explaining the scientific principles that underpin its advantages.

Application in Organocatalysis: A Superior N-Heterocyclic Carbene (NHC) Precursor

The most prominent application of this compound in organic synthesis is its role as a precatalyst for generating a 1,4-dimethyl-1,2,4-triazol-5-ylidene, a type of N-heterocyclic carbene.[3] NHCs are a class of stable carbenes that have revolutionized organocatalysis by their unique ability to induce "umpolung," or reactivity inversion.[5][6]

Scientific Principle: Umpolung Catalysis

In typical organic reactions, the carbonyl carbon of an aldehyde is electrophilic. NHCs temporarily reverse this polarity. The catalytic cycle, exemplified by the Stetter reaction, proceeds as follows:

  • Carbene Generation: A base deprotonates the triazolium salt at the C5 position (between the two nitrogen atoms) to generate the free, nucleophilic NHC.[7]

  • Breslow Intermediate Formation: The NHC attacks the aldehyde's carbonyl carbon. A subsequent proton transfer forms the "Breslow intermediate," a key species where the former carbonyl carbon is now nucleophilic.[5][8] This is the essence of umpolung.

  • Nucleophilic Attack: The Breslow intermediate attacks an electrophilic Michael acceptor, such as an α,β-unsaturated ketone.[6]

  • Product Formation & Catalyst Regeneration: The resulting intermediate collapses to form the final 1,4-dicarbonyl product and releases the NHC, allowing the catalyst to re-enter the cycle.[5][6]

Catalytic Mechanism: The Stetter Reaction

The following diagram illustrates the catalytic cycle of the NHC-catalyzed Stetter reaction.

Stetter_Reaction_Cycle cluster_main NHC-Catalyzed Stetter Reaction Cycle Triazolium 1,4-Dimethyl-1,2,4- triazolium Iodide (Precatalyst) NHC Free NHC Carbene (Active Catalyst) Triazolium->NHC + Base - H-Base+ Breslow Breslow Intermediate (Umpolung) NHC->Breslow + Aldehyde (R-CHO) Adduct Intermediate Adduct Breslow->Adduct + Michael Acceptor Product 1,4-Dicarbonyl Product Adduct->Product Proton Transfer Product->NHC Catalyst Regeneration DSSC_Workflow cluster_dssc Dye-Sensitized Solar Cell (DSSC) Workflow Sunlight Sunlight (Photon) TiO2 TiO₂ Layer with Dye Sunlight->TiO2 1. Light Absorption Anode Anode (FTO Glass) Load External Load Anode->Load 3. Electron Transport TiO2->Anode 2. Electron Injection (e⁻) Electrolyte Triazolium Iodide Electrolyte (I⁻/I₃⁻) Electrolyte->TiO2 4. Dye Regeneration (I⁻ → I₃⁻) Cathode Cathode (Pt-coated) Cathode->Electrolyte 5. Electrolyte Regeneration (I₃⁻ → I⁻) Load->Cathode (e⁻)

Sources

Assessing the Environmental Impact of Triazolium-Based Compounds: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The increasing application of triazolium-based compounds, particularly as ionic liquids (ILs), in diverse fields such as catalysis, organic synthesis, and materials science necessitates a thorough evaluation of their environmental footprint. While often touted as "green" alternatives to volatile organic compounds (VOCs), a growing body of evidence suggests that their environmental impact is complex and warrants careful consideration. This guide provides a comprehensive comparison of triazolium-based compounds with other alternatives, supported by available experimental data and standardized testing protocols, to aid researchers in making environmentally conscious decisions in their work.

The Environmental Profile of Triazolium-Based Ionic Liquids: A Double-Edged Sword

Triazolium-based ILs offer significant advantages in terms of chemical and thermal stability. However, these very properties can contribute to their persistence in the environment. The environmental impact of these compounds is largely dictated by the structure of the cation and, to a lesser extent, the anion.

A key consideration is the inherent toxicity of the triazolium cation. Quantitative structure-activity relationship (QSAR) modeling studies predict a general trend in the toxicity of ionic liquid cations to aquatic organisms, with toxicity expected to increase in the following order: ammonium < pyridinium < imidazolium < triazolium < tetrazolium. This suggests that, all other factors being equal, triazolium-based ILs may exhibit higher aquatic toxicity compared to their more commonly studied imidazolium counterparts.

Aquatic Ecotoxicity: A Comparative Analysis

The aquatic environment is a primary recipient of many chemical pollutants. Therefore, understanding the ecotoxicity of triazolium-based compounds to aquatic organisms is paramount. Standardized tests, such as those outlined by the Organisation for Economic Co-operation and Development (OECD), are employed to assess acute and chronic toxicity.

Toxicity to Algae (Primary Producers)

Algae form the base of most aquatic food webs, and their health is a critical indicator of ecosystem well-being. The OECD 201 guideline for freshwater alga and cyanobacteria growth inhibition is a standard test to determine the effect of a substance on algal growth.

While specific EC50 (half maximal effective concentration) data for a wide range of triazolium-based ILs on standard algal species like Pseudokirchneriella subcapitata is limited in the public domain, the well-documented trend for imidazolium-based ILs provides a valuable predictive framework. The toxicity of imidazolium ILs to algae increases significantly with the length of the alkyl chain on the cation. It is reasonable to hypothesize a similar, if not more pronounced, trend for triazolium-based ILs, coupled with the predicted higher baseline toxicity of the triazolium cation.

Table 1: Comparative Acute Toxicity (EC50) of Imidazolium-Based Ionic Liquids to Pseudokirchneriella subcapitata (72h)

CompoundAlkyl Chain LengthEC50 (mg/L)Reference
[C2mim][Cl]C2>100Ferk et al., 2018[2]
[C4mim][Cl]C49.9Ferk et al., 2018[2]
[C6mim][Cl]C61.2Ferk et al., 2018[2]
[C8mim][Cl]C80.3Ferk et al., 2018[2]

Note: This data for imidazolium-based ILs is presented as a proxy to illustrate the expected trend for triazolium-based compounds, which are predicted to be more toxic.

Toxicity to Invertebrates (Primary Consumers)

Daphnia magna, a freshwater crustacean, is a key indicator species for assessing the impact of chemicals on aquatic invertebrates. The OECD 202 guideline for Daphnia sp. acute immobilisation is the standard protocol.

Similar to the trend observed with algae, the toxicity of imidazolium-based ILs to Daphnia magna increases with the length of the alkyl chain. This is attributed to the increased lipophilicity of the cation, which enhances its ability to disrupt cell membranes. Given the structural similarities, a comparable structure-activity relationship is anticipated for triazolium-based ILs.

Table 2: Comparative Acute Toxicity (LC50) of Imidazolium-Based Ionic Liquids to Daphnia magna (48h)

CompoundAlkyl Chain LengthLC50 (mg/L)Reference
[C4mim][Br]C48.03Bernot et al., 2005
[C6mim][Br]C61.6Yu et al., 2014[3]
[C8mim][Br]C80.35Yu et al., 2014[4]

Note: This data for imidazolium-based ILs is presented as a proxy to illustrate the expected trend for triazolium-based compounds, which are predicted to be more toxic.

Toxicity to Fish (Secondary Consumers)

The acute toxicity to fish is a critical endpoint for environmental risk assessment. The OECD 203 guideline for fish acute toxicity is the standard method, typically using zebrafish (Danio rerio) as the model organism.

The trend of increasing toxicity with longer alkyl chains is also observed in fish toxicity studies with imidazolium-based ILs. This reinforces the general principle that the lipophilicity of the cation is a primary driver of aquatic toxicity for this class of compounds.

Table 3: Comparative Acute Toxicity (LC50) of Imidazolium-Based Ionic Liquids to Zebrafish (Danio rerio) (96h)

CompoundAlkyl Chain LengthLC50 (mg/L)Reference
[Bmim]ClC4632.8Zhang et al., 2017[5]
[Bmim]BF4C4604.6Zhang et al., 2017[5]

Note: This data for imidazolium-based ILs is presented as a proxy to illustrate the expected trend for triazolium-based compounds. The relatively lower toxicity of these specific compounds may be due to the shorter alkyl chain.

Biodegradability: The Persistence Factor

The "green" credentials of any chemical are heavily dependent on its ability to biodegrade in the environment. The OECD 301 series of tests for ready biodegradability are the gold standard for assessing the potential for a chemical to be rapidly and completely broken down by microorganisms.

Available data on the biodegradability of ionic liquids, primarily focusing on imidazolium-based compounds, suggests that they are generally not readily biodegradable.[6] The stability of the heterocyclic ring and the presence of quaternary ammonium groups contribute to their recalcitrance. The elongation of alkyl side chains can, in some cases, make the IL more susceptible to initial breakdown, but complete mineralization is often not achieved within the 28-day timeframe of the ready biodegradability tests.[7]

For triazolium-based compounds, their inherent stability suggests that they are also unlikely to be readily biodegradable. This persistence, coupled with their potential toxicity, raises concerns about their long-term environmental impact.

Soil Ecotoxicity and Mobility: The Terrestrial Impact

The fate and effect of triazolium-based compounds in the terrestrial environment are governed by their interaction with soil components. The soil organic carbon-water partition coefficient (Koc) is a key parameter that describes the tendency of a chemical to be adsorbed by soil and organic matter.[8][9] A high Koc value indicates that the compound will be strongly bound to soil and less mobile, while a low Koc value suggests it can readily leach into groundwater.

For ionic liquids, the positively charged cation can strongly interact with negatively charged soil colloids (clay and organic matter). This can lead to high sorption and reduced mobility. However, this strong binding can also lead to the accumulation of these compounds in the topsoil, potentially impacting soil microorganisms and plants.[10]

Specific Koc values for triazolium-based compounds are scarce. However, based on the behavior of other ionic liquids, it is expected that they will exhibit significant sorption to soil, with the extent of sorption influenced by the alkyl chain length and the soil's organic matter and clay content.

Comparison with Alternatives

A comprehensive environmental assessment requires a comparison with alternative technologies.

  • Imidazolium-Based Ionic Liquids: As discussed, triazolium-based ILs are structurally similar to their imidazolium counterparts. While they may offer advantages in terms of stability, QSAR models predict they may have a higher intrinsic toxicity.

  • Choline-Based Ionic Liquids and Deep Eutectic Solvents (DES): These are often considered more "biocompatible" alternatives. Choline is a naturally occurring compound, and DES are mixtures of natural products. Studies have shown that choline-based ILs and DES generally exhibit lower toxicity than conventional imidazolium- and pyridinium-based ILs.[11][12]

  • Conventional Volatile Organic Compounds (VOCs): While triazolium-based ILs offer the significant advantage of low volatility, which reduces air pollution, their aquatic toxicity can be comparable to or even greater than some conventional solvents. A full life-cycle assessment is necessary to determine the overall environmental benefit.

Experimental Protocols for Environmental Impact Assessment

To ensure data quality and comparability, standardized testing protocols must be followed. Below are outlines of key experimental workflows for assessing the environmental impact of triazolium-based compounds.

Aquatic Toxicity Testing Workflow

Aquatic_Toxicity_Workflow cluster_Algae OECD 201: Algal Growth Inhibition cluster_Daphnia OECD 202: Daphnia Immobilisation cluster_Fish OECD 203: Fish Acute Toxicity Algae_Prep Prepare Algal Culture (e.g., P. subcapitata) Algae_Exposure Expose to Triazolium Compound (5 concentrations, 72h) Algae_Prep->Algae_Exposure Algae_Measurement Measure Algal Growth (Cell density) Algae_Exposure->Algae_Measurement Algae_Analysis Calculate EC50 Algae_Measurement->Algae_Analysis Daphnia_Prep Culture Daphnia magna (<24h old) Daphnia_Exposure Expose to Triazolium Compound (5 concentrations, 48h) Daphnia_Prep->Daphnia_Exposure Daphnia_Observation Observe Immobilisation (24h and 48h) Daphnia_Exposure->Daphnia_Observation Daphnia_Analysis Calculate LC50 Daphnia_Observation->Daphnia_Analysis Fish_Prep Acclimate Fish (e.g., Danio rerio) Fish_Exposure Expose to Triazolium Compound (5 concentrations, 96h) Fish_Prep->Fish_Exposure Fish_Observation Record Mortality Fish_Exposure->Fish_Observation Fish_Analysis Calculate LC50 Fish_Observation->Fish_Analysis

Caption: Workflow for assessing the aquatic toxicity of triazolium-based compounds.

Ready Biodegradability Testing Workflow (OECD 301D: Closed Bottle Test)

Biodegradability_Workflow cluster_Biodegradation OECD 301D: Ready Biodegradability (Closed Bottle) Prep Prepare Mineral Medium with Inoculum Dosing Add Triazolium Compound (Test Substance) Prep->Dosing Incubation Incubate in Sealed Bottles (28 days, dark) Dosing->Incubation Measurement Measure Dissolved Oxygen Depletion Incubation->Measurement Analysis Calculate % Biodegradation vs. ThOD Measurement->Analysis

Caption: Workflow for assessing the ready biodegradability of triazolium-based compounds.

Soil Sorption/Desorption Workflow (OECD 106)

Soil_Sorption_Workflow cluster_Sorption OECD 106: Soil Sorption/Desorption Soil_Prep Characterize Soil (Organic Carbon, pH, etc.) Equilibration Equilibrate Soil with Solution (Batch Equilibrium) Soil_Prep->Equilibration Solution_Prep Prepare Aqueous Solution of Triazolium Compound Solution_Prep->Equilibration Separation Separate Soil and Aqueous Phases (Centrifugation) Equilibration->Separation Analysis Analyze Compound Concentration in Both Phases Separation->Analysis Calculation Calculate Kd and Koc Analysis->Calculation

Caption: Workflow for assessing the soil sorption of triazolium-based compounds.

Conclusion and Future Directions

The environmental impact of triazolium-based compounds is a multifaceted issue that requires careful consideration. While they offer potential benefits as stable and efficient solvents, their predicted aquatic toxicity and likely persistence in the environment are significant concerns. The available data, largely extrapolated from studies on imidazolium-based ionic liquids, suggests that the toxicity of triazolium compounds will be strongly influenced by the length of the alkyl side chains on the cation.

For researchers and drug development professionals, a precautionary approach is warranted. This includes:

  • Prioritizing the use of compounds with shorter alkyl chains where possible.

  • Considering more benign alternatives , such as choline-based ionic liquids or deep eutectic solvents, especially in applications where high stability is not a critical requirement.

  • Implementing robust waste management and recovery protocols to prevent the release of these compounds into the environment.

Crucially, there is a pressing need for more experimental data on the ecotoxicity, biodegradability, and environmental fate of a wider range of triazolium-based compounds. Such data will be instrumental in the development of a new generation of truly "green" ionic liquids and will enable a more accurate and comprehensive risk assessment of these promising yet potentially hazardous materials.

References

  • Couling, D. J., Bernot, R. J., Docherty, K. M., Dixon, J. K., & Maginn, E. J. (2006). Assessing the factors responsible for ionic liquid toxicity to aquatic organisms via quantitative structure–property relationship modeling. Green Chemistry, 8(1), 82-90.
  • Modelling biodegradability based on OECD 301D data for the design of mineralising ionic liquids. (2020). Green Chemistry, 22(19), 6465-6477.
  • Biosafety-Inspired Structural Optimization of Triazolium Ionic Liquids Based on Structure-Toxicity Relationships. (2023). ACS Sustainable Chemistry & Engineering, 11(41), 15336-15347.
  • Applications and Risk Assessments of Ionic Liquids in Chemical and Pharmaceutical Domains: An Updated Overview. (2023). Molecules, 28(24), 8031.
  • Liu, H., Liu, Y., & Li, J. (2009). Effect of 1-butyl-3-methylimidazolium tetrafluoroborate on the wheat (Triticum aestivum L.) seedlings. Ecotoxicology and Environmental Safety, 72(6), 1743-1749.
  • Matzke, M., Stolte, S., Thiele, K., Juffernholz, T., Arning, J., Ranke, J., ... & Filser, J. (2008). Behaviour and toxicity of imidazolium based ionic liquids in soils. Green Chemistry, 10(7), 774-782.
  • Bernot, R. J., Kennedy, E. E., & Lamberti, G. A. (2005). Acute and chronic toxicity of imidazolium-based ionic liquids on Daphnia magna. Environmental Toxicology and Chemistry, 24(1), 87-92.
  • Yu, M., Wang, S., Li, Y., Li, L., & Wang, J. (2014). The acute toxic effects of 1-alkyl-3-methylimidazolium nitrate ionic liquids on Chlorella vulgaris and Daphnia magna. Ecotoxicology and Environmental Safety, 104, 120-125.
  • Zhang, C., Wang, L., & Wang, J. (2017). The acute toxic effects of imidazolium-based ionic liquids with different alkyl-chain lengths and anions on zebrafish (Danio rerio). Chemosphere, 185, 439-446.
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Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 1,4-Dimethyl-1,2,4-triazolium Iodide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 1,4-Dimethyl-1,2,4-triazolium Iodide (CAS No. 120317-69-3). As a quaternary ammonium salt, this compound requires meticulous handling and adherence to regulatory standards to ensure personnel safety and environmental protection. This guide moves beyond a simple checklist, explaining the scientific rationale behind each procedural step to empower laboratory professionals with the knowledge for safe and compliant waste management.

Core Principle: Hazard-Centric Risk Assessment

Effective disposal begins with a thorough understanding of the compound's inherent risks. This compound is not benign; its primary hazard dictates the stringency of the required safety protocols.

The Globally Harmonized System (GHS) classification for this compound consistently highlights a significant risk that must be mitigated at every stage of its lifecycle, from handling to final disposal.

Table 1: GHS Hazard Identification for this compound

Hazard Class & CategoryPictogramSignal WordHazard Statement
Serious Eye Damage/Eye Irritation, Category 1
ngcontent-ng-c3124257658="" class="ng-star-inserted">
Danger H318: Causes serious eye damage. [1][2][3]

The causality is clear: the chemical structure of this salt poses a severe threat to ocular tissue upon contact. This necessitates the mandatory use of robust eye protection and informs emergency procedures. While comprehensive environmental fate data is limited, its nature as a salt suggests water solubility, making containment critical to prevent entry into drains and aquatic systems.[4]

Pre-Disposal Operations: Foundational Safety Protocols

Proper disposal is the final step in a chain of safe handling practices. Contamination and exposure incidents often occur during routine lab work, not just during waste disposal.

Personal Protective Equipment (PPE) - Your Primary Defense

The selection of PPE is non-negotiable and directly linked to the hazards identified above.

  • Eye and Face Protection: Given the H318 warning, standard safety glasses are insufficient. C-rated, splash-proof chemical goggles are mandatory.[4] For operations where dust may be generated, such as weighing or transferring large quantities, a full face shield worn over chemical goggles is the best practice.[2][3]

  • Hand Protection: Use chemically resistant gloves, such as nitrile rubber. Always inspect gloves for tears or punctures before use and practice proper removal techniques to avoid skin contact.

  • Body Protection: A standard laboratory coat should be worn and kept fully fastened.

  • Respiratory Protection: Handling should be performed in a well-ventilated area.[4] If significant dust is expected to be generated, a NIOSH-approved N95 dust mask or a higher level of respiratory protection may be required based on your institution's Chemical Hygiene Plan (CHP).[5]

Handling and Storage
  • Handling: Avoid all contact with skin and eyes.[4] Prevent the formation of dust and aerosols. Use tools like spatulas or forceps for transfers whenever possible.[6]

  • Storage: Store the compound in a tightly closed, properly labeled container in a cool, dark, and dry place.[4][7] It is incompatible with strong oxidizing agents and must be segregated from them during storage and in waste streams.[7]

The Disposal Workflow: A Systematic Approach

The following workflow provides a logical progression from waste generation to final disposal, ensuring compliance with the primary regulations governing laboratory waste: the EPA's Resource Conservation and Recovery Act (RCRA) and OSHA's Laboratory Standard (29 CFR 1910.1450).[8][9][10]

DisposalWorkflow cluster_prep Step 1: Characterization & Segregation cluster_contain Step 2: Containment & Labeling cluster_accumulate Step 3: Accumulation & Disposal Waste Waste Generated (Pure solid, solution, or contaminated material) Characterize Characterize Waste Stream (Is it acutely hazardous? Mixed?) Waste->Characterize Segregate Segregate from Incompatibles (Especially Oxidizing Agents) Characterize->Segregate Package Package in a compatible, sealable, non-leaking container Segregate->Package Label Label Container Clearly: 'Hazardous Waste' 'this compound' Hazard Pictograms Package->Label Store Store in designated Satellite Accumulation Area (SAA) Label->Store Disposal Arrange pickup by licensed Environmental Health & Safety (EHS) waste contractor Store->Disposal

Caption: Decision workflow for compliant chemical waste disposal.

Step-by-Step Methodologies
  • Waste Characterization and Segregation:

    • Identify: Determine the exact nature of the waste. Is it unadulterated this compound? Is it a solution in a solvent? Is it grossly contaminated material from a spill cleanup? This determination is a federal requirement.[9]

    • Segregate: This is a critical control point. Do not mix this waste with other chemical waste streams.[6] In particular, keep it separate from strong oxidizing agents to prevent potentially reactive events.

  • Containerization and Labeling:

    • Select Container: Choose a container that is compatible with the chemical and in good condition (no cracks or leaks). For the solid, a wide-mouth polyethylene or glass jar with a screw-on cap is suitable. All containers must be sealable.[6][11]

    • Label Correctly: The container must be clearly labeled as "Hazardous Waste." The label must also include the full chemical name ("this compound") and a clear indication of the hazards (i.e., the GHS pictogram for corrosion/eye damage).[6][11] This ensures anyone handling the container understands the risks.

  • Accumulation and Disposal:

    • Accumulate: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of the laboratory personnel.[11]

    • Dispose via Contractor: The universally accepted and safest method for final disposal is through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company.[9] These contractors are equipped to transport and dispose of the material in compliance with all federal, state, and local regulations.[4] The most probable final disposal route for this compound is high-temperature incineration in a facility equipped with afterburners and scrubbers to handle the combustion byproducts.[4]

Emergency Protocol: Spill Management

Accidents happen. A prepared response is key to mitigating harm.

SpillResponse Spill Spill Occurs Secure 1. Secure Area & Alert Personnel Spill->Secure DonPPE 2. Don Full PPE (Goggles, Face Shield, Gloves, Lab Coat) Secure->DonPPE Contain 3. Prevent Dispersion of Dust DonPPE->Contain Cleanup 4. Carefully sweep solid into an airtight container for disposal Contain->Cleanup Decon 5. Decontaminate spill area with appropriate cleaner Cleanup->Decon Dispose 6. Label container as 'Hazardous Waste' (Spill Debris) and dispose of properly Decon->Dispose

Caption: Step-by-step protocol for managing a solid chemical spill.

Spill Cleanup Procedure
  • Secure the Area: Immediately alert others in the vicinity. Control access to the spill area.[4]

  • Don PPE: Before attempting any cleanup, don the appropriate PPE as described in Section 2.1, including, at a minimum, chemical splash goggles, a face shield, gloves, and a lab coat.

  • Contain and Clean: For a small, solid spill, carefully sweep the material into an airtight container, taking care not to create dust.[4] Do not use a standard vacuum cleaner. If necessary, lightly moisten a paper towel with water to wipe up the final residue and place it in the waste container.

  • Decontaminate: Clean the spill surface thoroughly.

  • Dispose: Seal and label the container with the spill debris as hazardous waste and manage it according to the workflow in Section 3.[4]

By adhering to this scientifically grounded and regulation-aligned guide, researchers can ensure the safe handling and disposal of this compound, protecting themselves, their colleagues, and the environment.

References

  • OSHA Compliance For Laboratories. U.S. Bio-Clean. [Link]

  • This compound | C4H8IN3. PubChem, National Center for Biotechnology Information. [Link]

  • Chapter 11: Safety Laws and Standards Pertinent to Laboratories. National Research Council. 2011. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]

  • Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency. [Link]

  • Quaternary Ammonium Disinfectant Product Alternatives Fact Sheet. Cybersecurity & Infrastructure Security Agency (CISA). [Link]

  • Best Practices for Hazardous Waste Disposal. AEG Environmental. (2016-12-05). [Link]

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

  • Hazardous Waste. U.S. Environmental Protection Agency. [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA). [Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. (2025-05-30). [Link]

  • The OSHA Laboratory Standard. Lab Manager Magazine. (2020-04-01). [Link]

  • What Regulations Govern Hazardous Waste Management? Chemistry For Everyone. (2025-01-06). [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.